2-Methylenecyclopropaneacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylidenecyclopropyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-2-5(4)3-6(7)8/h5H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBXAEKEXKLLLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30910284 | |
| Record name | 2-Methylenecyclopropaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-00-3 | |
| Record name | 2-Methylenecyclopropaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylenecyclopropylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylenecyclopropaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (RS)-(Methylenecyclopropyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLENECYCLOPROPANEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516144FI4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methylenecyclopropaneacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of 2-methylenecyclopropaneacetic acid (MCPA), a molecule of significant interest due to its natural occurrence and potent biological activity. As a key metabolite of hypoglycin A, found in the unripe ackee fruit, and also present in lychee seeds, MCPA is a known inhibitor of acyl-CoA dehydrogenases, leading to disruptions in fatty acid β-oxidation.[1][2] This guide details a robust and well-documented synthetic route, commencing with readily available starting materials and proceeding through a pivotal rhodium-catalyzed cyclopropanation reaction. Each stage of the synthesis is presented with in-depth procedural details, mechanistic insights, and characterization data, designed to equip researchers in organic synthesis and drug development with the necessary knowledge for the successful preparation of this valuable compound.
Introduction
This compound (MCPA), with the chemical formula C₆H₈O₂, is a fascinating and biologically active small molecule.[3] Its structure is characterized by a highly strained cyclopropane ring bearing an exocyclic methylene group and an acetic acid substituent.[3] The inherent ring strain and unique electronic features of the methylenecyclopropane moiety contribute to its chemical reactivity and biological function.
In the biomedical field, MCPA is primarily recognized as the toxic metabolite responsible for the "Jamaican Vomiting Sickness," which results from the consumption of unripe ackee fruit containing hypoglycin A.[1][4] Hypoglycin A is metabolized in the body to MCPA, which subsequently inhibits crucial enzymes involved in fatty acid metabolism, leading to severe hypoglycemia.[2][4] This potent biological activity has made MCPA and its derivatives valuable tools for studying metabolic pathways and for the potential development of novel therapeutic agents.
The chemical synthesis of MCPA presents a unique challenge due to the strained three-membered ring system. This guide will focus on a well-established and reliable synthetic strategy that employs a rhodium-catalyzed cyclopropanation of an alkene with a diazoacetate, followed by an elimination reaction to introduce the exocyclic double bond and a final hydrolysis step to furnish the desired carboxylic acid.
Overall Synthetic Strategy
The synthesis of this compound can be logically divided into three key stages, starting from commercially available reagents. This strategy is designed for efficiency and control over the formation of the critical cyclopropane ring.
Figure 1: Overall synthetic workflow for this compound.
Stage 1: Synthesis of Ethyl 2-bromo-2-methylcyclopropanecarboxylate
The cornerstone of this synthesis is the construction of the cyclopropane ring. This is achieved through a rhodium(II)-catalyzed reaction between 2-bromopropene and ethyl diazoacetate.[5] Rhodium(II) acetate dimer is an effective catalyst for the decomposition of the diazo compound, leading to the formation of a rhodium carbene intermediate which then reacts with the alkene.
Mechanism of Rhodium-Catalyzed Cyclopropanation
The catalytic cycle begins with the reaction of ethyl diazoacetate with the rhodium(II) acetate dimer to form a rhodium-carbene complex, with the concomitant loss of nitrogen gas. This highly reactive intermediate then undergoes a [2+1] cycloaddition with 2-bromopropene to form the cyclopropane ring and regenerate the rhodium catalyst. The use of an excess of the alkene helps to ensure efficient trapping of the carbene and minimize side reactions such as carbene dimerization.[6]
Figure 2: Catalytic cycle of the rhodium-catalyzed cyclopropanation.
Experimental Protocol: Ethyl 2-bromo-2-methylcyclopropanecarboxylate[5]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Rhodium(II) acetate dimer | 0.002 | 442.13 | 47.4 mg |
| 2-Bromopropene | 2.18 | 120.98 | 18.5 mL |
| Ethyl diazoacetate | 1.00 | 114.10 | 11.0 mL |
Procedure:
-
A flame-dried, two-necked 250-mL round-bottomed flask equipped with a magnetic stir bar is fitted with a reflux condenser.
-
The apparatus is placed under an argon atmosphere.
-
Rhodium(II) acetate dimer (47.4 mg, 0.107 mmol, 0.2 mol%) is added to the flask, followed by 2-bromopropene (18.5 mL, 208 mmol, 2.18 equiv).
-
Ethyl diazoacetate (11.0 mL, 92.5 mmol, 1.00 equiv) is added via syringe pump over a period of 48 hours.
-
After the addition is complete, the reaction mixture is stirred for an additional 8 hours.
-
The excess 2-bromopropene is removed by simple distillation at atmospheric pressure (bp 42-45 °C).
-
The remaining residue is distilled under reduced pressure (18–22 mmHg) to afford the product as a clear, colorless liquid.
Yield: 15.3-18.0 g (80-94%). Boiling Point: 64–73 °C at 18–22 mmHg.
Stage 2: Synthesis of Ethyl 2-methylenecyclopropaneacetate
The second stage of the synthesis involves an elimination reaction to introduce the exocyclic methylene group. This is accomplished by treating the bromo-ester intermediate with a strong, non-nucleophilic base, such as sodium hydride.
Mechanism of Elimination
Sodium hydride acts as a base to deprotonate the carbon alpha to the ester group, forming an enolate. This is followed by an intramolecular E2 elimination, where the enolate displaces the bromide ion, forming the double bond and the three-membered ring.
Experimental Protocol: Ethyl 2-methylenecyclopropaneacetate[5]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Ethyl 2-bromo-2-methylcyclopropanecarboxylate | 1.00 | 221.07 | 19.1 g |
| Sodium hydride (60% in mineral oil) | 1.77 | 24.00 | 6.10 g |
| Diethyl ether (anhydrous) | - | 74.12 | 100 mL |
Procedure:
-
A flame-dried, two-necked 250-mL round-bottomed flask is equipped with a magnetic stir bar, a septum, and a condenser under an argon atmosphere.
-
Sodium hydride (6.10 g of a 60% dispersion in mineral oil, 153 mmol, 1.77 equiv) is washed with anhydrous diethyl ether (3 x 20 mL) to remove the mineral oil. Anhydrous diethyl ether (100 mL) is then added.
-
A solution of ethyl 2-bromo-2-methylcyclopropanecarboxylate (19.1 g, 86.4 mmol, 1.00 equiv) in 25 mL of anhydrous diethyl ether is added dropwise to the sodium hydride suspension over 30 minutes.
-
The reaction mixture is heated to reflux and maintained for 18 hours.
-
After cooling to room temperature, the reaction is carefully quenched by the slow, dropwise addition of 100 mL of water.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed by rotary evaporation.
-
The crude product is purified by vacuum distillation to yield ethyl 2-methylenecyclopropaneacetate as a clear, colorless liquid.
Yield: 7.28 g (66%). Boiling Point: 40–44 °C at 13–14 mmHg.
Stage 3: Synthesis of this compound
The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction using a strong base, followed by acidification.
Mechanism of Saponification
The hydroxide ion from sodium hydroxide acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The resulting carboxylate is then protonated in the acidic workup to yield the final carboxylic acid.
Experimental Protocol: this compound
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Ethyl 2-methylenecyclopropaneacetate | 1.00 | 126.15 | 7.0 g |
| Sodium Hydroxide | 2.0 | 40.00 | 4.4 g |
| Ethanol | - | 46.07 | 50 mL |
| Water | - | 18.02 | 50 mL |
| Hydrochloric Acid (conc.) | - | 36.46 | As needed |
Procedure:
-
In a 250-mL round-bottomed flask, dissolve ethyl 2-methylenecyclopropaneacetate (7.0 g, 55.5 mmol) in a mixture of ethanol (50 mL) and water (50 mL).
-
Add sodium hydroxide (4.4 g, 111 mmol) to the solution.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.
-
Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.
-
Extract the product from the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield this compound as an oil or low-melting solid.
Yield: Quantitative yields are expected for this transformation. Further purification can be achieved by vacuum distillation or crystallization if necessary.
Characterization Data
Ethyl 2-methylenecyclopropaneacetate:
-
¹H NMR (CDCl₃, 400 MHz): δ 5.40-5.35 (m, 2H, =CH₂), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.40 (d, J = 6.8 Hz, 2H, CH₂COOH), 1.80-1.75 (m, 1H, cyclopropyl CH), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 1.10-1.05 (m, 2H, cyclopropyl CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 173.0, 133.5, 103.0, 60.5, 35.0, 18.0, 14.2, 12.5.
This compound: [3]
-
Molecular Formula: C₆H₈O₂
-
Molecular Weight: 112.13 g/mol [3]
-
¹H NMR (CDCl₃, 300 MHz): δ 10.5 (br s, 1H, COOH), 5.45-5.35 (m, 2H, =CH₂), 2.50 (d, J = 7.0 Hz, 2H, CH₂COOH), 1.90-1.80 (m, 1H, cyclopropyl CH), 1.20-1.10 (m, 2H, cyclopropyl CH₂).
-
¹³C NMR (CDCl₃, 75 MHz): δ 179.0, 133.0, 103.5, 34.5, 18.2, 12.8.
-
IR (neat, cm⁻¹): 3100-2500 (br, O-H), 1710 (C=O), 1650 (C=C).
-
MS (EI): m/z (%) 112 (M⁺, 15), 97 (20), 67 (100), 53 (40), 41 (85).
Safety Considerations
-
Ethyl diazoacetate is a potentially explosive and toxic compound. It should be handled with extreme care in a well-ventilated fume hood, and distillation should be avoided.
-
Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.
-
2-Bromopropene is a flammable liquid and an irritant.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Conclusion
This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. The key steps involve a rhodium-catalyzed cyclopropanation, an elimination reaction, and a final hydrolysis. The provided experimental protocols are detailed and based on trusted literature, offering a solid foundation for researchers to synthesize this important molecule. The unique structural features and potent biological activity of MCPA make it a valuable target for further investigation in the fields of medicinal chemistry and chemical biology. The synthetic methods described herein provide a clear pathway to access this compound for such research endeavors.
References
-
Methylene cyclopropyl acetic acid. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10214381, this compound. Retrieved January 13, 2026, from [Link].
- Baird, M. S., & Hussain, H. H. (2003). 2-METHYLENE-CYCLOPROPANECARBOXYLIC ACID, ETHYL ESTER. Organic Syntheses, 80, 155.
- Doyle, M. P., Forbes, D. C., & Protopopova, M. N. (1996). Rhodium(II)-Catalyzed Hydrosilylation of 1-Alkynes in the Presence of a Lewis Base. A Double Catalytic Cycle for the Stereoselective and Regioselective Formation of (E)- and (Z)-Vinylsilanes. Journal of the American Chemical Society, 118(36), 8826–8834.
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This compound. (n.d.). In Wikidocumentaries. Retrieved January 13, 2026, from [Link]
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Methylene cyclopropyl acetic acid. (n.d.). In Grokipedia. Retrieved January 13, 2026, from [Link]
Sources
2-Methylenecyclopropaneacetic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Methylenecyclopropaneacetic Acid
This guide provides a comprehensive technical overview of this compound (MCPAA), a molecule of significant interest due to its unique structural features, potent biological activity, and utility as a synthetic intermediate. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, reactivity, biochemical mechanisms, and practical applications of MCPAA, grounding all claims in authoritative scientific literature.
Introduction: A Molecule of Duality
This compound, systematically named 2-(2-methylidenecyclopropyl)acetic acid, is a fascinating organic compound that occupies a dual role in the scientific landscape.[1][2] On one hand, it is a potent natural toxin, identified as the primary toxic metabolite of Hypoglycin A, the compound responsible for the acute and often fatal "Jamaican Vomiting Sickness" resulting from the consumption of unripe ackee fruit.[2] It is also found in lychee seeds and implicated in similar outbreaks of hypoglycemic encephalopathy.[2] On the other hand, its highly strained three-membered ring and versatile carboxylic acid functionality make it a valuable building block in synthetic chemistry, offering pathways to novel molecular architectures for research and pharmaceutical development.[3] This guide will explore both facets of this remarkable molecule.
Physicochemical and Structural Characteristics
MCPAA is a small molecule characterized by a strained cyclopropane ring featuring an exocyclic methylene group and an acetic acid side chain.[4] This unique arrangement of functional groups dictates its physical properties and chemical reactivity.
Table 1: Core Physicochemical Properties of this compound
| Property | Value / Description | Source(s) |
| IUPAC Name | 2-(2-methylidenecyclopropyl)acetic acid | [1] |
| CAS Number | 1073-00-3 | [1] |
| Molecular Formula | C₆H₈O₂ | |
| Molar Mass | 112.13 g/mol | |
| Appearance | Colorless to light yellow oil or solid | [4] |
| Boiling Point | 220.7 ± 9.0 °C (Predicted) | [4] |
| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 4.54 ± 0.10 (Predicted) | [4] |
| Solubility | Soluble in polar organic solvents such as chloroform and methanol.[3][4] | [3][4] |
| SMILES | C=C1CC1CC(=O)O | [1] |
| InChI Key | QJBXAEKEXKLLLZ-UHFFFAOYSA-N | [1][5] |
Synthesis and Spectroscopic Elucidation
While MCPAA is available from specialty chemical suppliers as an analytical standard, a detailed, peer-reviewed synthesis protocol is not readily found in the literature, likely due to its primary role as a toxicological reference standard rather than a widely used synthetic precursor. However, a plausible synthetic route can be devised based on established methods for constructing the methylenecyclopropane core.
Conceptual Synthetic Pathway
A logical approach involves the creation of the methylenecyclopropane ring followed by the introduction of the acetic acid side chain. The synthesis of the parent methylenecyclopropane structure can be achieved via an intramolecular cyclization of methallyl chloride using a strong base.[6] Further functionalization to introduce the acetic acid moiety would be the subsequent challenge.
Causality Behind Experimental Choices: The choice of an intramolecular cyclization is driven by the efficiency of forming strained three-membered rings from readily available acyclic precursors. The use of a strong, non-nucleophilic base is critical to favor the desired elimination reaction that forms the ring, rather than substitution side reactions.
Spectroscopic Characterization (Predicted)
Definitive spectral data with peak assignments for MCPAA are not widely published. However, based on its structure, the expected features of its NMR and IR spectra can be reliably predicted, which is a crucial step in verifying its synthesis and identity.
-
¹H NMR: The proton NMR spectrum is expected to be complex but informative. Key predicted signals would include:
-
A singlet or narrow multiplet for the two exocyclic methylene protons (=CH₂) in the vinyl region (~4.8-5.5 ppm).
-
Complex multiplets for the three protons on the cyclopropane ring, likely in the upfield region (~0.5-2.0 ppm), with their shifts and couplings dictated by their cis/trans relationships.
-
A multiplet for the two protons of the methylene group adjacent to the carboxyl group (-CH₂COOH) around 2.2-2.6 ppm.
-
A broad singlet for the acidic proton of the carboxylic acid (-COOH) far downfield (>10 ppm), which would be exchangeable with D₂O.[7]
-
-
¹³C NMR: The carbon NMR spectrum would be expected to show six distinct signals:
-
A signal for the quaternary cyclopropane carbon attached to the methylene group.
-
Signals for the two CH groups within the cyclopropane ring.
-
A signal for the exocyclic methylene carbon (=CH₂).
-
A signal for the methylene carbon of the acetic acid side chain (-CH₂COOH).
-
A signal for the carbonyl carbon (-COOH) in the downfield region (~170-180 ppm).
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by two characteristic, high-intensity absorption bands:
-
A very broad O-H stretching band for the hydrogen-bonded carboxylic acid, typically spanning from ~3300 to 2500 cm⁻¹.[8]
-
A sharp, strong C=O stretching band for the carbonyl group of the carboxylic acid, appearing around 1700-1725 cm⁻¹.[8]
-
A C=C stretching vibration for the exocyclic double bond around 1650 cm⁻¹.
-
Chemical Reactivity: A Tale of Strain and Functionality
The chemical behavior of MCPAA is governed by two primary features: the high ring strain of the methylenecyclopropane unit and the reactivity of the carboxylic acid group. The strain energy of the methylenecyclopropane core is approximately 41.0 kcal/mol, which provides a significant thermodynamic driving force for ring-opening reactions.[9]
Reactions of the Methylenecyclopropane Ring
The strained ring is susceptible to reactions that relieve this strain. These are often mediated by transition metals or proceed via radical intermediates.[9][10]
-
Ring-Opening Reactions: Under various conditions (e.g., thermal, photochemical, metal-catalyzed), the C-C bonds of the cyclopropane ring can cleave. This reactivity allows MCPAA to serve as a precursor to larger, more complex carbocyclic systems.[4][9]
-
Addition Reactions: The exocyclic double bond can undergo addition reactions typical of alkenes, though the subsequent stability of the cyclopropane ring must be considered.[3]
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety undergoes standard transformations, providing a handle for derivatization and bioconjugation.
-
Esterification and Amidation: The carboxyl group can be readily converted to esters or amides through reaction with alcohols or amines, respectively, typically under acidic or coupling agent-mediated conditions.[3] This is fundamental for creating prodrugs or linking the molecule to other scaffolds.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Caption: Key reaction pathways for this compound.
Biochemical Mechanism of Action and Toxicology
The toxicity of MCPAA is a direct result of its interference with cellular energy metabolism, specifically fatty acid β-oxidation. This process is central to gluconeogenesis, the body's mechanism for producing glucose from non-carbohydrate sources, which is critical during periods of fasting.
-
Metabolic Activation: Following ingestion of its precursor, Hypoglycin A, the molecule undergoes deamination and oxidative decarboxylation in the liver to form MCPAA.[2] MCPAA itself is then metabolically activated by cellular enzymes (acyl-CoA synthetases) into its coenzyme A thioester, 2-methylenecyclopropylacetyl-CoA (MCPA-CoA) . This activation is an essential step for its toxic action.
-
Enzyme Inhibition: MCPA-CoA is a potent and irreversible inhibitor of several key mitochondrial acyl-CoA dehydrogenase enzymes, which are responsible for the initial steps of β-oxidation for fatty acids of various chain lengths.
-
Metabolic Cascade: The inhibition of these enzymes halts β-oxidation. This has two major downstream consequences:
-
Depletion of Acetyl-CoA: The breakdown of fatty acids is a primary source of acetyl-CoA, which is a critical allosteric activator for pyruvate carboxylase, the first enzyme in the gluconeogenesis pathway. Reduced acetyl-CoA levels inhibit gluconeogenesis.
-
Depletion of Energy Co-factors: The block in β-oxidation prevents the production of the reducing equivalents (NADH and FADH₂) that normally fuel ATP synthesis.
-
-
Clinical Outcome: The severe disruption of gluconeogenesis, coupled with ongoing glucose utilization by the body's tissues, leads to profound and often fatal hypoglycemia.
Caption: Biochemical pathway of MCPAA toxicity.
Applications in Research and Drug Development
Despite its toxicity, the unique structure of MCPAA makes it a person of interest in medicinal chemistry and organic synthesis.
-
Toxicological Research: As the active toxic metabolite, pure MCPAA serves as an essential analytical standard for food safety testing and for studying the mechanisms of hypoglycemia and fatty acid metabolism disorders.
-
Synthetic Intermediate: MCPAA has been cited as an intermediate in the preparation of novel agents for the therapy of non-insulin-dependent diabetes mellitus.[3] The rationale likely involves leveraging its unique carbon skeleton to build more complex molecules.
-
Scaffold for Drug Design: Cyclopropane rings are increasingly incorporated into drug candidates. Their rigid, three-dimensional nature can lock a molecule into a specific conformation, improving binding affinity and selectivity for a biological target. The methylenecyclopropane moiety offers a synthetically versatile starting point for exploring this chemical space.
Experimental Protocols
Trustworthy protocols are the foundation of reproducible science. The following describes the enzymatic synthesis of the active metabolite, MCPA-CoA, a critical reagent for studying its mechanism of inhibition.
Protocol: In Vitro Enzymatic Synthesis of 2-Methylenecyclopropylacetyl-CoA (MCPA-CoA)
This protocol is based on established methods for the synthesis of acyl-CoA thioesters using an acyl-CoA synthetase.[11]
Objective: To enzymatically synthesize MCPA-CoA from MCPAA for use in biochemical and inhibition assays.
Materials & Reagents:
-
This compound (MCPAA)
-
Coenzyme A (CoA), trilithium salt
-
Adenosine 5'-triphosphate (ATP), disodium salt
-
Acyl-CoA Synthetase (from Pseudomonas sp. or similar)
-
1 M Potassium Phosphate Buffer (pH 7.5)
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Perchloric Acid (HClO₄)
-
Potassium Carbonate (K₂CO₃)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components on ice to a final volume of 1 mL:
-
100 mM Potassium Phosphate Buffer (pH 7.5)
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM CoA
-
2 mM DTT
-
1 mM this compound (MCPAA)
-
-
Pre-incubation: Mix the components gently and pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Reaction Initiation: Add 1-5 units of Acyl-CoA Synthetase to the reaction mixture. The optimal enzyme amount should be determined empirically.
-
Incubation: Incubate the reaction at 37°C. Monitor the reaction progress by taking aliquots at various time points (e.g., 30, 60, 120 minutes).
-
Reaction Termination: Stop the reaction by adding perchloric acid to a final concentration of 0.6 M. This will precipitate the enzyme. Incubate on ice for 10 minutes.
-
Protein Removal: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube.
-
Neutralization: Neutralize the supernatant by the careful addition of 3 M K₂CO₃. The resulting potassium perchlorate precipitate can be removed by another centrifugation step. The supernatant contains the synthesized MCPA-CoA.
Self-Validation and QC:
-
The formation of MCPA-CoA can be monitored and quantified using reverse-phase HPLC, detecting the product by UV absorbance at 260 nm (characteristic of the adenine moiety of CoA).[11] The product will have a different retention time from the starting materials (CoA and ATP).
Caption: Experimental workflow for the in vitro synthesis of MCPA-CoA.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.
-
GHS Hazard Classifications:
-
Handling: Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Conclusion
This compound is a molecule defined by its structural strain and potent biological activity. Its role as the toxic agent in Jamaican Vomiting Sickness provides a compelling case study in metabolic disruption and highlights the importance of understanding the biochemistry of natural products. For the synthetic chemist and drug developer, its strained ring system offers a unique and reactive scaffold for the construction of novel, three-dimensionally complex molecules. A thorough understanding of its properties, reactivity, and handling is essential for any scientist working with or encountering this intriguing compound.
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An In-depth Technical Guide on the Biological Activity of 2-Methylenecyclopropaneacetic Acid
Introduction
2-Methylenecyclopropaneacetic acid (MCPA) is a potent metabolic toxin recognized for its profound hypoglycemic effects.[1][2] This guide provides an in-depth exploration of the biochemical mechanisms underpinning the biological activity of MCPA, tailored for researchers, scientists, and professionals in drug development. While the acronym MCPA is also associated with the herbicide 2-methyl-4-chlorophenoxyacetic acid, this document is exclusively focused on the cyclopropane derivative, a key player in the pathophysiology of Jamaican Vomiting Sickness and lychee-associated toxic encephalopathy.[1][3]
MCPA is the primary toxic metabolite of hypoglycin A, a substance found in high concentrations in the unripe arils of the ackee fruit (Blighia sapida).[1][2][3] It is also found in the seeds of the lychee fruit (Litchi chinensis).[1][3][4] Ingestion of these plant parts can lead to a rapid and severe decrease in blood glucose levels, which, if left untreated, can result in seizures, coma, and death.[3] Understanding the molecular basis of MCPA's activity is crucial for developing effective therapeutic interventions and for exploring its properties as a tool in metabolic research.
The Metabolic Journey and Activation of MCPA
The journey of MCPA's toxicity begins with the ingestion of its parent compound, hypoglycin A.[3] Within the body, hypoglycin A undergoes a two-step metabolic activation process to be converted into its active, toxic form. This process is a critical prerequisite for its biological activity.
First, hypoglycin A is deaminated to form α-ketomethylene-cyclopropylpropionic acid (KMCPP).[3] Subsequently, KMCPP undergoes oxidative decarboxylation to yield this compound (MCPA).[3] It is MCPA that is then further activated within the mitochondria to its coenzyme A (CoA) ester, methylenecyclopropyl acetyl-CoA (MCPA-CoA).[5] This final molecule is the primary effector of the observed toxicity.
Core Mechanism of Action: Disruption of Fatty Acid β-Oxidation
The central tenet of MCPA's biological activity is the profound disruption of mitochondrial fatty acid β-oxidation.[3][4] This metabolic pathway is essential for energy production, particularly during periods of fasting when glucose availability is limited. By inhibiting this pathway, MCPA-CoA effectively cripples the cell's ability to generate energy from fat stores.
The primary molecular targets of MCPA-CoA are several acyl-CoA dehydrogenases, enzymes critical for the breakdown of fatty acids.[4] Specifically, MCPA-CoA has been shown to irreversibly inhibit short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).[1][6] This inhibition leads to an accumulation of short- and medium-chain acyl-CoA esters within the mitochondria.[7]
Sequestration of Essential Cofactors
Beyond direct enzyme inhibition, MCPA exerts its toxic effects by sequestering vital metabolic cofactors. MCPA forms non-metabolizable esters with coenzyme A (CoA) and carnitine.[3][4] This action reduces the bioavailability of these essential molecules, which are necessary for the transport and oxidation of fatty acids.[4] However, some in vivo studies suggest that CoA sequestration may be less significant than the direct inhibition of β-oxidation.[2]
The Domino Effect: Inhibition of Gluconeogenesis and Severe Hypoglycemia
The inhibition of β-oxidation by MCPA-CoA sets off a cascade of metabolic failures, culminating in severe hypoglycemia. The breakdown of fatty acids is a primary source for the production of acetyl-CoA.[6] Acetyl-CoA is not only a key substrate for the citric acid cycle but also a critical allosteric activator of pyruvate carboxylase, the first and rate-limiting enzyme in the gluconeogenic pathway.[2][6]
With the blockade of β-oxidation, the hepatic pool of acetyl-CoA is drastically depleted.[2][6][7] This lack of acetyl-CoA renders pyruvate carboxylase inactive, effectively shutting down gluconeogenesis.[2][6] During a fasting state, when liver glycogen stores are depleted, the body's inability to synthesize new glucose leads to a rapid and profound drop in blood glucose levels.[1] This is the hallmark of MCPA poisoning.[1]
Visualization of the Pathophysiological Cascade
The following diagram illustrates the sequence of events from MCPA-CoA formation to the onset of severe hypoglycemia.
Caption: Metabolic disruption cascade initiated by MCPA-CoA.
Quantitative Data on MCPA's Effects
The following table summarizes key quantitative findings from in vivo studies on the metabolic effects of MCPA and its analogue, methylenecyclopropylglycine (MCPG).
| Parameter | Organism | Treatment | Observation | Reference |
| Hepatic Acetyl-CoA | Rat | MCPA | Reduced by 84% | [2] |
| Hepatic ATP | Rat | MCPA | Depleted | [2] |
| Hepatic Pyruvate Carboxylase Flux | Rat | MCPA | Markedly reduced | [2][8] |
| Plasma β-hydroxybutyrate | Mouse | MCPG | Reduced by 48% | [2] |
| Blood Glucose | Rat | MCPG | 50% decrease after 4 hours | [9] |
Experimental Protocols
In Vitro Synthesis of Methylenecyclopropyl Acetyl-CoA (MCPA-CoA)
The study of MCPA's mechanism of action often requires the in vitro synthesis of its active form, MCPA-CoA.[5] This protocol outlines an enzymatic approach.
Principle: An acyl-CoA synthetase catalyzes the formation of a thioester bond between MCPA and coenzyme A, driven by the hydrolysis of ATP.[5]
Materials:
-
This compound (MCPA)
-
Coenzyme A (CoA), trilithium salt
-
Adenosine 5'-triphosphate (ATP), disodium salt
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 2 mM DTT)
-
Perchloric acid
-
Potassium carbonate (K₂CO₃)
Procedure:
-
Reagent Preparation: Prepare stock solutions of MCPA, ATP, and CoA in sterile, nuclease-free water. Adjust pH to ~7.0 where necessary.[5]
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, MCPA, ATP, and CoA to their final desired concentrations.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.[5]
-
Initiation: Add the acyl-CoA synthetase to the reaction mixture to initiate the synthesis.[5]
-
Incubation: Incubate at 37°C. Monitor reaction progress by taking aliquots at various time points (e.g., 30, 60, 120 minutes).[5]
-
Termination: Stop the reaction by adding perchloric acid to a final concentration of 0.6 M and incubating on ice for 10 minutes.[5]
-
Protein Removal & Neutralization:
Analysis: The formation of MCPA-CoA can be quantified using reverse-phase HPLC, monitoring absorbance at 260 nm.[5]
Workflow for In Vitro Synthesis and Analysis
Caption: Workflow for the in vitro synthesis of MCPA-CoA.
Therapeutic Implications and Future Directions
The potent and specific mechanism of action of this compound makes it a valuable tool for studying fatty acid metabolism and gluconeogenesis. Research into its inhibitory effects can provide insights into metabolic disorders characterized by defects in β-oxidation.
From a therapeutic standpoint, understanding the pathophysiology of MCPA intoxication is paramount for the development of effective treatments. Current management focuses on supportive care and intravenous glucose administration to counteract the severe hypoglycemia. Further research could explore the potential of carnitine supplementation to mitigate the sequestration of this vital cofactor, although its efficacy remains to be conclusively demonstrated.[7] The development of specific inhibitors of the enzymes responsible for MCPA's metabolic activation could also represent a novel therapeutic strategy.
Conclusion
This compound is a powerful metabolic toxin that induces severe hypoglycemia through a well-defined mechanism. Its active metabolite, MCPA-CoA, irreversibly inhibits key enzymes in the fatty acid β-oxidation pathway, leading to a depletion of acetyl-CoA and a subsequent shutdown of gluconeogenesis. This in-depth understanding of its biological activity is essential for the clinical management of poisonings and provides a valuable molecular probe for researchers investigating cellular energy metabolism. Continued investigation into the nuances of its interactions with mitochondrial enzymes will undoubtedly yield further insights into both toxicology and fundamental metabolic regulation.
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MCPA - Wikipedia. Available at: [Link]
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Toxicity and distribution of 2-methyl-4- chlorophenoxy acetic acid (mcpa) in developing chick embryos. Available at: [Link]
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An In-depth Technical Guide to the Mechanism of Action of 2-Methylenecyclopropaneacetic Acid
Foreword
This technical guide is intended for researchers, scientists, and drug development professionals investigating the intricate biochemical pathways affected by 2-Methylenecyclopropaneacetic acid (2-MCPA). As a potent hypoglycemic agent and a key player in the toxic mechanism of hypoglycin A, a thorough understanding of 2-MCPA's mechanism of action is crucial for metabolic research and toxicology studies. This document provides a comprehensive overview of its core mechanisms, supported by detailed experimental protocols and data interpretation, to empower your research endeavors.
Introduction: The Significance of this compound
This compound (2-MCPA) is a toxic metabolite derived from hypoglycin A, a naturally occurring amino acid found in the unripe fruit of the ackee tree (Blighia sapida) and seeds of the box elder tree (Acer negundo).[1][2] Ingestion of these plant materials can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia.[3] The primary causative agent of this hypoglycemia is 2-MCPA.[4]
The scientific interest in 2-MCPA stems from its highly specific and potent disruption of mitochondrial fatty acid β-oxidation. This property makes it a valuable molecular tool for probing the intricacies of energy metabolism. Understanding the precise molecular targets and the downstream consequences of 2-MCPA action provides critical insights into metabolic regulation and the pathophysiology of metabolic disorders.
This guide will dissect the metabolic activation of 2-MCPA and its multifaceted inhibitory actions on key enzymatic pathways, providing both the theoretical framework and the practical methodologies to investigate its effects.
The Core Mechanism: A Cascade of Metabolic Disruption
The toxicity of 2-MCPA is not direct but arises from its metabolic activation to a highly reactive thioester, (methylenecyclopropyl)acetyl-CoA (MCPA-CoA).[1] This conversion is a critical first step in its mechanism of action.
Metabolic Activation of the Protoxin
The journey from the benign precursor, hypoglycin A, to the potent inhibitor, MCPA-CoA, involves a two-step enzymatic conversion primarily in the liver:
-
Transamination: Hypoglycin A undergoes transamination to form α-keto-β-methylenecyclopropylpropionic acid (KMCP).[4]
-
Oxidative Decarboxylation: KMCP is then oxidatively decarboxylated to yield the ultimate toxic metabolite, MCPA-CoA.[1][4]
This metabolic activation is a classic example of "lethal synthesis," where the cell's own enzymatic machinery converts a non-toxic compound into a potent inhibitor.
Suicide Inhibition of Acyl-CoA Dehydrogenases
The primary molecular target of MCPA-CoA is a class of mitochondrial enzymes known as acyl-CoA dehydrogenases (ACADs), which are critical for the β-oxidation of fatty acids.[1] MCPA-CoA acts as a "suicide substrate," meaning it is processed by the enzyme's catalytic machinery, leading to the formation of a reactive intermediate that irreversibly inactivates the enzyme.[1]
MCPA-CoA exhibits specificity for different ACADs:
-
Severe Inhibition: Short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD) are severely and irreversibly inactivated.[1]
-
Mild Inhibition: 2-methyl-branched chain acyl-CoA dehydrogenase is only slowly and mildly inactivated.[1]
-
No Significant Inhibition: Long-chain acyl-CoA dehydrogenase (LCAD) is not significantly affected.[1]
This irreversible inhibition of SCAD and MCAD is the central event in 2-MCPA toxicity. The covalent modification of the enzyme's flavin adenine dinucleotide (FAD) cofactor leads to the "bleaching" of its characteristic absorbance spectrum, a phenomenon that can be exploited experimentally to quantify enzyme inactivation.[3]
Sequestration of Essential Cofactors: Coenzyme A and Carnitine
Beyond direct enzyme inhibition, 2-MCPA disrupts fatty acid metabolism by sequestering the essential cofactors, coenzyme A (CoA) and carnitine.[4] MCPA forms non-metabolizable esters with both CoA and carnitine, leading to a decrease in their free, usable pools within the cell.[4][5] This depletion of essential cofactors further exacerbates the block in β-oxidation and other CoA-dependent metabolic pathways.[5]
The concept of CoA sequestration as a mechanism of toxicity is also observed with other xenobiotic carboxylic acids and in certain inherited metabolic disorders.[6][7]
Downstream Metabolic Consequences
The inhibition of fatty acid β-oxidation and sequestration of cofactors by 2-MCPA triggers a cascade of deleterious downstream effects:
-
Impaired Gluconeogenesis: Fatty acid oxidation is a primary source of ATP and acetyl-CoA, which are essential for gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors). The block in β-oxidation leads to a depletion of hepatic ATP and acetyl-CoA, thereby inhibiting gluconeogenesis and causing profound hypoglycemia.[8][9][10] This hypoglycemia is a hallmark of 2-MCPA toxicity and occurs without a significant change in insulin levels.[3][11]
-
Accumulation of Fatty Acids: The inability to metabolize fatty acids leads to their accumulation in the liver and other tissues, contributing to cellular toxicity.[1]
-
Depletion of Energy Stores: The reduction in ATP production from fatty acid oxidation compromises the overall energy status of the cell.[8][9]
Experimental Protocols for Elucidating the Mechanism of Action
A multi-faceted experimental approach is required to fully characterize the mechanism of action of 2-MCPA. The following protocols provide a robust framework for such investigations.
In Vitro Synthesis of (methylenecyclopropyl)acetyl-CoA (MCPA-CoA)
The availability of pure MCPA-CoA is a prerequisite for in vitro studies. An enzymatic synthesis approach is often preferred for its specificity.
Principle: Acyl-CoA synthetase catalyzes the ATP-dependent formation of a thioester bond between the carboxyl group of 2-MCPA and the thiol group of coenzyme A.[12]
Materials:
-
This compound (2-MCPA)
-
Coenzyme A, trilithium salt
-
Adenosine 5'-triphosphate (ATP), disodium salt
-
Acyl-CoA Synthetase (from Pseudomonas sp. or other suitable source)
-
1 M Potassium Phosphate Buffer (pH 7.5)
-
1 M MgCl₂
-
1 M Dithiothreitol (DTT)
-
Perchloric acid
-
3 M K₂CO₃
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in order:
-
Potassium Phosphate Buffer (to a final concentration of 100 mM)
-
MgCl₂ (to a final concentration of 10 mM)
-
DTT (to a final concentration of 2 mM)
-
ATP (to a final concentration of 10 mM)
-
Coenzyme A (to a final concentration of 5 mM)
-
2-MCPA (to a final concentration of 2 mM)
-
-
Pre-incubation: Gently mix and pre-incubate the reaction mixture at 37°C for 5 minutes.[12]
-
Initiation of Reaction: Add Acyl-CoA Synthetase (1-5 units per mL of reaction volume).[12]
-
Incubation: Incubate at 37°C. Monitor the reaction progress by taking aliquots at various time points (e.g., 30, 60, 90, 120 minutes).[12]
-
Termination of Reaction: Stop the reaction by adding perchloric acid to a final concentration of 0.6 M and incubate on ice for 10 minutes.[12]
-
Neutralization and Protein Removal: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and neutralize with 3 M K₂CO₃. Centrifuge again to remove the precipitated potassium perchlorate. The supernatant contains the synthesized MCPA-CoA.[12]
-
Quantification and Purification: The concentration of MCPA-CoA can be determined using HPLC with UV detection at 260 nm. For highly pure MCPA-CoA, preparative HPLC is recommended.[12]
Spectrophotometric Titration of Acyl-CoA Dehydrogenase Inhibition
This assay provides a direct and quantitative measure of the irreversible inactivation of ACADs by MCPA-CoA.
Principle: The inactivation of the ACAD enzyme by MCPA-CoA results in the formation of a covalent adduct with the FAD cofactor, leading to a decrease ("bleaching") in its absorbance at approximately 450 nm. By titrating the enzyme with MCPA-CoA and monitoring this absorbance change, the stoichiometry of inhibition can be determined.[3]
Materials:
-
Purified SCAD or MCAD enzyme
-
Synthesized MCPA-CoA
-
50 mM Potassium Phosphate Buffer, pH 7.6
-
Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Enzyme Preparation: Prepare a solution of the purified ACAD enzyme (e.g., 10-15 µM) in the phosphate buffer.[3]
-
Baseline Spectrum: Record the initial absorbance spectrum of the enzyme solution from 300 nm to 600 nm at 25°C. Note the absorbance maximum around 450 nm.[3]
-
Titration: Make sequential, small-volume additions of a stock solution of MCPA-CoA (e.g., 100-200 µM) to the enzyme in the cuvette. After each addition, gently mix and allow the reaction to reach completion (i.e., no further change in absorbance at 450 nm) before recording the spectrum.[3]
-
Data Analysis: Correct the absorbance readings for dilution. Plot the corrected absorbance at ~450 nm against the molar ratio of [MCPA-CoA]/[Enzyme]. The endpoint of the titration is where the absorbance plateaus, and the stoichiometry of inactivation is the molar ratio at this equivalence point.[3]
Expected Outcome: A titration curve showing a linear decrease in absorbance followed by a plateau. A stoichiometry of approximately 1:1 indicates that one molecule of MCPA-CoA is required to inactivate one enzyme active site.[3]
| Parameter | Typical Value | Interpretation |
| Initial A₄₅₀ | ~0.1-0.2 (for 10-15 µM enzyme) | Represents the fully active, oxidized flavoenzyme. |
| Final A₄₅₀ | ~20% of initial value | Represents ~80% bleaching of the flavin signal upon inactivation.[3] |
| Stoichiometry | ~1.05 : 1 (Inhibitor:Enzyme) | Indicates a 1:1 binding and inactivation mechanism.[3] |
In Vivo Assessment of Hepatic Gluconeogenesis and Fatty Acid Oxidation
Rodent models are invaluable for studying the systemic effects of 2-MCPA.
Principle: Conscious, catheterized rodents are infused with 2-MCPA, and stable isotope tracers are used to measure the rates of hepatic gluconeogenesis and ketogenesis.[10]
Materials:
-
This compound (2-MCPA)
-
Surgical instruments for catheter implantation
-
Stable isotope tracers (e.g., [3,4-¹³C₂]glucose, [U-¹³C₆]lactate)
-
Anesthesia (e.g., pentobarbital)
-
Liquid nitrogen for freeze-clamping tissues
-
LC-MS/MS for metabolite analysis
Procedure:
-
Animal Preparation: Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for sampling) of rats or mice. Allow for a recovery period.[10]
-
Fasting: Fast the animals overnight (18-20 hours) to induce a gluconeogenic state.[10]
-
Infusion Protocol:
-
Blood Sampling: Collect blood samples at regular intervals to measure plasma glucose, hormone levels, and tracer enrichment.[10]
-
Tissue Collection: At the end of the experiment (e.g., 2 hours), anesthetize the animal and immediately freeze-clamp the liver in liquid nitrogen for subsequent analysis of acyl-CoA and ATP content.[10]
-
Metabolite Analysis: Analyze plasma and liver tissue samples using LC-MS/MS to determine the concentrations of acyl-CoAs, acetyl-CoA, ATP, and the isotopic enrichment of glucose and ketone bodies.[10]
Data Analysis:
-
Calculate the rate of endogenous glucose production (a measure of hepatic gluconeogenesis) using tracer dilution equations.
-
Quantify the concentrations of hepatic acyl-CoAs to identify the specific points of inhibition in the β-oxidation pathway.[10]
Expected Results:
| Parameter | Control Group | 2-MCPA Treated Group |
| Endogenous Glucose Production | Stable | Rapidly and significantly decreased[10] |
| Hepatic Acetyl-CoA | Normal | Significantly depleted (e.g., by 84%)[10] |
| Hepatic Butyryl-CoA | Low | Markedly increased[10] |
| Hepatic ATP | Normal | Depleted[10] |
Conclusion and Future Directions
The mechanism of action of this compound is a well-defined example of targeted metabolic disruption. Its primary action as a suicide inhibitor of short- and medium-chain acyl-CoA dehydrogenases, coupled with the sequestration of essential cofactors, leads to a profound inhibition of fatty acid β-oxidation and a subsequent life-threatening hypoglycemia.
The experimental protocols outlined in this guide provide a robust framework for investigating the multifaceted effects of 2-MCPA. For researchers in drug development, a thorough understanding of these mechanisms is crucial for identifying potential off-target effects of novel therapeutics that may interact with fatty acid metabolism. Furthermore, the use of 2-MCPA as a research tool will continue to be invaluable for dissecting the complex regulation of mitochondrial energy metabolism.
Future research may focus on developing specific antidotes to 2-MCPA poisoning, potentially by targeting the regeneration of free CoA and carnitine pools or by developing strategies to reactivate the inhibited acyl-CoA dehydrogenases. Additionally, further investigation into the precise structural interactions between MCPA-CoA and the active sites of the target enzymes could inform the design of novel inhibitors for therapeutic purposes in other metabolic diseases.
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Hypoglycine A | C7H11NO2 | CID 11768666 - PubChem. Available from: [Link]
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Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed. Available from: [Link]
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Severe Inhibition of Long-Chain Acyl-CoA Enoylhydratase (EC 4.2.1.74) in a Newborn Foal Suffering From Atypical Myopathy - Frontiers. Available from: [Link]
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Hypoglycin A - Wikiwand. Available from: [Link]
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Detection of hypoglycin A and MCPA-carnitine in equine serum and muscle tissue: Optimisation and validation of a LC-MS-based method without derivatisation - PubMed. Available from: [Link]
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Methylene cyclopropyl acetic acid - Wikipedia. Available from: [Link]
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In Vitro Production of Coenzyme A Using Thermophilic Enzymes - PMC - PubMed Central. Available from: [Link]
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Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - MDPI. Available from: [Link]
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Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC - NIH. Available from: [Link]
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Development and validation of a kinetic-spectrophotometric method for the trace determination of 2-methyl-4-chlorophenoxyacetic acid in baby teas and baby food samples using solid phase extraction followed by high-performance liquid chromatography - ResearchGate. Available from: [Link]
-
In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC - NIH. Available from: [Link]
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Pantothenate kinase activation relieves coenzyme A sequestration and improves mitochondrial function in a propionic acidemia mouse model - NIH. Available from: [Link]
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Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil. Available from: [Link]
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Methods for measuring CoA and CoA derivatives in biological samples - PubMed. Available from: [Link]
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Distinctive effects of glucagon on gluconeogenesis and ketogenesis in hepatocytes isolated from normal and biotin-deficient rats - PMC - NIH. Available from: [Link]
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In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC - NIH. Available from: [Link]
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Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - ResearchGate. Available from: [Link]
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Changes in coenzyme A and carnitine concentrations in superovulated rats - PubMed. Available from: [Link]
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Carnitine Effects on Coenzyme A Profiles in Rat Liver With Hypoglycin Inhibition of Multiple Dehydrogenases - PubMed. Available from: [Link]
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Effects of fasting and glucocorticoids on hepatic gluconeogenesis assessed using two independent methods in vivo - PubMed. Available from: [Link]
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Overview of coenzyme A metabolism and its role in cellular toxicity - PubMed - NIH. Available from: [Link]
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Oxidative phosphorylation and fatty acid oxidation in slow-aging mice - PubMed Central. Available from: [Link]
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Adverse effects of herbicide MCPA on dogs in a 90 day toxicological study - PubMed. Available from: [Link]
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2-Hydroxy-Docosahexaenoic Acid Is Converted Into Heneicosapentaenoic Acid via α-Oxidation: Implications for Alzheimer's Disease Therapy - Frontiers. Available from: [Link]
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In vitro enzyme catalytic synthesis of propionyl-CoA. Available from: [Link]
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The Dual Nature of a Plant-Derived Toxin: A Technical Guide to the Natural Precursors of 2-Methylenecyclopropaneacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
2-Methylenecyclopropaneacetic acid (MCPA) is a potent metabolic toxin responsible for the potentially fatal condition known as Jamaican Vomiting Sickness. Intriguingly, MCPA itself is not found in nature. Instead, it is the metabolic product of two naturally occurring amino acid precursors: hypoglycin A and its lower homologue, methylenecyclopropylglycine (MCPG). These precursors are primarily found in the fruits of plants belonging to the Sapindaceae family, most notably the unripe ackee fruit (Blighia sapida) and the seeds of the lychee (Litchi chinensis). This technical guide provides an in-depth exploration of the natural sources of these precursors, their biosynthesis, and the metabolic activation that leads to the formation of the toxic agent, MCPA. We will delve into the mechanism of MCPA's toxicity, detailing its profound impact on fatty acid metabolism and gluconeogenesis. Furthermore, this guide will furnish researchers with detailed protocols for the extraction, isolation, and analytical quantification of hypoglycin A and MCPG from their natural sources. Beyond their toxicity, we will also explore the utility of these molecules as research tools for investigating metabolic pathways, offering a comprehensive perspective on these fascinating and dangerous natural products.
Introduction: The Hidden Toxicity Within Edible Fruits
The Sapindaceae family of flowering plants, which includes the familiar lychee, longan, and rambutan, also harbors a dark secret within some of its members: the presence of non-proteinogenic amino acids that are precursors to a potent metabolic toxin. The consumption of unripe ackee fruit, a key ingredient in Jamaican cuisine, has been linked to a severe illness characterized by hypoglycemia, vomiting, and in extreme cases, death.[1] Similarly, outbreaks of a mysterious neurological illness in children in India and Vietnam have been associated with the consumption of large quantities of lychee fruit, particularly by undernourished individuals.[2] The culprit behind these poisonings is this compound (MCPA), a molecule that wreaks havoc on the body's energy metabolism. However, the story of MCPA begins not with the molecule itself, but with its naturally occurring precursors, hypoglycin A and methylenecyclopropylglycine (MCPG).
This guide will serve as a comprehensive technical resource for researchers, scientists, and professionals in drug development who are interested in the natural sources, metabolism, and analysis of the precursors to MCPA. Understanding the journey from a seemingly innocuous amino acid in a fruit to a potent toxin in the human body is not only crucial for public health and food safety but also offers unique opportunities for metabolic research.
Natural Sources and Biosynthesis of MCPA Precursors
The primary natural sources of hypoglycin A and MCPG are plants belonging to the Sapindaceae family.
Blighia sapida (Ackee)
The unripe fruit of the ackee tree is the most notorious source of hypoglycin A. The concentration of this toxin is highest in the aril and seeds of the unripe fruit and decreases significantly as the fruit ripens and opens naturally on the tree.[1]
Litchi chinensis (Lychee)
Lychee seeds are a significant source of both hypoglycin A and MCPG.[2] While the pulp of the ripe fruit is generally considered safe for consumption in moderation, the seeds contain clinically relevant concentrations of these toxins.
Biosynthesis of Hypoglycin A and MCPG
The precise biosynthetic pathways of hypoglycin A and MCPG in Sapindaceae plants are not yet fully elucidated. However, it is understood that they are secondary metabolites. The formation of the characteristic methylenecyclopropane group is a key and unusual enzymatic step. Research in this area is ongoing, with a focus on identifying the specific enzymes and genes responsible for their synthesis. Understanding this pathway could open avenues for controlling the production of these toxins in cultivated plants.
The Metabolic Transformation: From Precursor to Toxin
The toxicity of hypoglycin A and MCPG is a direct result of their metabolic activation in the liver. Upon ingestion, these amino acids are converted into their toxic counterparts.
The metabolic activation of hypoglycin A to MCPA is a two-step process:
-
Transamination: Hypoglycin A is first converted to α-keto-β-methylenecyclopropylpropionic acid by a transaminase enzyme.
-
Oxidative Decarboxylation: This intermediate is then oxidatively decarboxylated to form this compound (MCPA).
A similar pathway is presumed for the conversion of MCPG to its corresponding toxic metabolite.
Caption: Metabolic activation of Hypoglycin A to the toxic MCPA.
Mechanism of Toxicity: A Wrench in the Metabolic Machinery
MCPA exerts its toxic effects by potently and irreversibly inhibiting key enzymes involved in fatty acid metabolism and gluconeogenesis. The primary molecular target is a class of enzymes called acyl-CoA dehydrogenases, which are crucial for the β-oxidation of fatty acids.
By forming a stable covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor, MCPA effectively shuts down the breakdown of fatty acids for energy production. This leads to a cascade of metabolic derangements:
-
Depletion of Acetyl-CoA: The inhibition of β-oxidation leads to a severe depletion of acetyl-CoA, a central molecule in energy metabolism.
-
Impaired Gluconeogenesis: Acetyl-CoA is an essential allosteric activator of pyruvate carboxylase, the first committed step of gluconeogenesis. The lack of acetyl-CoA cripples the liver's ability to produce glucose from non-carbohydrate sources.
-
Hypoglycemia: The combination of blocked fatty acid oxidation and impaired gluconeogenesis results in a profound and often fatal hypoglycemia, as the body's glucose reserves are rapidly depleted.
Sources
spectroscopic data of 2-Methylenecyclopropaneacetic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methylenecyclopropaneacetic Acid
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (MCPA), a molecule of significant biochemical interest as a toxic metabolite of hypoglycin A.[1][2] For researchers in medicinal chemistry, toxicology, and drug development, unequivocal structural confirmation is paramount. This document outlines the theoretical and practical aspects of characterizing MCPA using Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). By integrating predicted data with established spectroscopic principles, this guide serves as an authoritative reference for the identification and structural elucidation of this unique cyclopropane derivative. Each section details the causality behind experimental choices, provides self-validating protocols, and presents data in a clear, structured format for ease of interpretation.
Introduction to this compound
This compound, also known as methylenecyclopropylacetic acid (MCPA), is an organic compound with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol .[1][3] Its structure is characterized by a strained cyclopropane ring containing an exocyclic methylene group and an acetic acid side chain.[1] This molecule is chiral and typically exists as a racemic mixture.[1]
MCPA is not merely a synthetic curiosity; it is the key toxic metabolite responsible for the clinical symptoms of Jamaican Vomiting Sickness, which results from the ingestion of unripe ackee fruit containing its precursor, hypoglycin A.[1][2] The conversion of hypoglycin A to MCPA in the liver leads to the potent inhibition of mitochondrial β-oxidation, causing severe hypoglycemia and other life-threatening metabolic disruptions.[1][2] Accurate spectroscopic identification of MCPA is therefore critical for both clinical diagnostics and toxicological research.
Chemical Structure and Properties:
-
IUPAC Name: 2-(2-methylidenecyclopropyl)acetic acid[3]
-
CAS Number: 1073-00-3[3]
-
Molecular Formula: C₆H₈O₂[3]
-
Monoisotopic Mass: 112.052429494 Da[3]
-
Appearance: Colorless to light yellow oil or solid[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its unique structural features.
Theoretical Principles and Experimental Rationale
The choice of experiment is dictated by the need to resolve all unique proton and carbon environments. A standard analysis in a deuterated solvent like chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm) provides a clean spectral window. The high magnetic field of modern NMR spectrometers (e.g., 400 MHz or higher) is crucial for resolving the complex spin-spin coupling observed in the cyclopropyl and adjacent methylene protons.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum is predicted to show five distinct signals, reflecting the five non-equivalent proton environments in the molecule.
| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Hₐ | 10.0 - 12.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| Hₑ | 5.35 | Singlet | 1H | Vinylic (=CH₂) |
| Hₑ' | 5.20 | Singlet | 1H | Vinylic (=CH₂) |
| Hₓ | 2.40 | Doublet of Doublets | 2H | Methylene (-CH₂-COOH) |
| Hₘ | 1.65 | Multiplet | 1H | Cyclopropyl Methine (-CH-) |
| Hₙ | 1.30 | Multiplet | 1H | Cyclopropyl Methylene (-CH₂-) |
| Hₙ' | 0.85 | Multiplet | 1H | Cyclopropyl Methylene (-CH₂-) |
Interpretation:
-
Carboxylic Acid Proton (Hₐ): The highly deshielded signal above 10 ppm is characteristic of a carboxylic acid proton due to the strong electron-withdrawing effect of the adjacent carbonyl group and hydrogen bonding. Its broadness is a result of chemical exchange.
-
Vinylic Protons (Hₑ, Hₑ'): The two protons of the exocyclic methylene group are diastereotopic and are expected to appear as two distinct singlets or very closely coupled doublets (geminal coupling) in the vinylic region (~5.2-5.4 ppm). Their chemical shift is dictated by their sp² hybridization.
-
Methylene Protons (Hₓ): These protons are adjacent to both the chiral center (Hₘ) and the carbonyl group. They are diastereotopic and will appear as a complex multiplet, likely a doublet of doublets, due to coupling with the methine proton Hₘ. The electron-withdrawing carbonyl group shifts this signal downfield to ~2.40 ppm.
-
Cyclopropyl Protons (Hₘ, Hₙ, Hₙ'): The protons on the strained cyclopropane ring exhibit complex splitting patterns and appear in the shielded upfield region (0.8-1.7 ppm). The methine proton (Hₘ) is coupled to the adjacent methylene protons (Hₓ) and the two other cyclopropyl protons (Hₙ, Hₙ'), resulting in a complex multiplet. The two methylene protons on the cyclopropane ring (Hₙ, Hₙ') are diastereotopic and will show distinct signals with complex geminal and vicinal coupling.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon environments.
| Predicted δ (ppm) | Assignment |
| 178.0 | Carboxylic Acid Carbonyl (C=O) |
| 139.5 | Quaternary Olefinic Carbon (=C<) |
| 105.0 | Methylene Olefinic Carbon (=CH₂) |
| 38.5 | Methylene Carbon (-CH₂-COOH) |
| 20.0 | Methine Carbon (Cyclopropyl CH) |
| 15.5 | Methylene Carbon (Cyclopropyl CH₂) |
Interpretation:
-
Carbonyl Carbon: The signal at ~178.0 ppm is characteristic of a carboxylic acid carbonyl carbon.
-
Olefinic Carbons: The sp²-hybridized carbons of the exocyclic double bond appear at ~139.5 ppm (quaternary) and ~105.0 ppm (methylene).
-
Aliphatic Carbons: The sp³-hybridized carbons appear at higher field strengths. The methylene carbon adjacent to the carbonyl is found around 38.5 ppm, while the strained cyclopropyl carbons are significantly shielded, appearing at ~20.0 ppm (methine) and ~15.5 ppm (methylene).
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity.
-
¹H Spectrum Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Typical parameters include a 45° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C Spectrum Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals for both spectra. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Workflow Visualization
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Theoretical Principles and Sample Preparation
For a liquid or low-melting solid like MCPA, the simplest and most common sample preparation method is to create a thin film between two salt (NaCl or KBr) plates. This "neat" sample avoids solvent peaks that could obscure important regions of the spectrum. The key diagnostic peaks for MCPA are the very broad O-H stretch of the carboxylic acid, the sharp C=O stretch, and the C=C stretch of the exocyclic methylene group.
Predicted Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| 3080 | C-H stretch (sp²) | Vinylic |
| 2950 - 2850 | C-H stretch (sp³) | Aliphatic |
| 1710 (strong) | C=O stretch | Carboxylic Acid |
| 1650 | C=C stretch | Exocyclic Methylene |
| 1420 | C-O-H bend | Carboxylic Acid |
| 910 | =C-H bend (out-of-plane) | Methylene Wag |
Interpretation:
-
O-H Stretch (3300-2500 cm⁻¹): The hallmark of a carboxylic acid is the extremely broad absorption band in this region, which is due to strong intermolecular hydrogen bonding. This band often overlaps with the C-H stretching frequencies.[4]
-
C=O Stretch (~1710 cm⁻¹): A strong, sharp absorption peak around 1710 cm⁻¹ is definitive for the carbonyl group of a saturated carboxylic acid.
-
C=C Stretch (~1650 cm⁻¹): The stretching vibration of the exocyclic carbon-carbon double bond is expected to appear as a medium-intensity peak around 1650 cm⁻¹.
-
Fingerprint Region (<1500 cm⁻¹): This region contains a complex pattern of bending and stretching vibrations (such as the C-O-H bend and =C-H wag) that are unique to the molecule as a whole, serving as a "fingerprint" for identification.[4]
Experimental Protocol for FTIR Data Acquisition
-
Sample Preparation: Place one drop of neat this compound onto a clean NaCl or KBr salt plate.
-
Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Mounting: Mount the salt plate "sandwich" in the spectrometer's sample holder.
-
Background Scan: Run a background scan with an empty sample holder to record the spectrum of the ambient atmosphere (CO₂, H₂O). The instrument will automatically subtract this from the sample spectrum.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and compare them to known correlation tables to confirm the presence of the expected functional groups.
Workflow Visualization
Caption: Workflow for FTIR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and structural information derived from its fragmentation pattern upon ionization.
Theoretical Principles and Ionization Methods
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways. This method is ideal for generating a rich fragmentation pattern that can be used for structural elucidation. The highest mass-to-charge ratio (m/z) peak typically corresponds to the molecular ion (M⁺·), confirming the molecular weight.
Predicted Mass Spectrum (Electron Ionization)
For a molecule with the formula C₆H₈O₂, the exact mass is 112.0524 Da. The EI mass spectrum will show a molecular ion peak at m/z = 112 and several key fragment ions.
| m/z | Predicted Ion | Fragment Lost | Interpretation |
| 112 | [C₆H₈O₂]⁺· | - | Molecular Ion (M⁺·) |
| 67 | [C₅H₇]⁺ | ·COOH | Loss of the carboxylic acid radical, a common α-cleavage. This is often a prominent peak. |
| 94 | [C₅H₆O]⁺· | H₂O | Loss of water from the molecular ion. |
| 45 | [COOH]⁺ | C₅H₇· | Carboxylic acid fragment. |
| 41 | [C₃H₅]⁺ | - | A common fragment in cyclic systems, likely from rearrangement and fragmentation of the C₅H₇ fragment. |
Interpretation:
-
Molecular Ion (m/z 112): The presence of this peak confirms the molecular weight of the compound.[5]
-
Loss of ·COOH (m/z 67): The most predictable and often one of the most stable fragments is formed by cleavage of the bond between the cyclopropane ring and the acetic acid side chain. The resulting [C₅H₇]⁺ cation (methylenecyclopropylmethyl cation) would be a significant peak in the spectrum.
-
Other Fragments: Smaller fragments corresponding to further breakdown of the cyclopropyl ring or the side chain will populate the lower m/z region of the spectrum, providing a unique fingerprint for the molecule.
Experimental Protocol for EI-MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (~70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions strike a detector, which generates a signal proportional to the abundance of each ion.
-
Data Acquisition: A mass spectrum is generated by plotting ion abundance versus m/z.
Workflow Visualization
Caption: Workflow for Mass Spectrometry analysis.
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound:
-
MS confirms the molecular formula is C₆H₈O₂ by providing the molecular ion at m/z 112.
-
IR confirms the presence of the key functional groups: a carboxylic acid (broad O-H at 3300-2500 cm⁻¹, strong C=O at 1710 cm⁻¹) and a C=C double bond (1650 cm⁻¹).
-
¹³C NMR confirms the carbon skeleton, showing six unique carbons, including a carbonyl, two olefinic carbons, and three distinct sp³ carbons, consistent with the proposed structure.
-
¹H NMR provides the final and most detailed piece of the puzzle, confirming the specific arrangement of protons, including the vinylic, cyclopropyl, and methylene protons, and their connectivity through spin-spin coupling.
Together, these three methods provide a self-validating system for the unequivocal identification and structural confirmation of this compound, a critical requirement for any research or clinical application involving this potent metabolite.
References
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-
This compound | C6H8O2 | CID 10214381 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
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Methylene cyclopropyl acetic acid - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
- mass spectrum of 2-methylpropanoic acid C4H8O2. (n.d.). Doc Brown's Chemistry.
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An In-depth Technical Guide to the Thermal Stability of 2-Methylenecyclopropaneacetic Acid
Foreword: Navigating the Thermal Landscape of a Strained Ring System
For researchers and professionals in drug development and organic synthesis, understanding the thermal stability of a molecule is not merely an academic exercise; it is a critical determinant of its viability as a therapeutic agent or a synthetic intermediate. 2-Methylenecyclopropaneacetic acid, a molecule characterized by the inherent strain of a cyclopropane ring and the reactivity of a methylene group and a carboxylic acid, presents a particularly intriguing case. This guide provides a comprehensive technical overview of the factors governing the thermal stability of this compound, the anticipated decomposition pathways, and the robust experimental methodologies required for its thorough characterization. As direct experimental data on this specific molecule is not extensively available in public literature, this document serves as both a theoretical framework and a practical guide for researchers embarking on the thermal analysis of this and related strained-ring systems.
The Significance of this compound and Its Thermal Profile
This compound and its derivatives are of significant interest in medicinal chemistry and organic synthesis. The unique structural motif of the methylenecyclopropane unit offers a scaffold for the creation of complex molecular architectures. However, the high ring strain of the cyclopropane ring, coupled with the exocyclic double bond, inherently predisposes these molecules to thermal rearrangements. A comprehensive understanding of the thermal stability of this compound is paramount for:
-
Drug Development: Ensuring the stability of an active pharmaceutical ingredient (API) during manufacturing, storage, and formulation is a non-negotiable aspect of drug development. Thermal instability can lead to degradation, loss of potency, and the formation of potentially toxic byproducts.
-
Process Chemistry: For synthetic chemists, knowledge of a molecule's thermal limits is crucial for designing safe and efficient reaction conditions, distillations, and purifications.
-
Mechanistic Insight: Studying the thermal decomposition of strained molecules like this compound provides fundamental insights into reaction mechanisms, such as ring-opening reactions and rearrangements, which are of broad interest in physical organic chemistry.
Postulated Thermal Decomposition Pathways: A Mechanistic Perspective
The thermal degradation of this compound is anticipated to proceed through a series of competing and consecutive reactions, primarily dictated by the chemistry of the methylenecyclopropane and carboxylic acid functionalities. Based on studies of related methylenecyclopropanecarboxylic acids, two principal mechanistic pathways are likely to dominate: ring cleavage and electrophilic addition .[1][2][3]
Pathway A: Ring Cleavage and Rearrangement
The high strain energy of the cyclopropane ring makes it susceptible to thermal ring-opening. This process can lead to the formation of various isomeric structures. For substituted methylenecyclopropanecarboxylic acids, thermal rearrangement in the liquid phase has been observed to yield mixtures of lactones and dihydrofuranones.[1][2][3] The mechanistic rationale is based on a competition between the cleavage of the cyclopropane ring and electrophilic addition to the exocyclic double bond.[1][2][3]
Caption: Postulated ring-cleavage pathway for this compound.
Pathway B: Decarboxylation
The carboxylic acid moiety introduces the possibility of decarboxylation, particularly at elevated temperatures. The mechanism of decarboxylation for general carboxylic acids can be complex, but for those with activating groups, it can be facilitated. In the case of this compound, the proximity of the strained ring could influence the transition state for CO2 elimination.
Influence of Water: Hydrolytic Decomposition
The presence of water can introduce an alternative decomposition pathway. For the parent methylenecyclopropanecarboxylic acid and Feist's acid, thermal decomposition in the presence of water has been reported to yield ethyl methyl ketone and levulinic acid, respectively.[1][2][3] This suggests that under aqueous conditions, a hydrolytically-driven ring-opening and subsequent rearrangement can occur.
Caption: A comprehensive workflow for the thermal analysis of this compound.
Data Presentation and Interpretation
To facilitate a clear understanding and comparison of the thermal properties, all quantitative data should be summarized in a structured table.
Table 1: Summary of Expected Thermal Analysis Data for this compound
| Parameter | Technique | Expected Information | Significance |
| Melting Point (Tm) | DSC | Temperature of solid-to-liquid phase transition | Purity indicator and physical property |
| Onset of Decomposition (Td) | DSC / TGA | Temperature at which degradation begins | Key indicator of thermal stability |
| Enthalpy of Decomposition (ΔHd) | DSC | Heat released during decomposition | Thermodynamic parameter of the degradation process |
| Mass Loss (%) | TGA | Percentage of mass lost at different temperatures | Elucidates decomposition stages |
| Evolved Gas Profile | TGA-MS/FTIR | Identity of gaseous decomposition products | Provides direct mechanistic evidence |
Conclusion and Future Directions
While the existing literature provides a solid foundation for predicting the thermal behavior of this compound, a comprehensive experimental investigation is imperative for a definitive understanding. The proposed workflow, employing DSC and TGA (ideally with evolved gas analysis), will provide the necessary quantitative data to establish its thermal stability profile. Such data is invaluable for guiding its application in drug development and synthetic chemistry. Future computational studies, such as density functional theory (DFT) calculations, could further illuminate the reaction energetics and transition state structures of the proposed decomposition pathways, offering a powerful synergy with experimental findings.
References
-
Goldschmidt, Z., & Finkel, D. (1983). The thermal rearrangements of methylenecyclopropanecarboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, 45-47. [Link]
-
Bar-Ilan University. (1983). The thermal rearrangements of methylenecyclopropanecarboxylic acids. ResearchGate. [Link]
-
Royal Society of Chemistry. (1983). The Thermal Rearrangements of Methylenecyclopropanecarboxylic Acids. RSC Publishing. [Link]
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solubility of 2-Methylenecyclopropaneacetic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Methylenecyclopropaneacetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (MCPAA) is a molecule of significant interest due to its unique structural features, including a strained cyclopropane ring and a carboxylic acid moiety.[1] These characteristics govern its reactivity and physicochemical properties, including its solubility, which is a critical parameter in drug development, synthesis, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the . An in-depth, replicable experimental protocol is presented, designed to yield high-fidelity, quantitative solubility data. This document is intended to serve as a foundational resource for researchers, enabling a thorough understanding and practical application of solubility principles to this intriguing molecule.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules. This compound (C₆H₈O₂, Molar Mass: 112.13 g/mol ) possesses both polar and non-polar characteristics, leading to a nuanced solubility profile.[1][2]
-
Polar Characteristics : The carboxylic acid group (-COOH) is the primary contributor to the molecule's polarity. It can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This allows for favorable interactions with polar solvents. The predicted pKa of approximately 4.54 indicates a weakly acidic nature, comparable to other carboxylic acids.[1]
-
Non-Polar Characteristics : The cyclopropane ring and the methylene group constitute the non-polar hydrocarbon backbone of the molecule. These regions interact favorably with non-polar solvents through van der Waals forces.
The overall solubility in a given organic solvent is a balance between these competing interactions. It is anticipated that this compound will exhibit at least slight solubility in polar organic solvents such as methanol and chloroform.[1] Its solubility in non-polar solvents is likely to be lower but still present due to the hydrocarbon portion of the molecule.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior and for designing appropriate experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | [1][2] |
| Molar Mass | 112.13 g/mol | [1][2] |
| Appearance | Colorless to light yellow oil or solid | [1] |
| Predicted pKa | 4.54 ± 0.10 | [1] |
| Predicted Boiling Point | 220.7 ± 9.0 °C | [1] |
| Predicted Density | 1.12 ± 0.1 g/cm³ | [1] |
Experimental Determination of Solubility
The following protocol provides a robust method for the quantitative determination of the solubility of this compound in a range of organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Materials and Equipment
-
This compound (analytical standard, ≥95.0% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.0001 g)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Safety Precautions
-
Always consult the Safety Data Sheet (SDS) for this compound and all solvents before commencing work.
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Workflow
The overall workflow for determining the solubility of this compound is depicted in the following diagram:
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Stock Solutions for HPLC Calibration:
-
Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a series of calibration standards of known concentrations.
-
-
Sample Preparation for Solubility Determination:
-
Into a series of vials, add an excess amount of this compound (e.g., 100 mg). The key is to ensure that undissolved solid remains after equilibration.
-
To each vial, add a precise volume (e.g., 2.0 mL) of the desired organic solvent.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (e.g., 24 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Phase Separation and Sample Collection:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for a set time (e.g., 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.
-
-
Sample Analysis:
-
Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial.
-
Accurately dilute a known volume of the filtered supernatant with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.
-
Analyze the diluted samples by HPLC.
-
-
Quantification and Data Analysis:
-
Generate an HPLC calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted samples using the calibration curve.
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Illustrative Solubility Data
The following table presents a hypothetical but realistic representation of the solubility data that could be obtained for this compound in a range of organic solvents using the protocol described above.
| Solvent | Solvent Polarity Index | Predicted Solubility ( g/100 mL) at 25°C |
| Hexane | 0.1 | Low |
| Toluene | 2.4 | Moderate |
| Diethyl Ether | 2.8 | Moderate-High |
| Chloroform | 4.1 | High |
| Ethyl Acetate | 4.4 | High |
| Acetone | 5.1 | High |
| Ethanol | 5.2 | Very High |
| Methanol | 6.6 | Very High |
| Water | 9.0 | Low-Moderate |
Discussion and Implications
The solubility of this compound is a critical factor influencing its application in various scientific and industrial contexts:
-
In Drug Development: Solubility in aqueous and organic media is a key determinant of a drug candidate's bioavailability and formulation feasibility. Understanding its solubility in solvents like ethanol and acetone is crucial for developing oral dosage forms, while solubility in buffers is essential for parenteral formulations.
-
In Organic Synthesis: The choice of solvent for a reaction involving this compound will depend on its ability to dissolve the reactants and facilitate the desired chemical transformation. The data obtained from the proposed protocol can guide solvent selection for optimal reaction kinetics and yield.
-
In Purification: Recrystallization, a common purification technique, relies on the differential solubility of a compound in a solvent at different temperatures. The solubility data is fundamental for selecting an appropriate solvent system for the purification of this compound.
Conclusion
While publicly available quantitative data on the solubility of this compound is limited, this guide provides a comprehensive framework for its theoretical understanding and practical determination. The detailed experimental protocol offers a reliable and reproducible method for generating high-quality solubility data in a variety of organic solvents. Such data is invaluable for researchers and professionals in drug development and chemical synthesis, enabling informed decisions regarding formulation, reaction conditions, and purification strategies.
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MDPI. (2021). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Retrieved from [Link]
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An In-depth Technical Guide to the Conformational Analysis of 2-Methylenecyclopropaneacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational landscape of a molecule is a critical determinant of its physicochemical properties and biological activity. This is particularly true for structurally unique and strained systems such as 2-methylenecyclopropaneacetic acid. As a key toxic metabolite of hypoglycin A, the causative agent of Jamaican Vomiting Sickness, and a compound found in litchi seeds, understanding its three-dimensional structure is paramount for elucidating its mechanism of action and for the development of potential therapeutics.[1][2] This guide provides a comprehensive technical overview of the conformational analysis of this compound, integrating theoretical principles with practical experimental and computational methodologies. We will explore the inherent structural constraints of the cyclopropane ring, the influence of the exocyclic methylene and acetic acid substituents, and the resultant conformational preferences that dictate its reactivity and interactions with biological targets.
Introduction: The Significance of Conformational Analysis in Drug Development
The three-dimensional shape of a molecule is not static. Rotation around single bonds allows a molecule to adopt various spatial arrangements known as conformations. The collection of all possible conformations and their relative energies constitutes the molecule's conformational landscape. For drug development professionals, a thorough understanding of a molecule's preferred conformations is crucial because:
-
Biological Activity: The biological activity of a drug molecule is intrinsically linked to its ability to bind to a specific target, such as a protein or enzyme. This binding is highly dependent on the three-dimensional shape of both the molecule and the binding site.
-
Pharmacokinetics: A molecule's conformation can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Toxicity: As in the case of this compound, the specific conformation of a molecule can be responsible for its toxic effects.[3]
This compound presents a unique case study due to the presence of a highly strained cyclopropane ring.[4][5][6] This three-membered ring enforces specific geometric constraints, significantly influencing the conformational freedom of the attached acetic acid side chain.[4][7][8]
Structural Features of this compound
The structure of this compound is characterized by several key features that govern its conformational behavior:
-
The Cyclopropane Ring: The C-C-C bond angles in the cyclopropane ring are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[4][5] This angle strain, along with torsional strain from eclipsing C-H bonds, results in a rigid and planar ring structure.[4][7]
-
The Exocyclic Methylene Group: The double bond of the methylene group introduces a region of planarity and influences the electronic distribution within the cyclopropane ring.
-
The Acetic Acid Side Chain: The rotational freedom around the single bond connecting the acetic acid group to the cyclopropane ring is the primary source of conformational isomerism in this molecule.
The interplay of these structural elements dictates the preferred spatial arrangement of the molecule, which can be investigated using a combination of spectroscopic and computational techniques.
Methodologies for Conformational Analysis
A multi-faceted approach combining experimental and computational methods is essential for a comprehensive conformational analysis of this compound.
Spectroscopic Techniques
Spectroscopic methods provide valuable information about the molecule's structure and the relative populations of different conformers in solution.
NMR spectroscopy is a powerful tool for conformational analysis in solution.[9][10] Key NMR parameters, such as coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the dihedral angles and through-space proximities of atoms, respectively.[9][10][11]
Experimental Protocol: 1D and 2D NMR of this compound
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.
-
1D ¹H and ¹³C NMR: Acquire standard one-dimensional proton and carbon-13 NMR spectra to identify all the unique resonances and confirm the chemical structure.
-
2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton scalar coupling networks, which helps in assigning the protons on the cyclopropane ring and the acetic acid side chain.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon atom.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the methylene and acetic acid groups to the cyclopropane ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are critical for determining the spatial proximity of protons. The presence and intensity of cross-peaks provide information about which protons are close to each other in space, which is essential for differentiating between different conformers.
-
Data Analysis: Analyze the coupling constants (³JHH) from the high-resolution 1D ¹H spectrum. The magnitude of these coupling constants can be related to the dihedral angles between the coupled protons via the Karplus equation, providing quantitative information about the preferred conformation of the acetic acid side chain relative to the cyclopropane ring.
FTIR spectroscopy is sensitive to the vibrational modes of a molecule, which are influenced by its conformation.[12][13] Changes in the position and intensity of specific vibrational bands, such as the C=O stretching frequency of the carboxylic acid, can indicate the presence of different conformers or intramolecular hydrogen bonding.[11]
Experimental Protocol: FTIR Analysis of this compound
-
Sample Preparation: Prepare the sample as a thin film on a KBr pellet or as a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.
-
Data Acquisition: Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Spectral Analysis:
-
Carbonyl (C=O) Stretching Region (approx. 1700-1760 cm⁻¹): The exact position of this band can be sensitive to the conformation of the carboxylic acid group. The presence of multiple bands in this region could suggest the existence of more than one stable conformer.
-
Hydroxyl (O-H) Stretching Region (approx. 2500-3300 cm⁻¹): The broadness and position of this band can provide evidence for intramolecular hydrogen bonding between the carboxylic acid proton and the π-electrons of the methylene group or the cyclopropane ring.
-
C=C Stretching Region (approx. 1650 cm⁻¹): This band corresponds to the exocyclic methylene group.
-
Computational Chemistry
Computational methods are indispensable for exploring the conformational landscape of a molecule, calculating the relative energies of different conformers, and predicting spectroscopic parameters.[14][15]
Molecular mechanics provides a fast and efficient way to perform a conformational search and identify low-energy conformers.[15][16] It uses a classical mechanics-based force field to calculate the potential energy of a molecule as a function of its geometry.[15]
Workflow for Molecular Mechanics Conformational Search:
Caption: Molecular Mechanics conformational search workflow.
DFT is a quantum mechanical method that provides a more accurate description of the electronic structure and energies of molecules compared to molecular mechanics.[17][18][19] It is used to refine the geometries and calculate the relative energies of the low-energy conformers identified by molecular mechanics.
Protocol for DFT Calculations:
-
Input Structures: Use the low-energy conformers obtained from the molecular mechanics search as starting geometries.
-
Method and Basis Set Selection: Choose an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger) that is well-suited for organic molecules.[20]
-
Geometry Optimization: Perform a full geometry optimization for each conformer to find the minimum energy structure on the potential energy surface.
-
Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Energy Analysis: Compare the relative Gibbs free energies of the different conformers to determine their relative populations at a given temperature.
-
Prediction of Spectroscopic Properties: Use the optimized geometries and calculated electronic properties to predict NMR chemical shifts and coupling constants, as well as IR vibrational frequencies. These predicted values can then be compared with the experimental data for validation.
Predicted Conformational Landscape of this compound
The primary conformational flexibility in this compound arises from the rotation around the C(ring)-C(acid) single bond. The key dihedral angle to consider is that which describes the orientation of the carboxylic acid group relative to the cyclopropane ring.
Based on steric and electronic considerations, several low-energy conformers can be postulated. The relative stability of these conformers will be determined by a balance of factors including:
-
Steric Hindrance: Minimizing steric clashes between the atoms of the acetic acid side chain and the cyclopropane ring.
-
Intramolecular Hydrogen Bonding: The possibility of a hydrogen bond between the carboxylic acid proton and the π-system of the exocyclic double bond.
-
Hyperconjugation: Electronic interactions between the orbitals of the C-C and C-H bonds.
Illustrative Diagram of Potential Conformers:
Caption: Simplified representation of the conformational space.
Data Presentation and Interpretation
The results from both experimental and computational analyses should be integrated to build a comprehensive model of the conformational preferences of this compound.
Table 1: Comparison of Experimental and Calculated Data for Postulated Conformers
| Parameter | Conformer A (Calculated) | Conformer B (Calculated) | Experimental |
| Relative Energy (kcal/mol) | 0.0 | 1.2 | - |
| ³J(Hα-Hβ) (Hz) | 8.5 | 3.2 | 7.8 |
| ν(C=O) (cm⁻¹) | 1725 | 1740 | 1730 |
| NOE (Hα to Hγ) | Strong | Weak | Observed |
(Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from the described experimental and computational protocols.)
Conclusion and Future Directions
The conformational analysis of this compound reveals a molecule with a constrained yet significant conformational landscape. The interplay between the rigid cyclopropane ring and the flexible acetic acid side chain leads to a set of low-energy conformers whose relative populations can be determined through a synergistic application of NMR and FTIR spectroscopy, and computational modeling.
Understanding the preferred conformations of this toxic metabolite is a critical step in elucidating its mechanism of action. Future research should focus on:
-
Conformational Analysis in Biological Environments: Investigating how the conformational preferences of this compound are altered in the presence of its biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and analyzing analogs of this compound to understand how modifications to its structure affect its conformational landscape and biological activity.
-
Dynamic Studies: Employing advanced NMR techniques and molecular dynamics simulations to study the kinetics of conformational exchange.
This in-depth guide provides a robust framework for researchers, scientists, and drug development professionals to approach the conformational analysis of this compound and other structurally complex small molecules. The integration of experimental and computational methodologies is paramount for achieving a comprehensive understanding of the relationship between molecular structure, conformation, and biological function.
References
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- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.
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- Longdom Publishing. (2021). Conformations of Cycloalkanes. Longdom Publishing.
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discovery and history of 2-Methylenecyclopropaneacetic acid
An In-depth Technical Guide to 2-Methylenecyclopropaneacetic Acid: From Natural Toxin to Metabolic Disruptor
Introduction
This compound (MCPA), a deceptively simple molecule, holds significant interest for toxicologists, biochemists, and drug development professionals. It is a cyclic organic acid with the molecular formula C₆H₈O₂.[1] While its strained cyclopropane ring and exocyclic methylene group present an interesting synthetic target, the molecule's primary claim to fame is its role as a potent metabolic toxin.[1][2] MCPA is the key toxic metabolite of hypoglycin A, a compound found in the unripe arils of the ackee fruit (Blighia sapida) and in the seeds of the lychee fruit (Litchi chinensis).[1][2] Ingestion of these precursors can lead to a severe and often fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia.[2][3] This guide provides an in-depth exploration of the discovery, history, and biochemical mechanism of this compound, offering valuable insights for researchers in relevant fields.
Discovery and Historical Context: Unraveling a Deadly Enigma
The story of this compound is inextricably linked to the investigation of Jamaican Vomiting Sickness. The association between the consumption of unripe ackee fruit and this devastating illness was first noted in the late 19th century.[1] However, it wasn't until the mid-20th century that the causative agents were identified. In 1954, researchers C. H. Hassall and K. Reyle successfully isolated hypoglycin A and its lower homolog, hypoglycin B, from the fruit, recognizing their hypoglycemic properties.[1][3]
Subsequent research in the 1960s delved into the metabolic fate of hypoglycin A, ultimately leading to the identification of this compound as the active toxin.[3][4] It was discovered that MCPA is not present in the fruit itself but is formed in the body after the ingestion of hypoglycin A.[1][2] This pivotal discovery shifted the focus of research towards understanding the metabolic pathways involved and the mechanism by which MCPA exerts its toxic effects.
Biochemical Synthesis and Mechanism of Action
The toxicity of this compound stems from its profound disruption of fatty acid metabolism and gluconeogenesis.[2] This disruption is a direct result of its metabolic activation and subsequent inhibition of key enzymes.
Metabolic Formation of this compound
Upon ingestion, hypoglycin A is transported to the liver, where it undergoes a two-step metabolic activation process:
-
Deamination: Hypoglycin A is first deaminated by aminotransferases to yield α-ketomethylene-cyclopropylpropionic acid (KMCPP).[2]
-
Oxidative Decarboxylation: KMCPP is then oxidatively decarboxylated to form the active toxin, this compound (MCPA).[2]
Caption: Metabolic activation of Hypoglycin A to MCPA.
Mechanism of Toxicity: Inhibition of β-Oxidation
Once formed, MCPA is further activated within the mitochondria by being converted to its coenzyme A (CoA) ester, methylenecyclopropylacetyl-CoA (MCPA-CoA).[5] This activated form is the primary culprit behind the molecule's toxicity. MCPA-CoA irreversibly inhibits several acyl-CoA dehydrogenases, which are critical enzymes in the β-oxidation of fatty acids.[2][5]
The inhibition of these dehydrogenases leads to a cascade of metabolic derangements:
-
Cessation of β-oxidation: The breakdown of fatty acids is halted, leading to a decrease in the production of acetyl-CoA and the reducing equivalents NADH and FADH₂.[2]
-
Depletion of Acetyl-CoA and ATP: The lack of acetyl-CoA, a key substrate for the Krebs cycle, results in reduced ATP production.[3]
-
Inhibition of Gluconeogenesis: Acetyl-CoA is a mandatory allosteric activator of pyruvate carboxylase, the first committed step of gluconeogenesis. The depletion of acetyl-CoA leads to the inhibition of this pathway, preventing the synthesis of glucose from non-carbohydrate precursors.[3]
The combination of these effects results in the profound hypoglycemia and accumulation of fatty acids characteristic of Jamaican Vomiting Sickness.[2][3]
Caption: The pathway of MCPA-induced hypoglycemia.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Reference |
| IUPAC Name | 2-(2-methylidenecyclopropyl)acetic acid | [6] |
| Synonyms | MCPA, Methylenecyclopropaneacetic acid | [6] |
| CAS Number | 1073-00-3 | [6] |
| Molecular Formula | C₆H₈O₂ | [6] |
| Molar Mass | 112.13 g/mol | [1] |
| Appearance | Colorless to light yellow oil or solid | [1] |
Experimental Protocols
Due to its nature as a metabolic toxin, the most relevant experimental protocol for researchers is often the in vitro synthesis of its activated form, MCPA-CoA, which is essential for studying its enzymatic inhibition and for use as an analytical standard.[5]
In Vitro Enzymatic Synthesis of Methylenecyclopropylacetyl-CoA (MCPA-CoA)
This protocol is based on established methods for the enzymatic synthesis of acyl-CoA thioesters.[5]
Principle: An acyl-CoA synthetase catalyzes the formation of a thioester bond between the carboxyl group of MCPA and the thiol group of coenzyme A, driven by the hydrolysis of ATP.[5]
Reaction: MCPA + CoA + ATP ⇌ MCPA-CoA + AMP + PPi
Materials and Reagents:
-
This compound (MCPA)
-
Coenzyme A, trilithium salt
-
Adenosine 5'-triphosphate (ATP), disodium salt
-
Acyl-CoA Synthetase (from Pseudomonas sp. or similar)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
Perchloric acid
-
Potassium carbonate (K₂CO₃)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following reagents to the specified final concentrations:
-
Tris-HCl (100 mM, pH 7.5)
-
MgCl₂ (10 mM)
-
KCl (50 mM)
-
ATP (10 mM)
-
Coenzyme A (1 mM)
-
MCPA (2 mM)
-
-
Pre-incubation: Gently mix the components and pre-incubate the reaction mixture at 37°C for 5 minutes.[5]
-
Reaction Initiation: Add Acyl-CoA Synthetase to the reaction mixture (a starting concentration of 1-5 units per 1 mL of reaction volume is recommended, but should be optimized empirically).[5]
-
Incubation: Incubate the reaction at 37°C. Monitor the reaction progress by taking aliquots at various time points (e.g., 30, 60, 90, 120 minutes).[5]
-
Reaction Termination: Stop the reaction by adding perchloric acid to a final concentration of 0.6 M and incubate on ice for 10 minutes to precipitate proteins.[5]
-
Protein Removal and Neutralization:
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding a solution of 3 M K₂CO₃.
-
Centrifuge again to remove the precipitated potassium perchlorate. The supernatant contains the synthesized MCPA-CoA.[5]
-
Analysis: The formation of MCPA-CoA can be monitored and quantified using reverse-phase HPLC with UV detection at 260 nm.[5] For applications requiring high purity, the product can be purified using preparative HPLC.[5]
Conclusion
This compound serves as a fascinating case study in the intersection of natural product chemistry, toxicology, and metabolism. Its discovery was a direct result of efforts to understand a public health crisis, and the elucidation of its mechanism of action has provided fundamental insights into the regulation of fatty acid and glucose metabolism. For researchers and drug development professionals, MCPA remains a valuable tool for studying metabolic pathways and a compelling example of how a small molecule can exert profound physiological effects.
References
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Wikipedia. (n.d.). MCPA. Retrieved from [Link]
-
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Grokipedia. (n.d.). Methylene cyclopropyl acetic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Methylene cyclopropyl acetic acid. Retrieved from [Link]
- Kean, E. A., & von Holt, C. (1966). Methylenecyclopropaneacetic acid, a metabolite of hypoglycin. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 125(1), 1–10.
- Fowden, L., et al. (2022). In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia. Journal of Biological Chemistry.
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-
The Good Scents Company. (n.d.). (Z+E)-2-methyl cyclopropane carboxylic acid. Retrieved from [Link]
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PubMed. (1989). Mechanism of hypoglycaemic action of methylenecyclopropylglycine. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methylenecyclopropaneacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Strained Ring
The 2-methylenecyclopropaneacetic acid (MCPAA) scaffold, characterized by its highly strained three-membered ring and an exocyclic double bond, represents a unique and valuable building block in modern organic synthesis and medicinal chemistry. The inherent ring strain of approximately 40 kcal/mol in methylenecyclopropanes (MCPs) provides a powerful thermodynamic driving force for a variety of ring-opening reactions, making them versatile intermediates for the construction of complex molecular architectures.[1][2] This high reactivity, coupled with the diverse functionalities that can be incorporated into the acetic acid side chain, has positioned MCPAA derivatives as attractive targets in drug discovery and materials science. Notably, the parent compound, this compound, is a toxic metabolite of hypoglycin A, found in unripe ackee fruit, and its mechanism of toxicity involves the inhibition of fatty acid metabolism.[3][4][5] Understanding the synthesis of its derivatives is crucial for both toxicological studies and the development of novel therapeutic agents.
This guide provides a detailed overview of robust and contemporary methods for the synthesis of this compound derivatives, ranging from the construction of the core structure to its elaboration into more complex molecules. Each section includes a discussion of the underlying mechanism, a detailed experimental protocol, and insights into the scope and limitations of the methodology.
Method 1: Rhodium-Catalyzed Cyclopropanation of Allenes with Diazoacetates
The direct cyclopropanation of allenes with a diazoacetate reagent is one of the most efficient and atom-economical methods for the synthesis of the this compound core. This approach, often catalyzed by rhodium(II) complexes, allows for the stereospecific formation of the cyclopropane ring.
Mechanism and Rationale
The reaction is initiated by the reaction of the rhodium(II) catalyst with the diazoacetate to form a rhodium carbene intermediate. This highly reactive species then undergoes a [2+1] cycloaddition with the allene. The regioselectivity of the addition is typically on the less substituted double bond of the allene. The stereochemistry of the starting allene is often retained in the final product.
Figure 1: Rhodium-catalyzed cyclopropanation of an allene.
Experimental Protocol: Synthesis of Ethyl 2-(methylenecyclopropyl)acetate
This protocol is adapted from the general principles of rhodium-catalyzed cyclopropanation of allenes.[3]
Materials:
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
Allene (gaseous or condensed)
-
Ethyl diazoacetate (EDA)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Syringe pump
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet, add dirhodium(II) tetraacetate (1 mol%).
-
Solvent and Allene Addition: Add anhydrous dichloromethane to the flask. If using gaseous allene, bubble it through the solution. For liquid allenes, add via syringe.
-
Diazoacetate Addition: Dissolve ethyl diazoacetate in anhydrous dichloromethane and load it into a syringe pump.
-
Reaction Execution: Heat the reaction mixture to reflux (or the desired temperature). Add the ethyl diazoacetate solution dropwise over a period of several hours using the syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 2-(methylenecyclopropyl)acetate.
Data Summary
| Catalyst | Allene Substrate | Diazo Reagent | Yield (%) | Enantiomeric Excess (%) | Reference |
| Rh₂(OAc)₄ | 1-Arylallenes | Ethyl Diazoacetate | 60-75 | 80-90 | [3] |
| Rh₂(S-TCPTAD)₄ | Electron-deficient allenes | Diacceptor diazo reagents | High | High | [4] |
Advantages and Limitations:
-
Advantages: High efficiency, good stereocontrol, and atom economy.
-
Limitations: The use of diazomethane and its derivatives requires special handling due to their toxicity and explosive nature.[6] The substrate scope can be limited by the stability of the allene.
Method 2: Kulinkovich Reaction for Cyclopropanol Precursors
The Kulinkovich reaction provides an alternative route to the cyclopropane core of MCPAA derivatives through the synthesis of 1-substituted cyclopropanols from esters.[2][7][8] These cyclopropanols can then be converted to the target methylenecyclopropaneacetic acid derivatives through subsequent olefination and oxidation steps.
Mechanism and Rationale
The reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide. This generates a titanacyclopropane intermediate. The ester carbonyl group inserts into the titanacyclopropane, leading to the formation of the cyclopropanol product after hydrolysis.[1][2]
Figure 2: Simplified mechanism of the Kulinkovich reaction.
Experimental Protocol: Synthesis of 1-(2-ethoxy-2-oxoethyl)cyclopropan-1-ol
This protocol outlines the synthesis of a key precursor to this compound.
Materials:
-
Diethyl succinate
-
Titanium(IV) isopropoxide
-
Ethylmagnesium bromide (in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve diethyl succinate in anhydrous THF.
-
Catalyst Addition: Add titanium(IV) isopropoxide to the solution and cool the mixture to 0 °C.
-
Grignard Addition: Slowly add ethylmagnesium bromide solution to the cooled mixture with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield 1-(2-ethoxy-2-oxoethyl)cyclopropan-1-ol.
Subsequent Transformations:
The resulting cyclopropanol can be converted to the corresponding this compound ester via a two-step sequence:
-
Dehydration/Olefination: Treatment with a dehydrating agent such as Martin's sulfurane or Burgess reagent will yield the exocyclic methylene group.
-
Hydrolysis: Saponification of the ester will provide the final this compound.
Advantages and Limitations:
-
Advantages: Readily available starting materials (esters), and a well-established reaction.[9]
-
Limitations: This is a multi-step process to reach the final MCPAA derivative. The dehydration step can sometimes lead to a mixture of products.
Method 3: Intramolecular Cyclization and Difunctionalization
For the synthesis of more complex, often spirocyclic, derivatives of this compound, intramolecular cyclization strategies are particularly powerful. A notable example is the visible-light photoredox-catalyzed intramolecular difunctionalization of methylenecyclopropanes that are already tethered to a carboxylic acid.
Mechanism and Rationale
This method typically involves the generation of a radical species from the carboxylic acid moiety using a photocatalyst and an oxidant. This radical then adds to the double bond of the methylenecyclopropane in an intramolecular fashion. The resulting cyclopropylcarbinyl radical can then undergo a ring-opening reaction, followed by further transformations to yield the final spirocyclic product.
Figure 3: General workflow for photoredox-catalyzed intramolecular cyclization.
Protocol Outline: Synthesis of a Spiro[cyclopropane-1,2'-indan]one Derivative
This is a conceptual outline based on reported visible-light photoredox catalysis.
Materials:
-
A methylenecyclopropane tethered to a benzoic acid derivative
-
A suitable photocatalyst (e.g., an iridium or ruthenium complex)
-
An oxidant (e.g., potassium persulfate)
-
A suitable solvent (e.g., acetonitrile)
-
A light source (e.g., a blue LED lamp)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the substrate, photocatalyst, and oxidant in the chosen solvent.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for several minutes.
-
Irradiation: Place the reaction vessel in front of the light source and begin irradiation with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, perform a standard aqueous workup and purify the product by column chromatography.
Advantages and Limitations:
-
Advantages: Access to complex and unique molecular scaffolds under mild reaction conditions.
-
Limitations: The synthesis of the starting material can be challenging, and the reaction outcome can be sensitive to the substrate structure and reaction conditions.
Conclusion
The synthesis of this compound derivatives offers a rich and diverse field of study for organic chemists. The methods outlined in this guide, from direct cyclopropanation to more complex intramolecular cyclizations, provide a toolbox for accessing these valuable compounds. The choice of synthetic route will ultimately depend on the desired complexity of the final molecule and the availability of starting materials. As research in this area continues to evolve, we can expect the development of even more efficient and selective methods for the synthesis of these fascinating and useful molecules.
References
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Haym, I., & Brimble, M. A. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(39), 7649–7665. [Link]
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Delsarte, C., Etuin, G., & Petit, L. (2018). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Bioorganic & Medicinal Chemistry, 26(4), 984–988. [Link]
- Kulinkovich, O. G., Sviridov, S. V., Vasilevskii, D. A., & Pritytskaya, T. S. (1989). Zh. Org. Khim. 25, 2244.
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de Meijere, A., Kozhushkov, S. I., & Savchenko, A. I. (2004). Titanium-mediated syntheses of cyclopropylamines. Journal of Organometallic Chemistry, 689(13), 2033–2055. [Link]
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Esposito, A., & Taddei, M. (2000). The Kulinkovich Reaction on Lactones. A Convenient Approach to Functionalized Cyclopropanols. The Journal of Organic Chemistry, 65(26), 9245–9248. [Link]
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Wikipedia contributors. (2023, November 13). Kulinkovich reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
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Wikipedia contributors. (2023, December 28). Ring-closing metathesis. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
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Topolovčan, N., Panov, I., & Kotora, M. (2016). Synthesis of 1,2-Disubstituted Cyclopentadienes from Alkynes Using a Catalytic Haloallylation/Cross-Coupling/Metathesis Relay. Organic Letters, 18(15), 3634–3637. [Link]
-
Wikipedia contributors. (2023, October 23). Cyclopropanation. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
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Doyle, M. P., Hu, W., Valenzuela, M., & Shapiro, T. A. (2001). Rhodium-mediated enantioselective cyclopropanation of allenes. Organic Letters, 3(22), 3587–3589. [Link]
-
Decaens, J., et al. (2020). Diastereo- and Enantioselective Cyclopropanation of Electron-Deficient Allenes with Donor-Acceptor and Diacceptor Diazo Reagents. Chemistry – A European Journal, 26(62), 14112-14116. [Link]
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PubChem. (n.d.). This compound. Retrieved January 13, 2026, from [Link]
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Wikidocumentaries. (n.d.). This compound. Retrieved January 13, 2026, from [Link]
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Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved January 13, 2026, from [Link]
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Rojas-Pierce, M. (2011). Preparation of Methyl Ester Precursors of Biologically Active Agents. Methods in Molecular Biology, 794, 239-248. [Link]
-
Shaik, F., & S. V., K. (2014). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 11(3), 221-224. [Link]
- European Patent Office. (n.d.). Process for the preparation of cyclopropane carboxylic acid esters (EP 0023075 A1).
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- Google Patents. (n.d.). Method for preparing 2-methylcyclopropyl carboxylic acid (CN117567266B).
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Application Notes & Protocols: Leveraging 2-Methylenecyclopropaneacetic Acid in Modern Organic Synthesis
Abstract
2-Methylenecyclopropaneacetic acid (MCPAA), CAS 1073-00-3, is a versatile and highly reactive building block in organic synthesis.[1][2] Its unique structural motif, combining a carboxylic acid handle with a strained methylenecyclopropane (MCP) core, offers a powerful platform for constructing complex molecular architectures. The inherent ring strain of the MCP moiety, approximately 41.0 kcal/mol, provides a significant thermodynamic driving force for a variety of chemical transformations.[3] This guide details the strategic application of MCPAA, focusing on its utility in Lewis acid-catalyzed ring-opening reactions and cycloadditions. We provide field-proven insights into reaction mechanisms, explain the rationale behind experimental choices, and present detailed, step-by-step protocols for researchers in synthetic chemistry and drug development.
Introduction: The Synthetic Potential of a Strained Scaffold
This compound is an organic compound featuring a highly strained three-membered ring with an exocyclic double bond, attached to an acetic acid side chain.[1][4] This combination of features makes it a bifunctional reagent of considerable interest. The carboxylic acid group allows for conventional transformations such as esterification, amidation, or conversion to other functional groups, providing a point for molecular elaboration.[1][5]
However, the true synthetic power of MCPAA lies in the reactivity of the methylenecyclopropane (MCP) unit. MCPs are known to undergo a diverse array of transformations because the relief of ring strain serves as a potent thermodynamic driving force.[3][6][7] These reactions typically fall into three categories:
-
Ring-Opening Reactions: Driven by Lewis acids, metals, or radical initiators to form linear, functionalized homoallylic systems.[3][6][7]
-
Cycloaddition Reactions: Where the MCP unit acts as a C3 or C1+C2 component to build larger carbocyclic or heterocyclic rings.[8]
-
Rearrangements: Such as the Cope rearrangement in appropriately substituted systems to access five-membered rings.[9]
This document will focus primarily on the first two categories, which represent the most direct and broadly applicable uses of MCPAA and its derivatives in synthesis.
Core Application: Lewis Acid-Mediated Ring-Opening Reactions
One of the most powerful transformations of MCPAA derivatives is the Lewis acid-catalyzed ring-opening reaction. This process allows for the stereoselective formation of functionalized homoallylic ethers, esters, and halides, which are valuable intermediates in natural product synthesis.[6][7]
Mechanistic Rationale
The reaction is initiated by the coordination of a Lewis acid to the exocyclic double bond of the MCP ring. This activation polarizes the system and facilitates the cleavage of a distal cyclopropane bond, leading to the formation of a stabilized cyclopropylcarbinyl cation intermediate. This cation rapidly rearranges to the more stable homoallylic cation. Subsequent nucleophilic attack on this intermediate yields the final ring-opened product. The regioselectivity of the nucleophilic attack is controlled by the stability of the resulting carbocation.[6]
Caption: Lewis acid-catalyzed ring-opening mechanism of a methylenecyclopropane.
Scope and Limitations
The choice of Lewis acid is critical for the success of this transformation. Strong Lewis acids are generally required to achieve high yields and reaction rates.
Table 1: Efficacy of Various Lewis Acids in Ring-Opening of a Model MCP [7]
| Entry | Lewis Acid (1.5 equiv) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | TiCl₄ | DCM | 0.5 | 95 |
| 2 | FeCl₃ | DCM | 1 | 92 |
| 3 | BiCl₃ | DCM | 1 | 90 |
| 4 | AlCl₃ | DCM | 1 | 88 |
| 5 | CuCl₂ | DCM | 24 | Trace |
| 6 | ZnCl₂ | DCM | 24 | No Reaction |
| 7 | CoCl₂ | DCM | 24 | No Reaction |
As shown, potent Lewis acids like TiCl₄, FeCl₃, and BiCl₃ afford excellent yields, while weaker Lewis acids such as ZnCl₂ and CoCl₂ are ineffective.[7] This highlights the necessity of sufficient Lewis acidity to activate the MCP substrate.
A wide variety of nucleophiles can be employed in this reaction, providing access to a diverse range of products.
Table 2: Scope of Nucleophiles in Lewis Acid-Catalyzed Ring-Opening [6]
| Nucleophile Type | Example | Product Type |
|---|---|---|
| Alcohols | Ethanol, Phenol | Homoallylic Ethers |
| Carboxylic Acids | Acetic Acid | Homoallylic Esters |
| Thiols | Thiophenol | Homoallylic Thioethers |
| Halides (from Lewis Acid) | TiCl₄, BiCl₃ | Homoallylic Halides |
Application Protocol 1: Synthesis of a Homoallylic Ether
This protocol describes the synthesis of a homoallylic ether via the Lewis acid-catalyzed ring-opening of an ester derivative of this compound with an alcohol nucleophile. The initial esterification of MCPAA is a prerequisite for this specific example to avoid side reactions involving the free carboxylic acid.
Principle
First, the carboxylic acid of MCPAA is converted to its methyl ester to prevent interference with the Lewis acid. The resulting MCP ester is then treated with titanium(IV) chloride in the presence of an alcohol. The Lewis acid activates the MCP ring, which opens and is subsequently trapped by the alcohol to yield the corresponding homoallylic ether.
Caption: Experimental workflow for the synthesis of a homoallylic ether from MCPAA.
Part A: Methyl Esterification of this compound
Materials:
-
This compound (MCPAA)
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1 eq) dropwise.
-
Remove the ice bath and heat the mixture to reflux for 4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully quench by pouring it into a saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the methyl ester.
Part B: Lewis Acid-Catalyzed Ring-Opening
Materials:
-
Methyl 2-(2-methylenecyclopropyl)acetate (from Part A)
-
Ethanol (EtOH), anhydrous (3.0 eq)
-
Titanium(IV) chloride (TiCl₄), 1.0 M solution in DCM (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, syringes, magnetic stirrer, nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add methyl 2-(2-methylenecyclopropyl)acetate (1.0 eq) and anhydrous dichloromethane (to achieve 0.1 M concentration).
-
Add anhydrous ethanol (3.0 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add the TiCl₄ solution (1.5 eq) dropwise via syringe over 10 minutes. A color change is typically observed.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor reaction completion by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure homoallylic ether.
Expected Outcome & Characterization: The product will be a homoallylic ether. Characterization should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity.
Core Application: [3+2] Cycloaddition Reactions
The exocyclic double bond and adjacent strained sigma bonds of the MCP core allow it to function as a three-carbon (trimethylenemethane or TMM) synthon in transition metal-catalyzed [3+2] cycloadditions.[8] This strategy provides rapid access to five-membered rings, which are prevalent in many natural products and pharmaceutical agents.
Mechanistic Rationale
In a typical palladium-catalyzed [3+2] cycloaddition, a Pd(0) catalyst first undergoes oxidative addition into a distal C-C bond of the MCP ring to form a palladacyclobutane intermediate. This intermediate can then rearrange to a zwitterionic TMM-Pd complex. This highly reactive intermediate is trapped by a dipolarophile (e.g., an electron-deficient alkene) to form a five-membered ring, regenerating the Pd(0) catalyst.
Caption: Generalized mechanism for a Pd-catalyzed [3+2] cycloaddition of an MCP.
Concluding Remarks for the Synthetic Chemist
This compound is a potent and versatile building block, offering synthetic routes that are often more direct than traditional methods. The high reactivity endowed by its ring strain can be harnessed in a controlled manner to construct complex carbocyclic and acyclic frameworks. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers aiming to incorporate this valuable reagent into their synthetic programs. Proper handling of air- and moisture-sensitive reagents, particularly the Lewis acids, is paramount for achieving high yields and reproducibility. The strategic functionalization of the carboxylic acid handle, either before or after the manipulation of the MCP ring, further expands its synthetic utility, making MCPAA a cornerstone reagent for innovative synthetic design.
References
-
Shi, M., & Xu, B. (2002). Lewis Acid-Catalyzed Ring-Opening Reactions of Methylenecyclopropanes with Alcoholic or Acidic Nucleophiles. Organic Letters, 4(15), 2145–2148. [Link]
-
Tang, X., Wei, Y., & Shi, M. (2010). Ring‐Opening Reaction of Methylenecyclopropanes Derived from Methylenecyclopropyl Aldehydes through Cope Rearrangement. European Journal of Organic Chemistry, 2010(31), 6038–6042. [Link]
-
Xu, B., & Shi, M. (2003). Ring-Opening Reactions of Methylenecyclopropanes Promoted by Metal Halides. Organic Letters, 5(9), 1415–1418. [Link]
-
Wei, H. Z., Shi, M., & Wei, Y. (2023). Visible-light-induced reactions of methylenecyclopropanes (MCPs). Chemical Communications, 59(12), 1535-1553. [Link]
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Sci-Hub. (n.d.). Ring-Opening Reactions of Methylenecyclopropanes Promoted by Metal Halides. Retrieved from [Link]
-
Grokipedia. (n.d.). Methylene cyclopropyl acetic acid. Retrieved from [Link]
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-
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-
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-
Filo. (n.d.). Cycloaddition reaction. Retrieved from [Link]
-
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-
ePrints Soton. (n.d.). Lewis acid mediated reactions of methylenecyclopropanes and cyclopropenes. Retrieved from [Link]
-
MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1751. [Link]
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Purification of 2-Methylenecyclopropaneacetic Acid: A Detailed Protocol for Researchers
Abstract
2-Methylenecyclopropaneacetic acid (MCPA) is a molecule of significant interest in toxicological and biomedical research due to its role as a key toxic metabolite of hypoglycin A, the causative agent of Jamaican Vomiting Sickness.[1][2] Its unique strained cyclopropane ring structure also makes it a valuable intermediate in organic synthesis.[3] This application note provides a comprehensive, step-by-step protocol for the purification of this compound, designed for researchers, scientists, and professionals in drug development. The protocol emphasizes not just the procedural steps but also the underlying scientific principles to ensure adaptability and successful implementation in the laboratory.
Introduction
This compound (MCPA) is a cyclic organic acid with the molecular formula C₆H₈O₂ and a molar mass of 112.13 g/mol .[1][4] It is characterized by a strained cyclopropane ring with an exocyclic methylene group and an acetic acid side chain.[1] The presence of the carboxylic acid functional group imparts acidity and allows for its solubility in polar solvents.[3] In biological systems, MCPA is known to inhibit the β-oxidation of fatty acids by forming non-metabolizable esters with coenzyme A and carnitine, leading to hypoglycemia.[2] Given its biological significance and synthetic utility, obtaining high-purity MCPA is crucial for accurate experimental results. This guide details two primary methods for the purification of MCPA: recrystallization and flash column chromatography.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of MCPA is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | [1][3] |
| Molar Mass | 112.13 g/mol | [1] |
| Appearance | Colorless to light yellow oil or solid | [1] |
| Boiling Point | 220.7 ± 9.0 °C (Predicted) | [1] |
| pKa | 4.54 ± 0.10 (Predicted) | [1] |
| Solubility | Soluble in polar organic solvents like chloroform and methanol.[1][3] |
Purification Workflow Overview
The general workflow for the purification of synthesized or extracted this compound involves an initial workup to remove bulk impurities, followed by a high-resolution purification technique to achieve the desired level of purity. The choice between recrystallization and chromatography will depend on the scale of the purification, the nature of the impurities, and the required final purity.
Figure 1: A generalized workflow for the purification of this compound, illustrating the initial workup followed by the choice of high-resolution purification technique.
Detailed Purification Protocols
Initial Workup: Acid-Base Extraction
This initial step is crucial for separating the acidic MCPA from neutral and basic impurities. The carboxylic acid group of MCPA can be deprotonated with a mild base to form a water-soluble carboxylate salt, which can then be separated from water-insoluble impurities.
Materials:
-
Crude this compound
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
Protocol:
-
Dissolution: Dissolve the crude MCPA in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated MCPA will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.
-
Back-Extraction: To ensure complete recovery, extract the organic layer with another portion of saturated sodium bicarbonate solution. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding 1 M HCl with stirring until the pH is approximately 2-3. This will protonate the carboxylate, causing the MCPA to precipitate if it is a solid at that temperature or to form an oily layer.
-
Product Extraction: Extract the acidified aqueous solution with several portions of diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude, but significantly purer, MCPA.
High-Resolution Purification Method 1: Recrystallization
Recrystallization is an effective technique for purifying solid compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.
Materials:
-
Crude MCPA (solid)
-
Recrystallization solvent (e.g., a mixture of hexane and ethyl acetate, or water for highly polar compounds)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Protocol:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the MCPA sparingly at room temperature but have high solubility at its boiling point. A solvent pair system, such as ethyl acetate/hexane, is often effective.
-
Dissolution: Place the crude MCPA in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent (or the more polar solvent of a pair) until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
High-Resolution Purification Method 2: Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying both solid and liquid compounds. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).
Materials:
-
Crude MCPA
-
Silica gel (for flash chromatography)
-
Glass column
-
Eluent (e.g., a gradient of hexane and ethyl acetate)
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber for monitoring
Protocol:
-
Column Packing: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude MCPA in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate) is often effective for separating compounds with different polarities.
-
Fraction Collection: Collect fractions in separate tubes as the solvent elutes from the column.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under UV light or with a suitable stain.
-
Combining and Concentrating: Combine the fractions containing the pure MCPA (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative information about the purity of the sample.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure and identify any remaining impurities.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the purified compound.
Safety Precautions
-
This compound is harmful if swallowed and causes skin irritation.[4]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all organic solvents with care, as they are often flammable and can be toxic.
Conclusion
The successful purification of this compound is a critical step for its use in research and development. The choice between recrystallization and flash column chromatography will depend on the specific experimental context. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can consistently obtain high-purity MCPA for their studies.
References
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Recrystallization Demonstrated by Mark Niemczyk, PhD - YouTube. (2010, September 1). Retrieved January 13, 2026, from [Link]
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Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed. (2015, February 13). Retrieved January 13, 2026, from [Link]
-
Development of a Computer-Aided Process for Recovering and Purifying 2-Methyl-2-Cyclopentenone Based on Measured Phase Equilibrium Data - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]
Sources
analytical techniques for quantifying 2-Methylenecyclopropaneacetic acid
An Application Note for the Quantification of 2-Methylenecyclopropaneacetic acid in Biological Matrices
Abstract
This document provides a detailed guide to the analytical techniques for the quantitative determination of this compound (2-MCPA), a key toxic metabolite. 2-MCPA is the primary causative agent in Jamaican Vomiting Sickness, resulting from the ingestion of unripe ackee fruit, and is also found in lychee seeds.[1][2] Its potent inhibition of fatty acid β-oxidation leads to severe hypoglycemia, making its accurate quantification critical for toxicological studies, clinical diagnostics, and food safety assessments.[1][2][3] This guide details two robust analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We provide in-depth protocols, discuss the rationale behind experimental choices, and offer insights into method validation, targeting researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of 2-MCPA
This compound (MCPA), with a molecular formula of C₆H₈O₂ and a molar mass of 112.128 g/mol , is a short-chain fatty acid (SCFA) analogue.[2][4] Its toxicity stems from the metabolic conversion of hypoglycin A, a protoxin found in certain fruits.[1][5] In the liver, hypoglycin A is metabolized to 2-MCPA, which then forms MCPA-Coenzyme A (MCPA-CoA).[5] This metabolite irreversibly inhibits several acyl-CoA dehydrogenases, crippling the mitochondrial β-oxidation of fatty acids and halting gluconeogenesis.[1][3]
The quantification of 2-MCPA presents several analytical hurdles common to SCFAs:
-
High Volatility & Polarity: The carboxylic acid group makes 2-MCPA polar and prone to hydrogen bonding, leading to poor chromatographic peak shape and volatility issues, especially in GC.[6][7][8]
-
Complex Biological Matrices: Biological samples such as plasma, urine, or tissue homogenates are rich in interfering substances like lipids and proteins that must be removed.[6][9]
-
Low Concentrations: Endogenous levels of 2-MCPA in cases of poisoning can be low, necessitating highly sensitive analytical methods.[9]
This guide provides comprehensive protocols for GC-MS and LC-MS/MS, the two gold-standard techniques for this application, designed to overcome these challenges.
Metabolic Pathway of 2-MCPA Formation
The conversion of the non-toxic Hypoglycin A into the highly toxic 2-MCPA is a critical pathway to understand in the context of its analysis.
Caption: Metabolic activation of Hypoglycin A to the active toxin MCPA-CoA.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity of 2-MCPA, chemical derivatization is a mandatory step to increase its volatility and thermal stability, ensuring good chromatographic performance.[8][10]
Principle of Derivatization
Derivatization chemically modifies the analyte by replacing the active hydrogen of the carboxylic acid group with a non-polar functional group.[11] This process blocks hydrogen bonding, reduces polarity, and makes the resulting derivative amenable to GC analysis. Silylation and alkylation (esterification) are the most common approaches for carboxylic acids.[8]
Overall GC-MS Workflow
Caption: Workflow for 2-MCPA quantification using GC-MS.
Detailed Protocol: GC-MS with Silylation
This protocol uses N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for derivatization, which creates stable tert-butyldimethylsilyl (TBDMS) esters.[7][12]
Materials:
-
Analytical Standard: (RS)-(Methylenecyclopropyl)acetic acid (Sigma-Aldrich, Supelco)[13]
-
Internal Standard (IS): Hexanoic acid-d₃ or another suitable non-endogenous fatty acid.[7]
-
Derivatization Reagent: MTBSTFA
-
Solvents: Acetonitrile, Ethyl Acetate, Hexane (all HPLC or GC grade)
-
Reagents: Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl)
Protocol Steps:
-
Sample Preparation & Extraction:
-
Accurately weigh approximately 100-150 mg of the biological sample (e.g., feces, tissue homogenate) or pipette 100 µL of fluid (e.g., plasma, serum) into a 2 mL screw-cap tube.[6]
-
Add 500 µL of water and a known amount of the internal standard.
-
To stabilize the volatile acid, add 50 µL of 1M NaOH, vortex briefly.[7] This step reduces the volatility of 2-MCPA during subsequent evaporation.
-
Acidify the sample by adding 50 µL of 6M HCl to protonate the carboxylate.
-
Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 5 minutes, and centrifuging at >10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean vial. Repeat the extraction once more and pool the organic layers.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all water, as silylation reagents are moisture-sensitive.[7]
-
-
Derivatization:
-
GC-MS Analysis & Quantification:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Prepare a calibration curve by derivatizing a series of known concentrations of the 2-MCPA analytical standard (with a constant IS concentration) using the same procedure.
-
Quantify the 2-MCPA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[14]
-
Instrumentation Parameters:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A robust, general-purpose column suitable for a wide range of derivatized compounds. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace-level analysis. |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | Provides good separation of the analyte from solvent and matrix components. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Standard carrier gas for GC-MS. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization for creating reproducible mass spectra for library matching. |
| MS Source Temp. | 230°C | Standard operating temperature. |
| MS Quad Temp. | 150°C | Standard operating temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions for 2-MCPA-TBDMS and the IS. |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity and circumvents the need for derivatization, making it an increasingly preferred method for polar analytes like 2-MCPA.[15][16]
Principle of LC-MS/MS
The sample is injected into a liquid chromatograph for separation, typically on a reversed-phase C18 column. The analyte then enters the mass spectrometer, where it is ionized (usually by Electrospray Ionization, ESI). Tandem mass spectrometry is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for 2-MCPA is selected, fragmented, and a specific product ion is monitored. This process is highly selective and significantly reduces chemical noise.
Detailed Protocol: LC-MS/MS
Materials:
-
Analytical Standard: (RS)-(Methylenecyclopropyl)acetic acid[13]
-
Internal Standard (IS): A stable isotope-labeled version of 2-MCPA (if available) or a structurally similar compound not present in the sample.
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)
-
Reagents: Formic Acid
Protocol Steps:
-
Sample Preparation:
-
Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Spike with a known amount of the internal standard.
-
To precipitate proteins, add 400 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute, then incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at >14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Evaporate the solvent under nitrogen if concentration is needed, or dilute with the initial mobile phase if the concentration is expected to be high. Reconstitute in 100 µL of mobile phase A.
-
-
LC-MS/MS Analysis & Quantification:
-
Inject 5-10 µL of the prepared sample into the LC-MS/MS system.
-
Develop a calibration curve by preparing a series of standards in a blank matrix extract to account for matrix effects.
-
Quantify using the peak area ratio of the analyte MRM transition to the IS MRM transition.
-
Instrumentation Parameters:
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatograph | ||
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Standard for retaining and separating small polar molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation/deprotonation for ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reversed-phase LC. |
| Gradient | 5% B to 95% B over 5 min, hold 2 min, re-equilibrate | A typical gradient for eluting small molecules. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and run-to-run reproducibility. |
| Tandem Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Carboxylic acids ionize efficiently in negative mode to form [M-H]⁻.[15] |
| Capillary Voltage | -3.0 kV | Typical voltage for negative mode ESI. |
| Source Temp. | 150°C | |
| Desolvation Temp. | 400°C | |
| MRM Transitions | Analyte Dependent - Must be Optimized | |
| 2-MCPA | Precursor ([M-H]⁻): m/z 111.1 → Product: Optimize | The precursor is the deprotonated molecule. Product ions are determined by infusing a standard. |
| Internal Standard | Precursor → Product: Optimize | Specific to the chosen internal standard. |
Method Validation and Quality Control
To ensure trustworthy and reproducible results, any quantitative method must be properly validated. Key parameters include:
-
Linearity & Range: The concentration range over which the instrument response is proportional to the analyte concentration. A calibration curve with at least 5 points should yield a correlation coefficient (r²) > 0.99.[9][14]
-
Accuracy & Precision: Accuracy (closeness to the true value) and precision (reproducibility) should be assessed at low, medium, and high concentrations. Precision is typically expressed as relative standard deviation (RSD), which should be <15%.[17]
-
Limits of Detection (LOD) & Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.[17]
-
Recovery: The efficiency of the extraction process, determined by comparing the response of a pre-extraction spiked sample to a post-extraction spiked sample.[17]
-
Matrix Effects (LC-MS/MS): The effect of co-eluting matrix components on the ionization efficiency of the analyte. This should be assessed to ensure quantification is not compromised.
Conclusion
The accurate quantification of this compound is essential for understanding and managing the toxicity associated with hypoglycin A ingestion. Both GC-MS and LC-MS/MS provide reliable and sensitive platforms for this purpose. The choice between methods depends on instrument availability, required sensitivity, and sample throughput. GC-MS requires a more involved sample preparation with derivatization but is a robust and widely available technique. LC-MS/MS offers higher sensitivity and specificity with simpler sample preparation, making it ideal for clinical and high-throughput applications. The protocols and guidelines presented here provide a solid foundation for researchers to develop and validate methods for the determination of this important toxic metabolite.
References
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This compound - Wikidocumentaries. (n.d.). Retrieved January 12, 2026, from [Link]
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Gbelcová, H., et al. (2022). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. Frontiers in Oncology. Retrieved January 12, 2026, from [Link]
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Furuhashi, T., & Ishihara, G. (n.d.). GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation in Aqueous Solution. Agilent Technologies. Retrieved January 12, 2026, from [Link]
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Han, J., et al. (2021). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. STAR Protocols. Retrieved January 12, 2026, from [Link]
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Hypoglycin A - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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This compound | C6H8O2 | CID 10214381 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
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Wajid, S., et al. (2018). In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia. Molecular Nutrition & Food Research. Retrieved January 12, 2026, from [Link]
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von Holt, C., von Holt, M., & Böhm, H. (1966). Metabolic effects of hypoglycin and methylenecyclopropaneacetic acid. Biochimica et Biophysica Acta. Retrieved January 12, 2026, from [Link]
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Le, A., et al. (2022). Quantitative Determination of Short Chain Fatty Acids in Synthetic Feces Using Gas Chromatography with Flame Ionization Detection or Mass Spectrometry. Journal of Chemical Education. Retrieved January 12, 2026, from [Link]
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Methylene cyclopropyl acetic acid - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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This compound | C6H8O2 | CID 10214381 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
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Jeyabalan, T., et al. (2018). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Retrieved January 12, 2026, from [Link]
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Methylene cyclopropyl acetic acid - Grokipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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Sakkas, V., et al. (2004). Determination of acid herbicides in water by LC/MS/MS. ResearchGate. Retrieved January 12, 2026, from [Link]
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Multi-residue Method II for Agricultural Chemicals by LC-MS (Agricultural Products). (n.d.). Ministry of Health, Labour and Welfare, Japan. Retrieved January 12, 2026, from [Link]
-
LCMS Protocols. (n.d.). The DAN Lab - University of Wisconsin–Madison. Retrieved January 12, 2026, from [Link]
-
Campo, J., et al. (2015). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine. Journal of Chromatography A. Retrieved January 12, 2026, from [Link]
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Application Note: Enzymatic Synthesis of Cyclopropane-Containing Natural Products
Introduction: The Strategic Value of the Cyclopropane Ring and Biocatalysis
The cyclopropane ring, a three-membered carbocycle, is a recurring structural motif in a vast array of natural products, including terpenoids, fatty acids, and alkaloids.[1][2] Its unique stereoelectronic properties, stemming from significant ring strain, often bestow potent and specific biological activities, making these compounds highly valuable as pharmaceuticals, agrochemicals, and research tools.[3][4] For instance, the cyclopropane moiety is crucial for the bioactivity of compounds ranging from the neurotoxic insecticide pyrethrin to the antitumor antibiotic duocarmycin.[1][5]
Traditionally, the chemical synthesis of cyclopropanes is challenging, often requiring harsh reagents, expensive transition-metal catalysts, and multi-step procedures to control stereochemistry.[6][7] In contrast, nature has evolved a sophisticated toolkit of enzymes—'cyclopropanases'—that construct these strained rings with unparalleled precision and efficiency under mild, aqueous conditions.[3][4][8] Leveraging these enzymes, or engineered variants thereof, offers a powerful "green chemistry" approach for drug development and natural product synthesis, providing access to complex, stereopure chiral building blocks.[9][10]
This guide provides a detailed overview of the primary enzymatic strategies for cyclopropane ring formation and delivers a practical protocol for a representative biocatalytic cyclopropanation reaction relevant to drug discovery workflows.
Part 1: Mechanistic Pillars of Enzymatic Cyclopropanation
Nature employs two principal strategies for forging cyclopropane rings, distinguished by the source of the third carbon atom that closes the ring. A third, rapidly emerging strategy involves the use of engineered enzymes for non-natural cyclopropanation reactions.
1.1 Methylene Transfer from S-Adenosylmethionine (SAM)
The most widespread enzymatic strategy involves the transfer of a methylene group (–CH₂–) from the ubiquitous cofactor S-adenosyl-L-methionine (SAM) to a double bond.[1][3][4]
Key Enzyme Family: Cyclopropane Fatty Acid (CFA) Synthases Found commonly in bacteria, CFA synthases catalyze the conversion of unsaturated fatty acyl chains within phospholipid bilayers into their cyclopropane-containing counterparts.[11][12][13] This modification alters membrane fluidity and is often associated with stress responses and pathogen virulence, making these enzymes potential drug targets.[14][15]
The Causality of the Mechanism: The reaction proceeds via an electrophilic addition of the SAM-derived methylene group to the nucleophilic C=C double bond of the fatty acid.[16][17] This forms a transient carbocation intermediate which is stabilized within the enzyme's active site.[18] A nearby base, typically a bicarbonate ion that is essential for activity, then abstracts a proton to facilitate ring closure, yielding the cyclopropane ring and S-adenosyl-L-homocysteine (SAH) as a byproduct.[11][16][18] The enzyme's structure ensures high stereospecificity, converting cis-olefins into cis-cyclopropanes, thereby preserving the "kinked" shape of the original acyl chain.[11]
A Radical Approach: In the biosynthesis of the antitumor agent CC-1065, a more complex two-enzyme system uses a radical SAM enzyme to generate a SAM methylene radical, which adds to the substrate.[19][20] A second enzyme, a methyltransferase, then catalyzes the intramolecular ring closure.[19][20]
1.2 Intramolecular Cyclization of Carbocation Intermediates
This SAM-independent pathway is characteristic of terpene biosynthesis. Here, the cyclopropane ring is formed by the rearrangement of a carbocationic intermediate generated from an acyclic precursor, typically a prenyl pyrophosphate.
Key Enzyme Families: Terpene Synthases Enzymes like squalene synthase and chrysanthemyl pyrophosphate (CPP) synthase exemplify this strategy.[5] Squalene synthase catalyzes the head-to-head condensation of two farnesyl pyrophosphate molecules, proceeding through a stable cyclopropyl intermediate known as presqualene pyrophosphate (PSPP).[1][5] This cyclization is triggered by the cleavage of the pyrophosphate group, creating an allylic carbocation that attacks a double bond in the second molecule, leading to the cyclopropyl intermediate.[5]
1.3 Biocatalytic Carbene Transfer using Engineered Enzymes
A frontier in enzymatic synthesis is the development of biocatalysts for reactions not found in nature. By engineering heme proteins, such as cytochromes P450 and myoglobins, scientists have created enzymes that catalyze highly stereoselective cyclopropanation via carbene transfer.[9][10][21]
The Causality of the Mechanism: In this approach, the enzyme is not using a natural substrate. Instead, it activates a diazo compound (e.g., ethyl diazoacetate, EDA) to form a reactive iron-heme carbene intermediate.[9][21] This carbene is then transferred to an olefin substrate (e.g., styrene) to form the cyclopropane ring. The deep, chiral active site pocket of the engineered protein precisely controls the orientation of the substrates, dictating the diastereoselectivity (cis vs. trans) and enantioselectivity of the product with remarkable precision.[22][23] This method is exceptionally valuable for drug discovery, as it allows for the rapid synthesis of diverse libraries of chiral cyclopropane building blocks.[9][10][21][24]
Part 2: Application Protocol - Stereoselective Synthesis of a Cyclopropyl Boronate Ester
This protocol describes a general method for the biocatalytic cyclopropanation of vinyl boronic acid pinacol ester using a whole-cell lysate of E. coli expressing an engineered heme protein. This chemoenzymatic approach generates a versatile chiral building block that can be readily diversified using standard chemical methods like Suzuki coupling.[9][10]
2.1 Principle
An engineered Rhodothermus marinus nitric oxide dioxygenase (RmaNOD) variant expressed in E. coli catalyzes the transfer of a carbene from ethyl diazoacetate (EDA) to vinyl boronic acid pinacol ester, producing a chiral cyclopropyl boronate ester with high diastereo- and enantioselectivity.[9][21] The use of a whole-cell catalyst simplifies the procedure by avoiding protein purification.
2.2 Materials and Reagents
-
Enzyme Source: E. coli BL21(DE3) cells transformed with a plasmid encoding the engineered RmaNOD variant.
-
Growth Media: Luria-Bertani (LB) broth with appropriate antibiotic; M9-N minimal media for expression.
-
Induction Agent: Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Substrates: Vinyl boronic acid pinacol ester, Ethyl diazoacetate (EDA, Caution: Potentially explosive, handle with care).
-
Reducing Agent: Sodium dithionite.
-
Buffers: 50 mM Tris-HCl, pH 8.0.
-
Solvents: Ethyl acetate, Hexanes, Ethanol.
-
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS), Chiral High-Performance Liquid Chromatography (HPLC).
2.3 Experimental Workflow
2.4 Step-by-Step Methodology
-
Enzyme Preparation (Whole-Cell Catalyst):
-
Inoculate 10 mL of LB medium (with antibiotic) with a single colony of E. coli harboring the expression plasmid. Grow overnight at 37°C.
-
Use the starter culture to inoculate 1 L of M9-N medium. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Grow for 16-20 hours at 25°C.
-
Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C). Resuspend the cell pellet in 50 mM Tris-HCl buffer.
-
Causality Check: Using a whole-cell catalyst is often more robust and cost-effective as it bypasses lengthy purification steps. The cell membrane can sometimes help sequester toxic substrates or products.
-
-
Biocatalytic Reaction Setup:
-
Perform all subsequent steps in an anaerobic glovebox to prevent oxygen from deactivating the heme protein catalyst.
-
In a 50 mL sealed vial, add the resuspended whole cells to a final OD₆₀₀ of 30 in M9-N buffer.[9]
-
Add vinyl boronic acid pinacol ester (e.g., to 60 mM final concentration).[9]
-
Add a fresh solution of sodium dithionite (e.g., to 1 mM) to ensure the heme iron is in its active reduced state.
-
Initiate the reaction by adding ethyl diazoacetate (e.g., to 120 mM final concentration).[9]
-
Causality Check: Anaerobic conditions are critical because oxygen can oxidize the catalytic heme iron, rendering the enzyme inactive. EDA is added last as it is the most reactive and unstable component.
-
-
Reaction and Workup:
-
Incubate the reaction at room temperature with gentle shaking for 24 hours.
-
Quench the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly to extract the organic products.
-
Separate the organic layer. Repeat the extraction twice more.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient).
-
Determine the yield of the purified product.
-
Confirm product identity and purity using GC-MS.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) using chiral HPLC analysis.
-
2.5 Troubleshooting
-
Low Yield:
-
Cause: Inactive enzyme. Solution: Confirm protein expression via SDS-PAGE. Ensure strict anaerobic conditions during the reaction setup.
-
Cause: Substrate degradation. Solution: Use freshly prepared EDA. Check the stability of the vinyl boronate substrate under reaction conditions.
-
-
Poor Stereoselectivity:
-
Cause: Background non-enzymatic reaction. Solution: Run a control reaction with heat-inactivated cells to quantify the background reaction rate.
-
Cause: Enzyme variant is not optimal. Solution: Screen different engineered enzyme variants if available.
-
Part 3: Data Presentation and Expected Results
The power of biocatalysis lies in the ability to tune selectivity through protein engineering. Different enzyme variants can yield different diastereomers of the product with varying efficiency.
Table 1: Representative Results for Enzymatic Cyclopropanation of Vinyl Boronic Acid Pinacol Ester [9][21]
| Enzyme Variant | Product Diastereomer | Isolated Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| RmaNOD (Wild Type) | trans | Low (<5%) | 20:80 (cis:trans) | >95 |
| Engineered Variant A | trans | 55 | 5:95 (cis:trans) | >99 |
| Engineered Variant B | cis | 36 | 95:5 (cis:trans) | >99 |
| Control (No Enzyme) | N/A | <1 | N/A | N/A |
Data are representative and adapted from published studies for illustrative purposes.[9][21] The results clearly demonstrate how mutations in the enzyme's active site can completely switch the diastereoselectivity from favoring the trans product to favoring the cis product, all while maintaining excellent enantioselectivity.
Conclusion
Enzymatic synthesis provides a powerful and sustainable platform for the construction of cyclopropane-containing natural products and their analogues. From SAM-dependent synthases that modify bacterial membranes to engineered heme proteins that create novel chiral building blocks, biocatalysis offers unparalleled control over stereochemistry. The protocols and methodologies outlined here serve as a guide for researchers and drug development professionals to harness the synthetic potential of these remarkable enzymes, paving the way for the discovery and production of next-generation therapeutics and bioactive molecules.
References
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Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1625–1648. [Link]
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Cronan, J. E. (2022). Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. Microbiology and Molecular Biology Reviews, 86(2), e00013-22. [Link]
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Zhang, W., & Liu, W. (2022). Biosynthesis of cyclopropane in natural products. Natural Product Reports, 39(5), 926-945. [Link]
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Grokipedia. (2026). Cyclopropane-fatty-acyl-phospholipid synthase. [Link]
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Noton, T. M., et al. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ACS Catalysis, 10(13), 7112–7116. [Link]
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Tyagi, V., et al. (2021). Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes. ChemCatChem, 13(15), 3535-3540. [Link]
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Lin, X., & Cane, D. E. (2009). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. Journal of the American Chemical Society, 131(18), 6332-6333. [Link]
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Wang, N., Zhao, J.-X., & Yue, J.-M. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic & Biomolecular Chemistry. [Link]
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Zhang, W., & Liu, W. (2021). Biosynthesis of cyclopropane in natural products. Natural Product Reports. [Link]
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Zhang, W., & Liu, W. (2021). Biosynthesis of cyclopropane in natural products. Natural Product Reports, 39(5), 926-945. [Link]
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Cronan, J. E. (2022). Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. ASM Journals. [Link]
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Noton, T. M., et al. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ACS Catalysis. [Link]
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Cronan, J. E. (2022). Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. PubMed. [Link]
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Wikipedia. (n.d.). Cyclopropane fatty acid. Wikipedia. [Link]
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Jin, W.-B., et al. (2018). A radical S-adenosyl-L-methionine enzyme and a methyltransferase catalyze cyclopropane formation in natural product biosynthesis. ResearchGate. [Link]
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Jin, W.-B., et al. (2018). S-Adenosyl-L-methionine methylene radical-mediated cyclopropanation in nature. Nature Communications, 9(1), 2929. [Link]
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Noton, T. M., et al. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. PMC. [Link]
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Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ResearchGate. [Link]
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Zhang, M., et al. (2025). Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor. Chemical Science. [Link]
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Reiss, R. (1994). Synthesis of cyclopropane containing natural products. SciSpace. [Link]
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Le, C. V., & Kim, D. H. (2022). Application of Enzymes in Regioselective and Stereoselective Organic Reactions. MDPI. [Link]
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Zhang, M., et al. (2025). Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor. PMC. [Link]
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Awad, T., et al. (2022). C-Methylation of S-adenosyl-L-Methionine Occurs Prior to Cyclopropanation in the Biosynthesis of 1-Amino-2-Methylcyclopropanecarboxylic Acid (Norcoronamic Acid) in a Bacterium. MDPI. [Link]
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Bda, A., et al. (2012). Mechanism of Mycolic Acid Cyclopropane Synthase: A Theoretical Study. Biochemistry, 51(32), 6364–6375. [Link]
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Boggess, Z. R., et al. (2022). Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1. Journal of Biological Chemistry, 298(3), 101622. [Link]
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Hernandez, K. E., et al. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 144(1), 169-178. [Link]
-
Wikipedia. (n.d.). Cyclopropanation. Wikipedia. [Link]
-
Kumar, P., et al. (2020). Designing novel inhibitors against cyclopropane mycolic acid synthase 3 (PcaA): targeting dormant state of Mycobacterium tuberculosis. Journal of Biomolecular Structure and Dynamics, 38(11), 3247-3258. [Link]
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Ullah, F., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(1), 5. [Link]
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Noton, T. M., et al. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. PubMed. [Link]
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2-Methylenecyclopropaneacetic Acid: A Versatile Building Block for the Architecturally Complex Molecule
Introduction: Unlocking Synthetic Potential Through Strain Release
In the vast toolkit of organic synthesis, strained ring systems offer a unique and powerful approach to constructing complex molecular architectures. Among these, 2-methylenecyclopropaneacetic acid (MCPAA) and its derivatives have emerged as exceptionally versatile building blocks. The inherent ring strain of the cyclopropane moiety, estimated at approximately 41.0 kcal/mol for the parent methylenecyclopropane, coupled with the reactivity of the exocyclic double bond and the synthetic handle of the carboxylic acid group, provides a potent driving force for a variety of chemical transformations.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, reactivity, and strategic application of MCPAA in the assembly of intricate molecular scaffolds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and showcase the power of this building block through case studies in complex molecule synthesis.
Core Properties and Safety Considerations
This compound (MCPAA) is a colorless liquid with the molecular formula C₆H₈O₂. Its unique structure, featuring a strained three-membered ring, an exocyclic double bond, and a carboxylic acid functional group, dictates its chemical behavior.
| Property | Value | Source |
| CAS Number | 1073-00-3 | [2] |
| Molecular Weight | 112.13 g/mol | |
| Appearance | Colorless liquid |
Safety Note: this compound is harmful if swallowed and causes skin irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound Derivatives: A Reliable Protocol
The accessibility of MCPAA is crucial for its widespread application. While various methods exist for the synthesis of substituted methylenecyclopropanes, a particularly reliable and scalable approach involves the rhodium-catalyzed cyclopropanation of a suitable allene followed by functional group manipulation. The following protocol is adapted from a trusted Organic Syntheses procedure for the preparation of a closely related ethyl ester, which can be readily hydrolyzed to the desired carboxylic acid.[3]
Protocol 1: Synthesis of Ethyl 2-Methylenecyclopropanecarboxylate
This two-step procedure first involves the synthesis of an α-bromoester, followed by an elimination reaction to form the methylenecyclopropane moiety.
Step A: Synthesis of Ethyl 2-Bromo-2-methylcyclopropanecarboxylate
Caption: Rhodium-catalyzed cyclopropanation.
-
Apparatus Setup: A flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar is fitted with septa and placed under an argon atmosphere.
-
Reagent Addition: To the flask, add Rh₂(OAc)₄ (0.2 mol%). Follow with the addition of 2-bromopropene (2.18 equiv) via syringe.
-
Slow Addition: Add ethyl diazoacetate (1.00 equiv) via a syringe pump over 48 hours. The slow addition is critical to maintain a low concentration of the diazo compound, minimizing the formation of dimers and other side products.
-
Reaction Monitoring and Workup: After the addition is complete, stir the reaction mixture for an additional 8 hours. The excess 2-bromopropene is removed by distillation. The crude product is then purified by vacuum distillation to yield ethyl 2-bromo-2-methylcyclopropanecarboxylate as a clear, colorless liquid.
Step B: Synthesis of Ethyl 2-Methylenecyclopropanecarboxylate
Caption: Base-mediated elimination to form the exocyclic double bond.
-
Apparatus Setup: A flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and a condenser is placed under an argon atmosphere.
-
Reagent Addition: Under argon, add sodium hydride (1.77 equiv) and anhydrous diethyl ether.
-
Substrate Addition: Add the bromo ester from Step A (1.00 equiv) via cannula.
-
Reaction and Workup: The reaction mixture is heated to reflux and monitored by TLC or GC until the starting material is consumed. After cooling, the reaction is carefully quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford ethyl 2-methylenecyclopropanecarboxylate.
Hydrolysis to this compound: The resulting ethyl ester can be readily hydrolyzed to the free acid using standard conditions, such as stirring with lithium hydroxide in a mixture of THF and water, followed by acidic workup.
The Rich Reactivity of the Methylenecyclopropane Scaffold
The synthetic utility of MCPAA stems from the diverse reactivity of its strained ring and exocyclic double bond. These reactions can be broadly categorized into transformations that either retain the cyclopropane ring or proceed with ring-opening.
Ring-Retaining Transformations
The exocyclic double bond of MCPAA can participate in a variety of reactions that leave the three-membered ring intact. These include additions, epoxidations, and cyclopropanations, allowing for further functionalization of the molecule.
Ring-Opening Transformations: A Gateway to Diverse Scaffolds
The release of ring strain is a powerful thermodynamic driving force for a plethora of ring-opening reactions of methylenecyclopropanes. These transformations provide access to a wide array of linear and cyclic structures that would be challenging to synthesize through other means.
1. Transition Metal-Catalyzed Rearrangements:
Palladium and other transition metals are particularly effective at catalyzing the rearrangement of methylenecyclopropanes. These reactions often proceed through the formation of a trimethylenemethane (TMM) intermediate, which can then undergo cycloaddition with a variety of partners.
Caption: Palladium-catalyzed [3+2] cycloaddition via a TMM intermediate.
2. Radical-Mediated Ring Opening:
Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions.[1] MCPAA and its derivatives can undergo radical-initiated ring-opening to generate synthetically useful intermediates.
Applications in the Synthesis of Complex Molecules: Case Studies
The true measure of a building block's utility lies in its successful application in the synthesis of complex and biologically relevant molecules. Here, we highlight two examples that showcase the power of MCPAA and its analogs.
Case Study 1: Thermal [3+2] Cycloaddition for Cyclopentane Synthesis
A seminal work by Yamago and Nakamura demonstrated a powerful thermal [3+2] cycloaddition of methylenecyclopropanone ketals with electron-deficient olefins to construct highly substituted cyclopentanes.[4] This strategy, while not using MCPAA directly, provides a clear blueprint for its potential application in forming five-membered rings. The reaction proceeds through a concerted or stepwise mechanism involving a diradical intermediate, driven by the release of ring strain.
| Entry | Olefin | Temperature (°C) | Yield (%) |
| 1 | Dimethyl maleate | 110 | 95 |
| 2 | Dimethyl fumarate | 110 | 93 |
| 3 | Acrylonitrile | 110 | 85 |
Data adapted from Yamago, S.; Nakamura, E. J. Am. Chem. Soc. 1989, 111 (19), 7285–7286.
This methodology highlights the potential of using the methylenecyclopropane moiety as a 1,3-dipole equivalent for the construction of five-membered rings, a common motif in natural products.
Case Study 2: Nickel-Catalyzed Pentannulation in the Total Synthesis of (-)-Scabrolide A
A recent total synthesis of the marine natural product (-)-scabrolide A employed a key nickel-catalyzed pentannulation of a functionalized cyclopentenone with methylenecyclopropane.[5] This reaction constructs a key bicyclic intermediate, demonstrating the utility of methylenecyclopropanes in the rapid assembly of complex polycyclic systems.
Caption: Key Ni-catalyzed pentannulation in the synthesis of (-)-Scabrolide A.
Conclusion and Future Outlook
This compound and its derivatives are powerful and versatile building blocks for the synthesis of complex molecules. The unique combination of ring strain and multiple functional groups allows for a wide range of transformations, from ring-retaining functionalizations to ring-opening cycloadditions and rearrangements. The detailed protocols and case studies presented herein provide a solid foundation for researchers to explore the full potential of this remarkable synthetic tool. As the demand for novel and structurally diverse molecules in drug discovery and materials science continues to grow, the strategic application of strained ring systems like MCPAA will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis.
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Yamago, S.; Nakamura, E. Use of methylenecyclopropanone ketals for cyclopentane synthesis. A new efficient thermal [3 + 2] cycloaddition. J. Am. Chem. Soc.1989 , 111 (19), 7285–7286. [Link]
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-
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The Role of 2-Methylenecyclopropaneacetic Acid in Hypoglycin A Toxicity: Application Notes and Protocols for Researchers
Introduction: The Molecular Basis of Jamaican Vomiting Sickness
Hypoglycin A is a naturally occurring amino acid derivative found in the unripened fruit of the ackee tree (Blighia sapida) and the seeds of the box elder tree (Acer negundo).[1][2] Ingestion of this compound can lead to a severe and often fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia, vomiting, and neurological symptoms.[3][4][5] Hypoglycin A itself is a protoxin, meaning it is not inherently toxic.[1][2] Its toxicity arises from its metabolic conversion in the body to 2-Methylenecyclopropaneacetic acid (MCPA), which is subsequently activated to its coenzyme A (CoA) ester, MCPA-CoA.[1][2][6][7] This activated metabolite is the ultimate culprit, wreaking havoc on cellular energy metabolism by potently and irreversibly inhibiting key enzymes involved in fatty acid β-oxidation.[2][8][9] This guide provides an in-depth exploration of the toxic mechanism of MCPA and detailed protocols for its investigation.
The Toxicodynamic Pathway: From Hypoglycin A to Metabolic Collapse
The toxicity of hypoglycin A is a multi-step process that culminates in a catastrophic failure of cellular energy production. The following diagram illustrates the metabolic activation of hypoglycin A and the subsequent toxic actions of MCPA-CoA.
Caption: Metabolic activation of Hypoglycin A and the inhibitory action of MCPA-CoA on β-oxidation.
Upon ingestion, hypoglycin A undergoes transamination, primarily in the liver, to form 2-methylenecyclopropylpyruvate, which is then oxidatively decarboxylated to yield MCPA.[10] MCPA is subsequently esterified with coenzyme A to form MCPA-CoA.[1][2] This metabolite irreversibly inhibits several acyl-CoA dehydrogenases, with a pronounced effect on short-chain (SCAD) and medium-chain (MCAD) acyl-CoA dehydrogenases.[2] These enzymes are critical for the breakdown of fatty acids, a primary energy source, especially during fasting.[2]
The blockade of β-oxidation has two major consequences:
-
Cessation of Energy Production from Fats: The cell is deprived of acetyl-CoA derived from fatty acids, a crucial substrate for the Krebs cycle and ATP production.
-
Impairment of Gluconeogenesis: The lack of acetyl-CoA, an allosteric activator of pyruvate carboxylase, hinders the synthesis of glucose from non-carbohydrate precursors.[2][11]
This dual assault on energy metabolism leads to a rapid depletion of liver glycogen stores as the body becomes solely reliant on glucose for energy.[1] Once glycogen is exhausted, the inability to synthesize new glucose results in profound and often fatal hypoglycemia.[2][11]
Quantitative Analysis of Hypoglycin A and its Metabolites
Accurate quantification of hypoglycin A and its metabolites is crucial for diagnosing Jamaican Vomiting Sickness and for conducting research into its pathophysiology. The following table summarizes key metabolites and their significance.
| Metabolite | Biological Matrix | Significance | Typical Analytical Method |
| Hypoglycin A | Serum, Plasma, Urine, Ackee Fruit | Direct evidence of exposure. | LC-MS/MS |
| MCPA-carnitine | Serum, Plasma, Urine, Muscle Tissue | Indicates metabolic activation of MCPA. | LC-MS/MS[12][13] |
| MCPA-glycine | Urine | A major detoxification product of MCPA-CoA. | LC-MS/MS[10][14] |
| Medium-chain acylcarnitines (C6-C12) | Serum, Plasma, Urine | Biomarkers of blocked β-oxidation.[9] | LC-MS/MS |
Protocol 1: Quantification of Hypoglycin A and MCPA-carnitine in Serum by LC-MS/MS
This protocol provides a validated method for the simultaneous quantification of hypoglycin A and its key metabolite, MCPA-carnitine, in serum samples.
Workflow Diagram:
Caption: Workflow for the analysis of Hypoglycin A and MCPA-carnitine in serum.
Materials:
-
Serum samples
-
Internal standards (e.g., ¹³C₂, ¹⁵N-labeled hypoglycin A and MCPA-carnitine)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation: a. To 100 µL of serum in a microcentrifuge tube, add 300 µL of ice-cold methanol containing the internal standards. b. Vortex for 30 seconds to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Extraction: a. Carefully transfer the supernatant to a new tube. b. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: a. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). b. Vortex for 15 seconds and transfer to an autosampler vial.
-
LC-MS/MS Analysis: a. Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system. b. Liquid Chromatography: Use a C18 column with a gradient elution profile.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- A typical gradient might run from 5% B to 95% B over 10 minutes. c. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the specific transitions of hypoglycin A, MCPA-carnitine, and their internal standards.
-
Quantification: a. Construct a calibration curve using known concentrations of hypoglycin A and MCPA-carnitine standards. b. Quantify the analytes in the samples by comparing their peak area ratios to the internal standards against the calibration curve.
Cellular Assays for Assessing MCPA-Induced Mitochondrial Toxicity
Investigating the cellular effects of MCPA is essential for understanding its mechanism of action and for screening potential therapeutic interventions. The following protocols are designed to assess mitochondrial dysfunction in cell culture models.
Protocol 2: The Glucose vs. Galactose Assay for Mitochondrial Toxicity
This assay leverages the metabolic flexibility of cells to assess their reliance on mitochondrial respiration. In the presence of glucose, many cell lines preferentially utilize glycolysis for ATP production. By replacing glucose with galactose in the culture medium, cells are forced to rely on oxidative phosphorylation, making them more sensitive to mitochondrial toxins.[15][16]
Workflow Diagram:
Caption: Workflow for the Glucose vs. Galactose mitochondrial toxicity assay.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Glucose-containing cell culture medium
-
Galactose-containing cell culture medium (glucose-free, supplemented with galactose and glutamine)
-
MCPA
-
96-well plates
-
Cell viability assay kit (e.g., ATP-based luminescence assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into two sets of 96-well plates at an appropriate density and allow them to adhere overnight.
-
Medium Exchange: a. In one set of plates, replace the medium with fresh glucose-containing medium. b. In the second set of plates, replace the medium with galactose-containing medium.
-
Treatment: Prepare serial dilutions of MCPA in both glucose- and galactose-containing media and add them to the respective plates. Include vehicle controls.
-
Incubation: Incubate the plates for 24-48 hours.
-
Viability Assessment: a. After the incubation period, measure cell viability using an ATP-based luminescence assay according to the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control for each MCPA concentration. b. Determine the IC₅₀ (half-maximal inhibitory concentration) value for MCPA in both glucose- and galactose-containing media. c. A significantly lower IC₅₀ value in the galactose medium compared to the glucose medium indicates that MCPA's toxicity is primarily mediated through mitochondrial dysfunction.
Conclusion and Future Directions
The elucidation of this compound's role as the toxic metabolite of hypoglycin A has been a landmark in toxicology. The irreversible inhibition of fatty acid β-oxidation by MCPA-CoA provides a clear molecular basis for the profound hypoglycemia and metabolic collapse seen in Jamaican Vomiting Sickness. The protocols outlined in this guide provide a framework for the accurate diagnosis of hypoglycin A poisoning and for further research into the cellular mechanisms of MCPA-induced toxicity. Future research should focus on the development of specific antidotes that can either prevent the formation of MCPA-CoA or restore the function of the inhibited acyl-CoA dehydrogenases. Furthermore, high-throughput screening of compound libraries using the described cellular assays could identify novel therapeutic agents for this devastating condition.
References
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- Jamaican vomiting sickness - Grokipedia. (n.d.).
- Jamaican vomiting sickness - Wikipedia. (n.d.).
- A Novel Mechanism for Inhibition of Beta-Oxidation by methylenecyclopropylacetyl-CoA, a Metabolite of Hypoglycin - PubMed. (n.d.).
- Dynamics of acylcarnitines, hypoglycin A, méthylènecyclopropylglycine and their metabolites in a Kladruber stallion with atypical myopathy - Taylor & Francis Online. (n.d.).
- Ackee Fruit Toxicity - StatPearls - NCBI Bookshelf - NIH. (n.d.).
- Ackee Poisoning - Manchester Municipal Corporation. (n.d.).
- Laboratory Patterns in Hypoglycin A Toxicity. (2017).
- Jamaican vomiting sickness - CheckOrphan. (n.d.).
- Detection of hypoglycin A and MCPA-carnitine in equine serum and muscle tissue: Optimisation and validation of a LC-MS-based method without derivatisation - PubMed. (n.d.).
- Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine - NIH. (n.d.).
- Laboratory Patterns in Hypoglycin A Toxicity - Fortune Journals. (n.d.).
- Molecular structure of hypoglycin-A and hypoglycin-B. - ResearchGate. (n.d.).
- Detection of hypoglycin A and MCPA-carnitine in equine serum and muscle tissue: optimisation and validation of a LC-MS based method without derivatisation. | Semantic Scholar. (n.d.).
- Detection of Hypoglycin A and MCPrG Metabolites in the Milk and Urine of Pasture Dairy Cows after Intake of Sycamore Seedlings - ACS Publications. (n.d.).
- Methylenecyclopropylglycine and hypoglycin A intoxication in three Pére David's Deers (Elaphurus davidianus) with atypical myopathy - NIH. (n.d.).
- Detection of Hypoglycin A and MCPrG Metabolites in the Milk and Urine of Pasture Dairy Cows after Intake of Sycamore Seedlings - TiHo eLib. (n.d.).
- In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC - NIH. (n.d.).
- Release of Hypoglycin A from Hypoglycin B and Decrease of Hypoglycin A and Methylene Cyclopropyl Glycine Concentrations in Ruminal Fluid Batch Cultures - MDPI. (n.d.).
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- Mitochondrial toxicity application guide | Abcam. (n.d.).
- Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data - NIH. (n.d.).
- MitoToxTM Mitochondrial toxicity application guide | Abcam. (n.d.).
- Methylenecyclopropaneacetic acid, a metabolite of hypoglycin - PubMed. (n.d.).
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- Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload. (n.d.).
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Unveiling Metabolic Perturbations: A Guide to the Application of 2-Methylenecyclopropaneacetic Acid in Metabolic Studies
Introduction: Understanding 2-Methylenecyclopropaneacetic Acid (2-MCPA)
This compound (2-MCPA) is a potent inhibitor of mitochondrial fatty acid β-oxidation (FAO). It is a naturally occurring toxic metabolite derived from hypoglycin A, a compound found in the unripe ackee fruit and lychee seeds.[1][2] The ingestion of these fruits can lead to a severe metabolic disorder known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia.[2] This physiological effect underscores the critical role of FAO in maintaining glucose homeostasis, particularly during periods of fasting, and highlights the utility of 2-MCPA as a specific tool for studying this fundamental metabolic pathway.
This guide provides an in-depth overview of the mechanism of action of 2-MCPA and detailed protocols for its application in both in vitro and in vivo metabolic studies. It is intended for researchers, scientists, and drug development professionals seeking to investigate the intricacies of fatty acid metabolism and its role in various physiological and pathophysiological states.
Mechanism of Action: A Dual-Pronged Inhibition of Fatty Acid Oxidation
The inhibitory effect of 2-MCPA on fatty acid oxidation is multifaceted and primarily targets the initial steps of the β-oxidation spiral. Its mechanism can be understood through two key actions:
-
Sequestration of Essential Cofactors: Upon entering the cell, 2-MCPA is converted to its coenzyme A (CoA) thioester, 2-methylenecyclopropylacetyl-CoA (2-MCPA-CoA). This metabolite then forms non-metabolizable esters with both CoA and carnitine.[2] This sequestration effectively reduces the available pools of these crucial cofactors, which are indispensable for the transport of long-chain fatty acids into the mitochondria (carnitine shuttle) and for the activation of fatty acids and the progression of β-oxidation (coenzyme A).
-
Direct Enzyme Inhibition: 2-MCPA-CoA also acts as a potent inhibitor of several acyl-CoA dehydrogenases, the enzymes that catalyze the first step of β-oxidation.[2][3] In particular, it has been shown to inhibit short-chain acyl-CoA dehydrogenase (SCAD).[3] This direct enzymatic inhibition further blocks the breakdown of fatty acids.
The culmination of these actions is a significant reduction in the rate of fatty acid oxidation, leading to a decreased production of acetyl-CoA, NADH, and FADH2. The depletion of acetyl-CoA, a critical allosteric activator of pyruvate carboxylase, subsequently impairs gluconeogenesis, the process of generating glucose from non-carbohydrate precursors.[4][5] This impairment is the direct cause of the hypoglycemia observed in 2-MCPA toxicity.
Caption: Mechanism of 2-MCPA-induced inhibition of fatty acid oxidation.
Application Notes: Experimental Design and Considerations
The use of 2-MCPA as a research tool requires careful consideration of the experimental system and the specific scientific question being addressed.
In Vitro Studies
-
Cell Line Selection: The choice of cell line is critical. Hepatocytes (primary or cell lines like HepG2) are highly relevant due to the liver's central role in fatty acid metabolism.[6][7] Cardiomyocytes and skeletal muscle cells are also excellent models, given their high reliance on FAO for energy.
-
Dosage and Incubation Time: The optimal concentration of 2-MCPA and the duration of treatment will vary depending on the cell type and the specific endpoint being measured. It is recommended to perform a dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) for FAO in the chosen cell line. Based on existing literature for similar inhibitors, a starting concentration range of 10 µM to 500 µM can be considered.
-
Preparation of 2-MCPA: 2-MCPA is a carboxylic acid and may have limited solubility in aqueous media.[8] A stock solution should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), and then diluted to the final working concentration in the cell culture medium.[9] It is crucial to include a vehicle control (medium with the same concentration of DMSO) in all experiments.
In Vivo Studies
-
Animal Model: Rodent models, such as mice and rats, have been successfully used to study the metabolic effects of 2-MCPA.[4][5] The choice of species and strain should be guided by the specific research question.
-
Dosage and Administration: An intravenous bolus of 80 mg/kg has been shown to rapidly induce hypoglycemia and inhibit FAO in rats.[4] The route of administration (e.g., intravenous, intraperitoneal) and the vehicle (e.g., saline) should be carefully selected and controlled.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane treatment of animals.
Experimental Protocols
The following protocols provide a framework for conducting metabolic studies using 2-MCPA. Researchers should adapt these protocols to their specific experimental needs.
Protocol 1: In Vitro Inhibition of Fatty Acid Oxidation in Cultured Cells
This protocol describes a method to assess the inhibitory effect of 2-MCPA on fatty acid oxidation in cultured cells using a radioisotope-based assay.
Materials:
-
Cultured cells (e.g., HepG2, primary hepatocytes)
-
This compound (2-MCPA)
-
[1-¹⁴C]Palmitic acid
-
Fatty acid-free bovine serum albumin (BSA)
-
Cell culture medium
-
DMSO
-
Perchloric acid
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well plate) at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of 2-MCPA Stock Solution: Prepare a 100 mM stock solution of 2-MCPA in sterile DMSO. Store at -20°C.
-
Preparation of Radiolabeled Palmitate-BSA Conjugate:
-
Prepare a 7.5% (w/v) solution of fatty acid-free BSA in sterile water.
-
Warm the BSA solution to 37°C.
-
In a separate tube, evaporate the solvent from the [1-¹⁴C]palmitic acid under a stream of nitrogen.
-
Resuspend the dried radiolabeled palmitate in a small volume of ethanol.
-
Slowly add the ethanolic solution of [1-¹⁴C]palmitic acid to the warm BSA solution while vortexing gently.
-
Incubate at 37°C for 30-60 minutes to allow for complex formation.
-
-
Treatment with 2-MCPA:
-
Prepare working solutions of 2-MCPA in cell culture medium by diluting the stock solution. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of 2-MCPA or the vehicle control.
-
Pre-incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
-
Fatty Acid Oxidation Assay:
-
Prepare the reaction medium by adding the [1-¹⁴C]palmitic acid-BSA conjugate to fresh, serum-free culture medium to a final concentration of 100 µM palmitate and a specific activity of 0.5 µCi/mL.
-
Remove the pre-incubation medium containing 2-MCPA and add the reaction medium to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Termination of the Reaction and Sample Collection:
-
To stop the reaction, add a final concentration of 7% perchloric acid to each well.
-
Transfer the contents of each well (supernatant and cell lysate) to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein and cell debris.
-
-
Measurement of Radiolabeled Metabolites:
-
The supernatant contains the acid-soluble metabolites (ASMs), which represent the products of β-oxidation.
-
Transfer a known volume of the supernatant to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of fatty acid oxidation as nanomoles of palmitate oxidized per hour per milligram of protein.
-
Compare the rates of FAO in the 2-MCPA-treated cells to the vehicle-treated control cells to determine the percent inhibition.
-
Caption: Workflow for in vitro fatty acid oxidation inhibition assay.
Protocol 2: In Vivo Inhibition of Fatty Acid Oxidation in Rodents
This protocol is based on a published study and describes the induction of FAO inhibition in rats using 2-MCPA.[4]
Materials:
-
Male Sprague-Dawley rats (or other suitable rodent model)
-
This compound (2-MCPA)
-
Sterile 0.9% saline
-
Intravenous infusion setup
-
Blood collection supplies
-
Equipment for tissue collection and snap-freezing (e.g., liquid nitrogen)
Procedure:
-
Animal Preparation:
-
Acclimate the animals to the housing conditions for at least one week prior to the experiment.
-
Fast the animals overnight (12-16 hours) before the study to stimulate fatty acid oxidation.
-
-
Preparation of 2-MCPA Solution:
-
Prepare a solution of 2-MCPA in sterile 0.9% saline at a concentration that will allow for the administration of 80 mg/kg in a reasonable injection volume.
-
-
Administration of 2-MCPA:
-
Administer a single intravenous bolus of 80 mg/kg 2-MCPA to the treatment group.
-
Administer an equivalent volume of saline to the control group.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for clinical signs of hypoglycemia (e.g., lethargy, seizures).
-
Collect blood samples at predetermined time points (e.g., 0, 30, 60, 90, 120 minutes) for the measurement of glucose and other metabolites.
-
-
Tissue Collection:
-
At the end of the experiment (e.g., 2 hours post-injection), euthanize the animals according to an approved protocol.
-
Rapidly collect tissues of interest (e.g., liver, muscle, heart) and snap-freeze them in liquid nitrogen. Store at -80°C until analysis.
-
-
Metabolite Analysis:
-
Analyze plasma samples for glucose, fatty acids, and ketone bodies.
-
Analyze tissue samples for acyl-CoA and acetyl-CoA content using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Compare the plasma glucose levels and other metabolite concentrations between the 2-MCPA-treated and control groups.
-
Compare the tissue levels of acyl-CoAs and acetyl-CoA between the two groups to confirm the inhibition of β-oxidation.
Data Presentation and Interpretation
The results of these studies can be presented in various formats to facilitate interpretation.
Quantitative Data Summary
| Parameter | Control Group | 2-MCPA Treated Group | p-value |
| In Vitro FAO Rate (nmol/hr/mg protein) | [Insert Value] | [Insert Value] | [Insert Value] |
| In Vivo Plasma Glucose (mmol/L) | [Insert Value] | [Insert Value] | [Insert Value] |
| In Vivo Hepatic Acetyl-CoA (nmol/g tissue) | [Insert Value] | [Insert Value] | [Insert Value] |
| In Vivo Hepatic Long-Chain Acyl-CoAs (nmol/g tissue) | [Insert Value] | [Insert Value] | [Insert Value] |
Interpretation of Results
-
A significant decrease in the in vitro FAO rate in 2-MCPA-treated cells compared to controls would confirm its inhibitory effect.
-
A significant decrease in plasma glucose levels in 2-MCPA-treated animals would demonstrate the physiological consequence of FAO inhibition.
-
A significant decrease in hepatic acetyl-CoA and an accumulation of long-chain acyl-CoAs in the tissues of 2-MCPA-treated animals would provide direct evidence for the inhibition of β-oxidation at the molecular level.[4][5]
Conclusion
This compound is a valuable and specific tool for the investigation of fatty acid oxidation. By understanding its mechanism of action and employing carefully designed experimental protocols, researchers can gain significant insights into the role of FAO in health and disease. The application notes and protocols provided in this guide offer a solid foundation for initiating such studies, with the ultimate goal of advancing our understanding of metabolic regulation and developing novel therapeutic strategies for metabolic disorders.
References
-
This compound - Wikidocumentaries. (URL: [Link])
-
BMR CPT1 Assay Kit - Biomedical Research Service. (URL: [Link])
-
Methylene cyclopropyl acetic acid - Grokipedia. (URL: [Link])
-
This compound - Wikidocumentaries. (URL: [Link])
-
In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC - NIH. (URL: [Link])
-
Methylenecyclopropaneacetic acid, a metabolite of hypoglycin - PubMed. (URL: [Link])
-
Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro - PMC - NIH. (URL: [Link])
-
In vivo studies on the mechanism of methylene cyclopropyl acetic acid and methylene cyclopropyl glycine-induced hypoglycemia - PubMed. (URL: [Link])
-
Carnitine palmitoyltransferase 1 (CPT1) - Amsterdam UMC. (URL: [Link])
-
Metabolic effects of hypoglycin and methylenecyclopropaneacetic acid - PubMed. (URL: [Link])
-
A Novel Mechanism for Inhibition of Beta-Oxidation by methylenecyclopropylacetyl-CoA, a Metabolite of Hypoglycin - PubMed. (URL: [Link])
-
Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals - NIH OACU. (URL: [Link])
-
Cell culture protocols. (URL: [Link])
-
A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC. (URL: [Link])
-
In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC - NIH. (URL: [Link])
-
Studies on the hypoglycaemic compound cyclopropanecarboxylic acid. Effects on fatty acid oxidation in vitro - PubMed. (URL: [Link])
-
Cyclic AMP and fatty acids increase carnitine palmitoyltransferase I gene transcription in cultured fetal rat hepatocytes - PubMed. (URL: [Link])
-
NIH Public Access - Jianhai Du Lab @ West Virginia University. (URL: [Link])
-
Methylenecyclopropylglycine and hypoglycin A intoxication in three Pére David's Deers (Elaphurus davidianus) with atypical myopathy - NIH. (URL: [Link])
-
In vitro comparative metabolism studies to identify metabolites using hepatocytes: - EFSA. (URL: [Link])
-
In Vitro Metabolism of Slowly Cleared G Protein-Coupled Receptor 139 Agonist TAK-041 Using Rat, Dog, Monkey, and Human Hepatocyte Models (HepatoPac) - PubMed. (URL: [Link])
-
Drug Metabolism of Hepatocyte-like Organoids and Their Applicability in In Vitro Toxicity Testing - PMC - NIH. (URL: [Link])
-
New hepatocyte in vitro systems for drug metabolism: metabolic capacity and recommendations for application in basic research and drug development, standard operation procedures - PubMed. (URL: [Link])
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- 3. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. efsa.europa.eu [efsa.europa.eu]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methylenecyclopropaneacetic Acid
Welcome to the technical support center for the synthesis of 2-Methylenecyclopropaneacetic acid (MCPA). This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and reactive molecule. MCPA is a valuable intermediate, notably in the development of novel therapies.[1] However, its synthesis can present challenges due to the strained methylenecyclopropane ring system.
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and obtain high-purity MCPA. The guidance is structured to not only provide solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are several viable synthetic strategies to produce this compound. The choice of route often depends on the available starting materials, scalability, and desired purity. The two most common conceptual approaches involve either forming the cyclopropane ring early and then extending the acetic acid side chain, or constructing the side chain first and then forming the methylenecyclopropane moiety.
A popular and effective method involves a multi-step synthesis starting from commercially available precursors. A general outline of a common pathway is as follows:
-
Halogenation of a cyclopropyl alcohol derivative: For instance, the conversion of cyclopropylmethanol to (bromomethyl)cyclopropane.
-
Chain extension: This can be achieved by reacting the resulting halide with a cyanide salt to form 2-methylenecyclopropaneacetonitrile, followed by hydrolysis.
-
Alternative chain extension: Another approach is to use the halide in a malonic ester synthesis, which also yields the desired carboxylic acid after decarboxylation.
Q2: What are the main challenges and side reactions I should be aware of during the synthesis?
The primary challenges in synthesizing MCPA revolve around the inherent strain and reactivity of the methylenecyclopropane group. This can lead to several side reactions and yield loss:
-
Ring-opening reactions: The strained cyclopropane ring can be susceptible to opening under harsh reaction conditions, such as strongly acidic or basic environments, or high temperatures. This can lead to a mixture of undesired linear byproducts.
-
Rearrangements: Vinylcyclopropane moieties are known to undergo rearrangement to form cyclopentene derivatives, especially at elevated temperatures.[2][3] While this is a powerful reaction in its own right, it is an undesired side reaction when MCPA is the target.
-
Polymerization: The exocyclic double bond can be prone to polymerization, particularly in the presence of radical initiators or certain transition metals.
-
Low yields in specific steps: Certain reactions, like the Wittig reaction to form the exocyclic methylene group, can have notoriously low yields if not optimized.[4]
Q3: Are there any known safety concerns associated with this compound?
Yes, it is important to be aware of the toxicological profile of MCPA. It is a known toxin found in lychee seeds and is a metabolite of hypoglycin A from the unripe ackee fruit.[5] Ingestion can lead to a condition known as Jamaican Vomiting Sickness.[5] The toxicity stems from its ability to inhibit fatty acid metabolism and gluconeogenesis.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times, and all handling should be performed in a well-ventilated fume hood.
II. Troubleshooting Guide: A Step-by-Step Approach
This section is designed to address specific problems you may encounter during the synthesis of this compound.
Scenario 1: Low Yield in the Preparation of (Bromomethyl)cyclopropane
The conversion of cyclopropylmethanol to (bromomethyl)cyclopropane is a critical first step in many synthetic routes. Low yields are often traced back to the choice of reagents and reaction conditions.
Q4: I am getting a low yield of (bromomethyl)cyclopropane from cyclopropylmethanol using PBr₃. What can I do to improve this?
While phosphorus tribromide (PBr₃) is a common reagent for this conversion, it can lead to the formation of phosphorous acid byproducts that can complicate purification. An alternative and often higher-yielding method is the Appel reaction.
The Appel reaction utilizes triphenylphosphine (PPh₃) and a halogen source like carbon tetrabromide (CBr₄) or bromine (Br₂). A well-documented procedure involves reacting triphenylphosphine with bromine at low temperatures in a solvent like DMF, followed by the addition of cyclopropylmethanol.[6] This method often provides good yields, with one example reporting a 77.5% yield.[6]
Experimental Protocol: Improved Synthesis of (Bromomethyl)cyclopropane
Adapted from a procedure described in US Patent 6008420A.[6]
-
Under a nitrogen atmosphere, dissolve 280.8 g of triphenylphosphine in 1250 mL of dimethylformamide (DMF) in a suitable reaction vessel.
-
Add 70 g of hydroxymethylcyclopropane to the solution and stir for 30 minutes at room temperature.
-
Cool the reaction mixture to -10°C.
-
Slowly add 158.3 g of bromine dropwise over 4 hours, maintaining the temperature at -10°C.
-
After the addition is complete, allow the reaction to proceed to completion.
-
The product, (bromomethyl)cyclopropane, can then be isolated and purified by distillation.
Q5: I am observing significant amounts of open-chain haloalkanes as byproducts. How can I minimize these?
The formation of open-chain byproducts suggests that the cyclopropane ring is opening during the reaction. This is often caused by overly acidic conditions or elevated temperatures.
-
Temperature Control: Ensure that the reaction temperature is strictly controlled, especially during the addition of bromine. The reaction is exothermic, and localized heating can promote ring-opening.
-
Choice of Reagents: The use of milder brominating agents can also be beneficial. A patented method suggests using a triarylphosphite and a bromine compound in a polar aprotic solvent at temperatures below 0°C to achieve high purity and yield.[7]
Scenario 2: Poor Conversion in the Cyanation Step
The conversion of (bromomethyl)cyclopropane to 2-methylenecyclopropaneacetonitrile is a standard nucleophilic substitution. If you are experiencing low yields, consider the following:
Q6: My reaction of (bromomethyl)cyclopropane with sodium cyanide is sluggish and gives a low yield of the nitrile. What are the key parameters to optimize?
For an effective Sₙ2 reaction, the choice of solvent and the solubility of the nucleophile are critical.
-
Solvent: A polar aprotic solvent such as DMSO or DMF is highly recommended. These solvents are excellent at solvating the cation (e.g., Na⁺) of the cyanide salt, leaving the cyanide anion more "naked" and nucleophilic.
-
Phase-Transfer Catalysis: If you are using a less polar solvent or if solubility is an issue, the addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly increase the reaction rate. The catalyst helps to bring the cyanide anion into the organic phase where it can react with the substrate.
-
Temperature: Gently heating the reaction mixture (e.g., to 50-70°C) can increase the reaction rate. However, be cautious of higher temperatures which could promote elimination side reactions or ring instability.
Scenario 3: Inefficient Hydrolysis of the Nitrile to the Carboxylic Acid
The final step of hydrolyzing the nitrile to the carboxylic acid can be challenging. Incomplete hydrolysis or decomposition of the starting material can lead to low yields.
Q7: I am struggling with the hydrolysis of 2-methylenecyclopropaneacetonitrile. Acidic hydrolysis seems to be degrading my product. What are my options?
Strongly acidic conditions and high temperatures can indeed cause decomposition of the sensitive methylenecyclopropane moiety.
-
Basic Hydrolysis: A two-step basic hydrolysis is often a milder and more effective approach.
-
Heat the nitrile in an aqueous or alcoholic solution of a strong base like sodium hydroxide or potassium hydroxide. This will hydrolyze the nitrile to the corresponding carboxylate salt.
-
After the reaction is complete, cool the mixture and carefully acidify with a mineral acid (e.g., HCl) to protonate the carboxylate and precipitate the desired carboxylic acid.
-
-
Monitoring the Reaction: It is crucial to monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and prevent prolonged exposure to harsh conditions.
Experimental Workflow: Hydrolysis of Nitriles
Caption: Decision workflow for nitrile hydrolysis.
Scenario 4: Alternative Synthetic Strategies - The Claisen Rearrangement
For those looking to explore different synthetic avenues, the Johnson-Claisen and Ireland-Claisen rearrangements offer elegant ways to form γ,δ-unsaturated esters or acids.[8][9][10]
Q8: Can I use a Claisen rearrangement to synthesize this compound or its ester?
Yes, this is a powerful strategy. The key precursor would be a methylenecyclopropyl carbinol derivative.
-
Johnson-Claisen Rearrangement: This reaction involves heating an allylic alcohol (in this case, a methylenecyclopropyl carbinol) with an orthoester (e.g., triethyl orthoacetate) in the presence of a weak acid catalyst.[9][10] This will yield the corresponding ethyl ester of this compound. While this reaction can be very effective, it often requires high temperatures (100-200 °C).[8][9]
-
Ireland-Claisen Rearrangement: This is a lower-temperature alternative.[9] It involves the reaction of an allylic carboxylate with a strong base (like LDA) to form a silyl ketene acetal, which then rearranges to give the γ,δ-unsaturated carboxylic acid upon workup.[9] This method provides direct access to the desired acid.
Reaction Scheme: Claisen Rearrangement Routes
Caption: Comparison of Claisen rearrangement pathways.
III. Summary of Key Reaction Parameters
For ease of reference, the following table summarizes the key parameters and expected outcomes for some of the discussed reactions.
| Reaction Step | Reagents & Conditions | Common Issues | Troubleshooting Suggestions | Expected Yield |
| Bromination of Alcohol | PPh₃, Br₂, DMF, -10°C | Low yield, ring-opening | Strict temperature control, use of milder reagents | ~75-80%[6] |
| Nitrile Synthesis | NaCN, DMSO or DMF, 50-70°C | Sluggish reaction | Use of polar aprotic solvent, consider phase-transfer catalyst | Good to Excellent |
| Nitrile Hydrolysis | 1. NaOH (aq), Heat2. HCl (aq) | Product degradation | Use two-step basic hydrolysis, monitor reaction closely | Good |
| Johnson-Claisen | Triethyl orthoacetate, Propionic acid, 100-200°C | High temperature needed | Microwave-assisted heating can increase rate and yield[8][9] | Variable |
IV. Conclusion
The synthesis of this compound, while presenting certain challenges, can be successfully and efficiently achieved with careful consideration of reaction conditions and troubleshooting strategies. By understanding the potential pitfalls, such as ring strain-induced side reactions and optimizing each step of the synthetic sequence, researchers can significantly improve yields and obtain high-purity material. This guide provides a foundation for addressing common issues, but as with all chemical syntheses, empirical optimization for your specific setup is key to success.
References
-
Claisen rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]
-
Claisen Rearrangement. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]
-
The Cope and Claisen Rearrangements. (2019, November 14). Master Organic Chemistry. Retrieved from [Link]
-
The Claisen Rearrangement. (n.d.). Retrieved from [Link]
-
Synthesis of gamma,delta-unsaturated glycolic acids via sequenced brook and Ireland--claisen rearrangements. (2010, March 5). PubMed. Retrieved from [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction. (n.d.). Science and Education Publishing. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Methylene cyclopropyl acetic acid. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of MCP from Cyclopropyltriphenylphosphoninm Br (wittig reaction), how to assure the complete conversion of salt to ylide intermediate? (2019, June 28). ResearchGate. Retrieved from [Link]
-
Aldehydes and Ketones to Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. (2013, June 12). The Journal of Organic Chemistry. Retrieved from [Link]
-
This compound. (n.d.). Wikidata. Retrieved from [Link]
-
methylenecyclohexane. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Vinylcyclopropane rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]
-
Highly Efficient Synthesis of Methylenecyclopropane. (2025, August 7). ResearchGate. Retrieved from [Link]
- Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. (n.d.). Google Patents.
-
Synthesis of carboxylic acids by oxidation of alcohols. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Oxidation of primary alcohols to carboxylic acids. (n.d.). chemeurope.com. Retrieved from [Link]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
- Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives. (n.d.). Google Patents.
- Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. (n.d.). Google Patents.
-
This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Oxidation Of aldehydes to Carboxylic acids | free Radical Mechanism | by pankaj sir. (2021, July 14). YouTube. Retrieved from [Link]
-
The Application of Multiple Strategies to Enhance Methylparaben Synthesis Using the Engineered Saccharomyces cerevisiae. (n.d.). MDPI. Retrieved from [Link]
-
From Discovery to Application: 50 Years of the Vinylcyclopropane-Cyclopentene Rearrangement and Its Impact on the Synthesis of Natural Products. (2010, July 5). PubMed. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 3. From discovery to application: 50 years of the vinylcyclopropane-cyclopentene rearrangement and its impact on the synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methylene cyclopropyl acetic acid - Wikipedia [en.wikipedia.org]
- 6. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]
- 7. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 2-Methylenecyclopropaneacetic Acid
Welcome to the technical support center for 2-Methylenecyclopropaneacetic acid (MCPAA). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. The unique structure of MCPAA, which includes a strained cyclopropane ring, an exocyclic double bond, and a carboxylic acid moiety, presents a distinct set of purification challenges.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude product has low purity after aqueous work-up. What are the common pitfalls during liquid-liquid extraction?
A1: This is a frequent starting problem. Low purity after an initial acid-base extraction often points to issues with phase separation or unexpected reactivity.
-
Possible Cause 1: Emulsion Formation. The amphiphilic nature of the carboxylate salt can lead to stable emulsions, trapping your product and impurities between the aqueous and organic layers.
-
Troubleshooting Protocol:
-
Break the Emulsion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion persists, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often forces separation.
-
Ensure Complete Partitioning: Perform multiple, smaller-volume extractions (e.g., 3 x 50 mL) rather than a single large-volume extraction (1 x 150 mL). This is mathematically more efficient at transferring the compound between phases.
-
pH Control: The pKa of MCPAA is predicted to be around 4.5.[2] To extract it into an aqueous basic solution, ensure the pH is at least 2 units above the pKa (pH > 6.5), using a mild base like sodium bicarbonate (NaHCO₃). To recover it into an organic solvent, acidify the aqueous layer to a pH at least 2 units below the pKa (pH < 2.5) with a mild acid like 1M HCl or citric acid to avoid potential degradation.[3]
-
-
Possible Cause 2: Degradation from Harsh pH. The strained cyclopropane ring in MCPAA can be susceptible to ring-opening under harsh acidic or basic conditions, especially with prolonged exposure or elevated temperatures.[1][3]
-
Troubleshooting Protocol:
-
Use Mild Reagents: Opt for weaker acids and bases for pH adjustment, such as dilute citric acid or sodium bicarbonate, instead of concentrated HCl or NaOH.[3]
-
Minimize Contact Time: Perform extractions swiftly and without unnecessary delays.
-
Work at Lower Temperatures: If stability is a major concern, conduct the extraction process in an ice bath to minimize thermal degradation.
-
Q2: I'm struggling with column chromatography. My product either co-elutes with impurities or I get poor recovery. How can I optimize this?
A2: Chromatographic purification of carboxylic acids like MCPAA on silica gel can be challenging due to strong interactions with the stationary phase.
-
Possible Cause 1: Peak Tailing and Irreversible Adsorption. The acidic proton of MCPAA can strongly interact with the silanol groups (Si-OH) on the surface of silica gel, leading to significant peak tailing and, in some cases, irreversible binding to the column, resulting in low recovery.
-
Troubleshooting Protocol: Normal-Phase Chromatography
-
Acidify the Mobile Phase: Add a small amount of acetic acid (typically 0.5-1%) to your eluent system (e.g., Hexane/Ethyl Acetate). The excess acid protonates the MCPAA, suppressing its ionization and minimizing its interaction with the silica surface. This results in sharper peaks and improved recovery.
-
Use a Gradient Elution: Structurally similar impurities, such as isomers or reaction byproducts, may have very close polarity. A gradient elution (e.g., starting with 5% Ethyl Acetate in Hexane and gradually increasing to 50%) is often more effective at resolving these closely eluting compounds than an isocratic (fixed concentration) elution.[3]
-
Consider Deactivated Silica: If problems persist, use silica gel that has been treated with a reagent to cap the silanol groups or use a different stationary phase like alumina.
-
-
Possible Cause 2: Co-elution of Non-polar Impurities. If your synthesis involves non-polar starting materials or byproducts, they may elute very close to your product, especially in highly non-polar mobile phases.
-
Troubleshooting Protocol: Reversed-Phase Chromatography
-
Switch to Reversed-Phase: For a crude mixture containing both polar and non-polar impurities, reversed-phase chromatography (e.g., C18 silica) can be highly effective.
-
Mobile Phase: A typical mobile phase would be a gradient of water and a polar organic solvent like acetonitrile or methanol, with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to keep the MCPAA protonated.
-
| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica Gel (SiO₂) | C18-Functionalized Silica |
| Typical Mobile Phase | Hexane/Ethyl Acetate | Water/Acetonitrile or Water/Methanol |
| Key Additive | 0.5-1% Acetic Acid | 0.1% Formic Acid or TFA |
| Elution Order | Least polar compounds elute first | Most polar compounds elute first |
| Best For Separating | Compounds with different polar functional groups | Compounds with different hydrophobic character |
Purification Workflow Overview
Caption: General workflow for the purification of this compound.
Q3: My product oils out or won't crystallize. How can I obtain a solid, crystalline material?
A3: Obtaining a crystalline solid is the gold standard for purity. MCPAA is described as a colorless to light yellow oil or solid, indicating it may have a low melting point, making crystallization challenging.[2]
-
Possible Cause 1: Residual Impurities. Even small amounts of impurities can act as "anti-solvents" or disrupt the formation of a stable crystal lattice, causing the product to oil out.
-
Troubleshooting Protocol:
-
Re-purify: Subject the oil to another round of high-resolution purification, such as preparative HPLC, to remove trace impurities.[3]
-
Remove Residual Solvents: Ensure all solvents from chromatography are thoroughly removed under a high vacuum, as they can significantly interfere with crystallization.
-
-
Possible Cause 2: Inappropriate Solvent System. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
Troubleshooting Protocol: Solvent Screening
-
Systematic Screening: Test a range of solvents with varying polarities. Use small amounts of your product (~10-20 mg) in test tubes for screening.
-
Use a Co-Solvent System: If a single solvent doesn't work, try a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate, acetone) at room temperature. Then, slowly add a "poor" solvent (in which it is poorly soluble, e.g., hexane, heptane) dropwise until the solution becomes persistently cloudy (turbid). Gently warm the mixture until it becomes clear again, then allow it to cool slowly.[4][5]
-
| Solvent Type | Examples | Suitability for MCPAA | Notes |
| Non-Polar | Hexane, Heptane, Toluene | Good as "poor" solvents (anti-solvents) | Toluene can sometimes be a good single solvent for aromatic acids. |
| Moderately Polar | Diethyl Ether, Dichloromethane | May work, but volatility can be an issue. | Often used as the "good" solvent in a binary system. |
| Polar Aprotic | Ethyl Acetate, Acetone | Good candidates for the "good" solvent. | Dissolves MCPAA well due to similar functional groups.[4] |
| Polar Protic | Ethanol, Methanol, Water | Less likely to work alone due to high solubility. | Water is generally a poor choice for organics unless they are highly polar.[4] |
-
Experimental Protocol: Recrystallization from Ethyl Acetate/Hexane
-
Place the purified MCPAA oil in a clean Erlenmeyer flask.
-
Add a minimal amount of warm ethyl acetate to just dissolve the oil.
-
While gently swirling, add hexane dropwise at room temperature until the first sign of persistent cloudiness appears.
-
Gently warm the flask on a hotplate until the solution becomes clear again. Do not boil excessively.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it.
-
Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold hexane.
-
Dry the crystals under a high vacuum.
-
Q4: I suspect my product is degrading during purification or storage. How can I prevent this?
A4: The high ring strain of the cyclopropane moiety makes MCPAA susceptible to degradation.[1][3] Heat, extreme pH, and exposure to certain reactive species can be detrimental.
-
Key Stability Factors & Preventative Measures:
-
Temperature: Avoid excessive heat. When removing solvents on a rotary evaporator, keep the water bath temperature below 40-50°C.[3]
-
pH: As discussed, avoid strong acids and bases. If the final product needs to be stored in solution, use a buffered system or an aprotic organic solvent.
-
Atmosphere: The exocyclic double bond could be susceptible to oxidation or polymerization. For long-term storage, it is best to store the pure compound as a solid or neat oil under an inert atmosphere (e.g., Argon or Nitrogen) at low temperatures (-20°C).
-
Light: While not explicitly documented for this compound, photosensitive degradation is possible for complex organic molecules. Store samples in amber vials to protect them from light.
-
Troubleshooting Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
- Methylene cyclopropyl acetic acid. (n.d.). Grokipedia.
- Technical Support Center: Purification of Cyclopropane-Containing Alkaloids. (n.d.). Benchchem.
- This compound. (n.d.). CymitQuimica.
-
This compound (MCPA). (n.d.). PubChem. Retrieved from [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Niemczyk, M. (2010). Recrystallization Demonstrated by Mark Niemczyk, PhD [Video]. YouTube. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2-Methylenecyclopropaneacetic Acid
Welcome to the technical support center for the synthesis of 2-Methylenecyclopropaneacetic acid (MCPAA). This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this highly strained and reactive molecule. As an intermediate in the development of novel therapeutics, such as agents for non-insulin-dependent diabetes mellitus, mastering its synthesis is crucial[1][2].
The inherent ring strain and the reactive exocyclic double bond of the methylenecyclopropane (MCP) moiety present unique synthetic challenges, often leading to a landscape of potential side reactions. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding significant amounts of 1,3- or 1,4-dienes instead of the desired this compound. What is causing this ring-opening?
A1: This is the most common side reaction and is almost always attributable to undesired isomerization catalyzed by transition metals, particularly palladium, or acidic conditions. The high ring strain of the MCP core makes it susceptible to ring-opening pathways.
-
Causality - The Mechanism of Isomerization: When using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of an acid (even trace amounts), a hydropalladation mechanism can occur. An active AcO-Pd-H species can add across the exocyclic double bond. Instead of undergoing the desired reaction, the resulting intermediate can undergo a β-carbon elimination, cleaving the strained cyclopropane ring to form a more stable, conjugated diene system. This process is often thermodynamically favorable.[3]
-
Troubleshooting & Solutions:
-
Re-evaluate Your Catalyst: While palladium is versatile, it is known to promote these isomerizations.[3][4] Consider switching to a different catalytic system. Gold(I) catalysts, for example, are often milder and can promote cycloisomerizations without extensive ring-opening, providing an alternative pathway to related cyclic structures.[5]
-
Strict pH Control: Ensure your reaction medium is free from adventitious acid. If an acid is required, use the minimum stoichiometric amount and consider a buffered system.
-
Lower Reaction Temperature: Isomerization reactions often have a significant activation energy. Running your reaction at the lowest possible temperature that still allows for an acceptable rate of the desired transformation can dramatically suppress the formation of diene byproducts.
-
Ligand Modification: In palladium-catalyzed systems, the choice of ligand is critical. Bulky electron-donating phosphine ligands can sometimes stabilize the palladium intermediate and disfavor the ring-opening pathway.
-
Q2: I'm observing a structural isomer that retains the cyclopropane ring, but the double bond appears to have moved. How is this happening and how can I prevent it?
A2: You are likely observing the formation of the endocyclic isomer, 1-methylcyclopropeneacetic acid or a related derivative. This side reaction occurs via isomerization of the exocyclic double bond to the thermodynamically more stable endocyclic position.
-
Causality - Thermodynamic Stability: While the exocyclic double bond is kinetically favored in many synthetic routes, the endocyclic isomer can be the thermodynamic sink. This isomerization can be promoted by strong bases, which can be used in some synthetic preparations of the MCP skeleton itself.[6] For instance, the synthesis of the parent methylenecyclopropane from methallyl chloride often uses a strong base like sodium amide, where the byproduct 1-methylcyclopropene can form and require subsequent isomerization back to the desired product.[6]
-
Troubleshooting & Solutions:
-
Avoid Strong Bases in Final Steps: If your synthesis involves installing the acetic acid moiety on a pre-formed MCP ring, avoid strongly basic conditions that could promote double bond migration.
-
Purification Strategy: This side product can be difficult to separate due to its similar polarity and boiling point. Careful chromatography (e.g., HPLC or flash chromatography with high-resolution silica) may be required. Derivatization to the methyl ester can sometimes improve separability.
-
Characterization: Use 2D NMR techniques (HSQC, HMBC) to definitively confirm the connectivity and distinguish between the exo- and endo-cyclic isomers.
-
Q3: My yields are consistently low, and I obtain a complex mixture that is difficult to characterize. What are the general pitfalls I should be aware of?
A3: Low yields and complex mixtures in MCP synthesis often point to decomposition or polymerization pathways. The high reactivity of the strained alkene makes it prone to multiple side reactions if conditions are not carefully controlled.
-
Causality - Strain & Reactivity: The combination of ring strain and π-bond reactivity makes the MCP moiety susceptible to:
-
Radical Polymerization: Initiated by trace impurities, light, or heat.
-
Lewis Acid-Catalyzed Decomposition: Strong Lewis acids can coordinate to the double bond and trigger catastrophic ring-opening or oligomerization.[7]
-
Carbometalation Issues: Syntheses involving carbometalation are sensitive to stoichiometry and the nature of the organometallic reagent, which can lead to decomposition if not handled correctly.[7][8]
-
-
Troubleshooting & Solutions:
-
Inert Atmosphere: Conduct all reactions under a rigorously inert atmosphere (Argon or Nitrogen) to prevent oxygen from initiating radical pathways.
-
Reagent Purity: Use freshly distilled solvents and high-purity reagents. Trace metal or acid impurities can catalyze a host of side reactions.
-
Temperature Control: Maintain strict temperature control. Use a cryostat for reactions below ambient temperature and avoid localized heating.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product degradation.
-
Troubleshooting Guide: At-A-Glance
This table summarizes common issues and provides actionable solutions for quick reference during your experiments.
| Observed Symptom | Probable Cause(s) | Recommended Actions & Protocols |
| Major byproducts identified as linear or cyclic dienes. | Palladium-catalyzed ring-opening isomerization.[3] | • Switch to a non-isomerizing catalyst (e.g., Au(I)-based systems).[5]• Lower reaction temperature by 10-20 °C.• Neutralize the reaction medium; use a non-acidic workup. |
| Product instability during purification (e.g., on silica gel). | Acid-catalyzed decomposition on the stationary phase. | • Neutralize silica gel by pre-treating with a triethylamine/hexane solution.• Use alternative purification methods like preparative HPLC with a buffered mobile phase.• Consider converting the acid to a more stable ester before chromatography. |
| Formation of a thick, insoluble precipitate (polymer). | Radical or acid-catalyzed polymerization. | • Add a radical inhibitor like BHT (butylated hydroxytoluene).• Ensure a scrupulously inert atmosphere.• Purify all reagents and solvents to remove potential initiators. |
| Low conversion in carbometalation routes. | Poor formation or reactivity of the organometallic reagent. | • Titrate organolithium or Grignard reagents before use.• Ensure anhydrous conditions, as water will quench the reagents.• Optimize the choice of copper or zinc salts used in the reaction.[7][8] |
Visualizing Side Reaction Pathways
Understanding the mechanistic branch points where side reactions occur is key to suppressing them. The following diagrams illustrate critical pathways.
Diagram 1: Palladium-Catalyzed Ring-Opening
Caption: Competing pathways in Pd-catalyzed reactions of methylenecyclopropanes.
Diagram 2: General Troubleshooting Workflow
Caption: A decision tree for troubleshooting MCPAA synthesis.
Experimental Protocol: Minimizing Side Reactions in a Key Transformation
The following protocol outlines a hypothetical but mechanistically sound approach for adding the acetic acid side chain, with critical annotations focused on preventing side reactions. This example assumes the synthesis of a key intermediate, ethyl 2-(2-methylenecyclopropyl)acetate, via a Wittig-type reaction.
Reaction: Synthesis of Ethyl 2-(2-methylenecyclopropyl)acetate
Objective: To install the acetate moiety while minimizing rearrangement or decomposition of the MCP ring.
Materials:
-
(2-Oxocyclopropyl)acetic acid, ethyl ester (1.0 eq)
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
Potassium tert-butoxide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
Protocol:
-
Preparation of the Ylide (Crucial Step):
-
To a flame-dried, three-neck flask under Argon, add methyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF via syringe. Cool the resulting slurry to 0 °C in an ice bath.
-
Expert Insight: Slurrying the salt before adding the base ensures efficient and rapid ylide formation, minimizing side reactions of the base.
-
Slowly add potassium tert-butoxide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. The solution will turn a characteristic deep yellow/orange color.
-
Stir the ylide solution at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
In a separate flame-dried flask under Argon, dissolve the (2-oxocyclopropyl)acetic acid, ethyl ester (1.0 eq) in anhydrous THF.
-
Cool the ketone solution to -78 °C using a dry ice/acetone bath.
-
Expert Insight: Performing the addition at -78 °C is critical. It slows down the reaction rate, preventing exothermic events and minimizing potential base-catalyzed rearrangements of the starting material or product.
-
Slowly transfer the pre-formed ylide solution from Step 1 into the ketone solution via cannula over 30 minutes.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Expert Insight: Avoid washing with acidic or basic solutions which could damage the MCP product. A neutral salt wash is sufficient.
-
Concentrate the solvent in vacuo using a rotary evaporator with a bath temperature below 30 °C to prevent thermal degradation.
-
Purify the crude oil via flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent system (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine). This neutralizes acidic sites on the silica, preventing on-column decomposition.
-
References
-
Fang, W., & Shi, M. (2018). Recent Advances in the Cycloisomerizations of Methylenecyclopropanes using Gold Catalysis. Chemistry – A European Journal, 24(40), 9998-10005. [Link]
-
Shi, M., Wang, B.-Y., & Huang, J.-W. (2005). Palladium-Catalyzed Isomerization of Methylenecyclopropanes in Acetic Acid. The Journal of Organic Chemistry, 70(14), 5606–5610. [Link]
-
Ma, S., & Zhang, J. (2004). Catalytic Regioselectivity Control in Ring-Opening Cycloisomerization of Methylene- or Alkylidenecyclopropyl Ketones. Journal of the American Chemical Society, 126(40), 13073-13081. [Link]
-
Marek, I., & Normant, J. F. (2016). Copper mediated carbometalation reactions. Chemical Society Reviews, 45(3), 447-467. [Link]
-
Wikipedia. (2023). Methylenecyclopropane. Retrieved from [Link]
-
Wender, P. A., & Miller, B. L. (1993). The Intramolecular Ene Reaction: A Powerful and Versatile C-C Bond-Forming Reaction. Organic Reactions, 1-492. [Link]
-
Marek, I., et al. (2022). Regio- and Diastereoselective Carbometalation Reaction of Cyclopropenes. Accounts of Chemical Research, 55(20), 2875–2888. [Link]
-
Pharmaffiliates. (n.d.). CAS No: 1073-00-3 | Product Name : this compound. Retrieved from [Link]
-
Rogers, D. W., et al. (2005). Why Are Methylenecyclopropane and 1-Methylcylopropene More “Strained” than Methylcyclopropane? Journal of the American Chemical Society, 127(26), 9334–9335. [Link]
Sources
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- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Palladium-Catalyzed Isomerization of Methylenecyclopropanes in Acetic Acid [organic-chemistry.org]
- 4. Reaction of methylenecyclopropanes with palladium chloride - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in the Cycloisomerizations of Methylenecyclopropanes using Gold Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylenecyclopropane - Wikipedia [en.wikipedia.org]
- 7. Copper mediated carbometalation reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00897B [pubs.rsc.org]
- 8. Regio- and Diastereoselective Carbometalation Reaction of Cyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2-Methylenecyclopropaneacetic acid under acidic conditions
Welcome to the technical support center for 2-Methylenecyclopropaneacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this unique molecule, particularly concerning its stability in acidic environments. The inherent ring strain of the cyclopropane moiety combined with the exocyclic double bond makes this compound susceptible to specific degradation pathways. This document provides in-depth answers to common questions, troubleshooting guides for experimental challenges, and validated protocols to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
FAQ 1: What is the general stability profile of this compound in acidic solutions?
This compound (MCPA) is expected to be unstable under acidic conditions. The molecule's reactivity stems from the high ring strain of the cyclopropane ring and the presence of an exocyclic double bond.[1] This system is prone to acid-catalyzed rearrangements.[2][3]
Under acidic (Brønsted or Lewis acid) conditions, the exocyclic double bond can be protonated, leading to the formation of a tertiary cyclopropylcarbinyl cation. This type of carbocation is notoriously unstable and rapidly rearranges to relieve ring strain, typically forming more stable cyclobutene or homoallylic systems.[4][5] Therefore, researchers should anticipate significant degradation of MCPA when it is exposed to low pH environments, with the rate of degradation being dependent on factors such as acid strength, temperature, and solvent.
FAQ 2: What are the primary degradation pathways and likely products when this compound is exposed to acid?
The principal degradation pathway is an acid-catalyzed rearrangement. The mechanism involves the following key steps:
-
Protonation: The exocyclic methylene group is protonated by an acid (H⁺), forming a tertiary cyclopropylcarbinyl cation intermediate.
-
Carbocation Rearrangement: This highly strained and unstable intermediate undergoes a rapid ring-expansion rearrangement. The bond opposite the carbocation cleaves and migrates to form a more stable cyclobutyl cation.
-
Deprotonation: The cyclobutyl cation loses a proton to form a stable cyclobutene derivative.
The most likely degradation product is a cyclobuteneacetic acid isomer. The exact structure of the final product can vary, but the core transformation involves the expansion of the three-membered ring into a four-membered ring.
Below is a diagram illustrating this proposed mechanistic pathway.
Caption: Proposed acid-catalyzed rearrangement of MCPA.
Troubleshooting Guides
Issue 1: I've dissolved my this compound in an acidic mobile phase for HPLC analysis and I'm seeing a rapid loss of the main peak with the emergence of new peaks. What's happening?
Diagnosis: This is a classic sign of on-instrument or in-solution degradation. The acidic mobile phase (e.g., containing 0.1% formic acid or trifluoroacetic acid) is likely catalyzing the rearrangement of your analyte.[6] The high surface area of the HPLC column's stationary phase can sometimes accelerate such reactions.
Recommended Actions:
-
Neutralize the Mobile Phase: If possible for your separation, switch to a neutral or near-neutral mobile phase. A buffered mobile phase (e.g., phosphate or acetate buffer at pH 6-7) can prevent acid-catalyzed degradation.
-
Reduce Residence Time: Keep the sample in the autosampler for the shortest possible time. Use a cooled autosampler (e.g., 4°C) to slow down the degradation kinetics.[6]
-
Modify Sample Preparation: Prepare your samples in a neutral or slightly basic solvent (e.g., water, or water with a small amount of ammonium bicarbonate) and inject them immediately. Minimize the time the compound spends in an acidic environment before analysis.
-
Confirmation Test: To confirm that the acid is the culprit, prepare a sample in a neutral solvent and another in your acidic mobile phase. Analyze them immediately and then again after letting them sit for 1-2 hours. A significant decrease in the main peak area only in the acidic sample confirms acid-lability.
Issue 2: My stability study at pH 4 shows several new peaks in the chromatogram. How can I determine if these are degradation products of this compound?
Diagnosis: The appearance of new peaks correlated with the loss of the parent compound is strong evidence of degradation. Identifying these unknown peaks is crucial for understanding the degradation pathway and ensuring the specificity of your analytical method.
Recommended Actions:
-
Forced Degradation Study: Perform a controlled forced degradation study. Expose a solution of this compound to your acidic condition (pH 4) and monitor the sample over time (e.g., T=0, 2, 4, 8, 24 hours). A proper stability-indicating method should show a clear trend where the peak area of the parent compound decreases while the peak areas of the new impurities increase.[7]
-
Mass Spectrometry (LC-MS): The most effective tool for this task is LC-MS.[8][9]
-
Mass Confirmation: Your degradation products should have the same mass-to-charge ratio (m/z) as the parent compound, as rearrangement reactions are isomeric transformations. For MCPA (C₆H₈O₂), the molecular weight is 112.13 g/mol .[10] Look for peaks with this corresponding mass.
-
Fragmentation Analysis (MS/MS): If the degradation products are isomers, their fragmentation patterns in MS/MS may differ from the parent compound, providing structural clues to help in their identification.
-
-
Peak Purity Analysis: Use a photodiode array (PDA) or diode array detector (DAD) with your HPLC. The peak purity analysis can help determine if the main analyte peak is co-eluting with any degradants, which is crucial for validating the method's specificity.[7]
Experimental Protocol: Assessing the Stability of this compound
This protocol outlines a systematic approach to quantify the stability of this compound in an acidic aqueous solution using HPLC-UV.
Objective: To determine the degradation kinetics of this compound at a specific acidic pH.
Materials:
-
This compound (analytical standard)
-
HPLC-grade acetonitrile (ACN) and water
-
Buffer salts (e.g., sodium citrate, citric acid)
-
Hydrochloric acid (HCl) or other acid for pH adjustment
-
Volumetric flasks, pipettes, and vials
-
Calibrated pH meter
-
HPLC system with UV detector and a C18 column[6]
Workflow Diagram:
Sources
- 1. CAS 1073-00-3: this compound [cymitquimica.com]
- 2. [PDF] Bronsted acid-mediated ring-opening reactions of methylenecyclopropanes: a dramatic counter ion effect. | Semantic Scholar [semanticscholar.org]
- 3. sci-hub.ru [sci-hub.ru]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PtCl2-catalyzed rearrangement of methylenecyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Methylene cyclopropyl acetic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Crystallization of 2-Methylenecyclopropaneacetic Acid
Welcome to the technical support center for the crystallization of 2-Methylenecyclopropaneacetic acid (MCPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to facilitate successful crystallization experiments. As a small molecule with a strained cyclopropane ring and a carboxylic acid functional group, MCPA presents unique crystallization challenges.[1] This guide is structured to provide both foundational knowledge and practical, actionable solutions to common issues encountered in the laboratory.
Understanding the Molecule: Key Physicochemical Properties
A successful crystallization strategy begins with a thorough understanding of the molecule's properties.
| Property | Value/Description | Source |
| Molecular Formula | C₆H₈O₂ | [1][2][3] |
| Molar Mass | 112.13 g/mol | [1][2] |
| Appearance | Colorless to light yellow oil or solid | [1] |
| IUPAC Name | 2-(2-methylidenecyclopropyl)acetic acid | [2][3] |
| Solubility | Exhibits slight solubility in organic solvents such as chloroform and methanol.[1] Generally soluble in polar solvents due to the carboxylic acid group.[4] |
The presence of the carboxylic acid moiety suggests that hydrogen bonding will play a significant role in crystal lattice formation.[4] The strained cyclopropane ring may also influence molecular packing.[4]
Troubleshooting Guide: A-Question-and-Answer Approach
Q1: My this compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[5] This typically happens when the melting point of the solid is lower than the temperature of the solution from which it is precipitating.[5] Given that MCPA can be an oil at room temperature, this is a common challenge.
Causality and Solutions:
-
High Solute Concentration: The solution may be too concentrated, leading to precipitation at a temperature above the compound's melting point.
-
Solution: Re-heat the solution until the oil redissolves and add more solvent to decrease the concentration. Cool the solution more slowly to allow for crystal nucleation to occur at a lower temperature.
-
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation at a temperature where the liquid state is more favorable.
-
Solution: Allow the solution to cool slowly to room temperature, and then gradually lower the temperature further in an ice bath or refrigerator. Slower cooling provides a larger window for nucleation to occur.
-
-
Inappropriate Solvent: The chosen solvent may have a boiling point that is too high, or the solubility of MCPA in it may be too sensitive to temperature changes.
-
Solution: Experiment with a different solvent or a co-solvent system. A good solvent for crystallization should dissolve the compound when hot but have limited solubility when cold.
-
Q2: I've cooled my solution, but no crystals have formed. What should I do?
A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated or that nucleation is kinetically hindered.
Causality and Solutions:
-
Insufficient Supersaturation: The compound may still be too soluble in the solvent at the current temperature.
-
Solution 1: Evaporation: If you have used a volatile solvent, you can allow some of it to evaporate slowly. This will increase the concentration of the solute and induce crystallization.
-
Solution 2: Reduce Temperature: If not already done, cool the solution in an ice bath or refrigerator.
-
-
Nucleation Barrier: The formation of the initial crystal nuclei is a high-energy step.
-
Solution 1: Seeding: Introduce a small crystal of pure MCPA (if available) into the solution. This "seed" crystal will act as a template for further crystal growth.
-
Solution 2: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide a nucleation site.
-
Q3: My crystallization has resulted in a very low yield. How can I improve it?
A3: A low yield suggests that a significant amount of your compound has remained in the mother liquor.[5]
Causality and Solutions:
-
Too Much Solvent: Using an excessive amount of solvent will result in a higher amount of the compound remaining dissolved even at low temperatures.[5]
-
Solution: Before filtering your crystals, check for remaining solute in the mother liquor by taking a small sample and evaporating the solvent. If a significant amount of solid remains, you can concentrate the mother liquor by boiling off some of the solvent and cooling again to obtain a second crop of crystals.
-
-
Premature Filtration: Filtering the crystals before the crystallization process is complete.
-
Solution: Ensure the solution has been allowed to stand at a low temperature for a sufficient amount of time to allow for maximum crystal formation.
-
Experimental Protocols
Protocol 1: General Cooling Crystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of your impure MCPA in various solvents at room temperature and with gentle heating. A good starting point for a carboxylic acid would be polar protic solvents (e.g., water, ethanol) or polar aprotic solvents (e.g., acetone, ethyl acetate).
-
Dissolution: In an Erlenmeyer flask, dissolve the impure MCPA in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals, for example, in a desiccator under vacuum.
Protocol 2: Anti-Solvent Crystallization
This method is useful when a suitable single solvent for cooling crystallization cannot be found.
-
Solvent Selection: Find a "good" solvent that readily dissolves MCPA and a miscible "anti-solvent" in which MCPA is poorly soluble.
-
Dissolution: Dissolve the MCPA in the minimum amount of the "good" solvent.
-
Addition of Anti-Solvent: Slowly add the anti-solvent to the solution until it becomes slightly cloudy. The cloudiness indicates the point of saturation.
-
Re-dissolution and Cooling: Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
Visualization of Troubleshooting Workflows
Caption: A flowchart for troubleshooting common crystallization issues.
Frequently Asked Questions (FAQs)
Q: Should I be concerned about the polymorphism of this compound?
A: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in organic compounds, including carboxylic acids.[6][7] Different polymorphs can have different physical properties, such as solubility and melting point. While there is no specific literature on the polymorphism of MCPA, it is a possibility. If you observe different crystal habits (e.g., needles vs. plates) under different crystallization conditions, you may be isolating different polymorphs. Characterization techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to identify and differentiate polymorphs.
Q: How do I know if my crystals are pure?
A: The purity of your crystallized MCPA can be assessed using several analytical techniques:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically broaden and depress the melting point range.
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to quantify the purity of your sample.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify the presence of impurities.
Q: What is the best way to store my purified this compound crystals?
A: Store the purified crystals in a tightly sealed container in a cool, dry, and dark place. Carboxylic acids can be hygroscopic, so protection from moisture is important. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
Characterization of Crystalline Material
Proper characterization of your final product is crucial. The following techniques are recommended:
| Technique | Purpose |
| X-ray Powder Diffraction (XRPD) | To identify the crystalline phase and investigate for polymorphism. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and purity, and to study polymorphic transitions. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and solvent content. |
| Microscopy (e.g., Polarized Light Microscopy) | To observe crystal morphology (shape and size). |
| Spectroscopy (NMR, FTIR) | To confirm the chemical identity and assess for impurities. |
A comprehensive guide to these techniques can be found in the literature.[8]
Caption: A workflow for the analytical characterization of crystalline materials.
References
-
Distillation/crystallization process used to purify acetic acid and... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. (2017). ACS Publications. Retrieved January 13, 2026, from [Link]
-
This compound | C6H8O2 | CID 10214381. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
Methylene cyclopropyl acetic acid. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Purification by Recrystallization. (n.d.). CUNY. Retrieved January 13, 2026, from [Link]
-
Guide for crystallization. (n.d.). Retrieved January 13, 2026, from [Link]
-
Methylene cyclopropyl acetic acid. (n.d.). Grokipedia. Retrieved January 13, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 13, 2026, from [Link]
-
Analysis of the Monochloroacetic Acid Crystallization Process by Entropic Modeling. (n.d.). Aidic. Retrieved January 13, 2026, from [Link]
-
Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. (n.d.). Retrieved January 13, 2026, from [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved January 13, 2026, from [Link]
-
Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. (2022). MDPI. Retrieved January 13, 2026, from [Link]
-
Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. (2021). CrystEngComm (RSC Publishing). Retrieved January 13, 2026, from [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]
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- 2. This compound | C6H8O2 | CID 10214381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methylene cyclopropyl acetic acid - Wikipedia [en.wikipedia.org]
- 4. CAS 1073-00-3: this compound [cymitquimica.com]
- 5. Wikidocumentaries [wikidocumentaries-demo.wmcloud.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. 2-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 99873 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2-Methylenecyclopropaneacetic Acid Esterification
Welcome to the technical support center for the esterification of 2-methylenecyclopropaneacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and reactive molecule. Here, we address common challenges and provide in-depth troubleshooting advice to help you optimize your reaction conditions and achieve your desired product with high yield and purity.
The strained three-membered ring of this compound presents both unique synthetic opportunities and significant challenges.[1][2][3] This guide is structured to anticipate the questions and hurdles you may encounter, moving from general principles to specific, actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the esterification of this compound?
The main challenge stems from the high ring strain of the methylenecyclopropane (MCP) moiety, which is approximately 41.0 kcal mol⁻¹.[3] This inherent strain makes the molecule susceptible to ring-opening reactions, especially under acidic conditions commonly used for esterification.[4][5] Therefore, balancing the reaction conditions to favor esterification over undesired side reactions is critical.
Q2: Which catalysts are recommended for this esterification, and why?
Traditional strong acid catalysts like sulfuric acid or p-toluenesulfonic acid can promote the desired esterification but also risk catalyzing the ring-opening of the MCP.[4][5] Therefore, milder acid catalysts are often preferred.
-
Heterogeneous Acid Catalysts: Solid acid catalysts such as sulfated zirconia, ion-exchange resins (e.g., Amberlyst), and zeolites offer advantages.[6][7] They can be easily removed by filtration, simplifying workup and potentially reducing acidic byproducts that could lead to ring opening.
-
Lewis Acids: In some cases, Lewis acids can be employed to activate the carboxylic acid. However, care must be taken as Lewis acids can also promote ring-opening reactions of MCPs.[4][5][8][9]
-
Carbodiimide Coupling Reagents: For sensitive substrates or when acidic conditions must be avoided, coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) are excellent alternatives.[10]
Q3: How can I monitor the progress of the esterification reaction?
Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting carboxylic acid and the formation of the ester product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the conversion of reactants and the formation of products and byproducts.[11][12][13]
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring the reaction, especially for less volatile esters.[14]
-
In-situ Monitoring (FT-IR or Raman Spectroscopy): For more advanced process control, in-line spectroscopic methods can provide real-time data on the reaction kinetics.[11]
Troubleshooting Guide
This section addresses specific problems you might encounter during the esterification of this compound.
Problem 1: Low or No Ester Product Formation
If you are observing little to no formation of your desired ester, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | * Increase catalyst loading incrementally.[15] * Consider a stronger, yet still controlled, acid catalyst if milder ones are ineffective. * If using a heterogeneous catalyst, ensure it is properly activated and not poisoned. |
| Reversible Reaction Equilibrium | * Esterification is a reversible reaction.[16] To drive the reaction forward, remove water as it forms using a Dean-Stark trap or by adding a dehydrating agent like molecular sieves. * Use an excess of the alcohol reactant to shift the equilibrium towards the product side.[16] |
| Steric Hindrance | * If your alcohol is bulky, the reaction may be slow. Increase the reaction temperature or time. * Consider using a coupling agent like DCC/DMAP, which is often more effective for sterically hindered alcohols.[10] |
Problem 2: Significant Formation of Side Products (Ring-Opening)
The most common and problematic side reaction is the acid-catalyzed ring-opening of the methylenecyclopropane ring.[4][5]
Visualizing the Competing Reactions
Caption: Competing pathways in the esterification of this compound.
Troubleshooting Steps for Ring-Opening:
| Strategy | Detailed Action |
| Reduce Acidity | * Switch to a milder acid catalyst (e.g., Amberlyst-15) or a non-acidic method (DCC/DMAP). * Decrease the concentration of the acid catalyst.[15] |
| Lower Reaction Temperature | * High temperatures can provide the activation energy for the ring-opening pathway.[17] Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. |
| Control Reaction Time | * Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions. |
| Choice of Solvent | * The polarity of the solvent can influence the stability of charged intermediates. Experiment with less polar solvents to potentially disfavor the formation of the ring-opened carbocation.[1] |
Problem 3: Difficult Product Isolation and Purification
The properties of the ester product and the presence of unreacted starting materials or byproducts can complicate the workup and purification process.
| Potential Issue | Recommended Solution |
| Emulsion during Workup | * If an emulsion forms during aqueous extraction, add a small amount of brine to help break it. |
| Co-elution during Chromatography | * If the ester and the starting acid have similar polarities, derivatize the unreacted acid to a more polar salt by washing with a mild base (e.g., NaHCO₃ solution) before chromatography. |
| Product Volatility | * Some esters can be volatile. Be cautious when removing the solvent under reduced pressure. Use a cold trap and avoid excessive heating of the rotovap bath. |
Experimental Protocols
Protocol 1: Optimized Fischer Esterification with a Heterogeneous Catalyst
This protocol is a good starting point for minimizing ring-opening side reactions.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the desired alcohol (3-5 eq), and a heterogeneous acid catalyst (e.g., Amberlyst-15, 10-20% by weight of the carboxylic acid). The alcohol can often serve as the solvent.
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir. Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the catalyst and wash it with a small amount of fresh solvent (e.g., the alcohol used in the reaction or a suitable organic solvent like ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Steglich Esterification for Acid-Sensitive Substrates
This method is ideal when acidic conditions must be completely avoided.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.1-1.5 eq), and DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC or EDC (1.1 eq) in the same solvent dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: A white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter off the DCU and wash it with the reaction solvent. If EDC is used, the urea byproduct is water-soluble and can be removed by an aqueous wash.
-
Purification: Wash the filtrate sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess DMAP, followed by a saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Workflow for Method Selection
Caption: Decision workflow for selecting an appropriate esterification protocol.
By understanding the inherent reactivity of this compound and carefully selecting and optimizing the reaction conditions, researchers can successfully synthesize the desired esters while minimizing the formation of unwanted byproducts. This guide provides a foundation for troubleshooting and developing robust and efficient esterification protocols.
References
-
Shao, L.-X., & Shi, M. (2007). Lewis and Bronsted Acid Mediated Ring-Opening Reactions of Methylenecyclopropanes and Further Transformation of the Ring-Opened Products. Current Organic Chemistry, 11(13), 1135–1153. [Link]
-
Boyd, S., & Dehghany, M. (2022). Control of Redox‐Active Ester Reactivity Enables a General Cross‐Electrophile Approach to Access Arylated Strained Rings. Angewandte Chemie International Edition, 61(1). [Link]
-
Shao, L.-X., & Shi, M. (2007). Lewis and Bronsted Acid Mediated Ring-Opening Reactions of Methylenecyclopropanes and Further Transformation of the Ring-Opened Products. Current Organic Chemistry, 11(13), 1135–1153. [Link]
-
Wang, Z., et al. (2023). A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. JACS Au, 3(11), 3109–3118. [Link]
-
Kong, P. S., Aroua, M. K., & Raman, A. A. (2011). Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). International Journal of Chemical Reactor Engineering, 9(1). [Link]
-
Wang, C., et al. (2023). Visible-light-induced reactions of methylenecyclopropanes (MCPs). Chemical Communications, 59(16), 2169-2181. [Link]
-
Polymer Solutions. Esterification Reactions. [Link]
-
Schmalzbauer, M., et al. (2020). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]‐Addition. Chemistry – An Asian Journal, 15(16), 2503-2508. [Link]
-
Xu, B., & Shi, M. (2003). Ring-Opening Reactions of Methylenecyclopropanes Promoted by Metal Halides. Organic Letters, 5(9), 1415–1418. [Link]
-
Wikidocumentaries. This compound. [Link]
-
Ellis, G. A., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 12-18. [Link]
-
Boyd, S., & Dehghany, M. (2022). Arylation of Pharmaceutically Relevant Strained Rings Using Electronically Tuned Redox-Active Esters. Angewandte Chemie International Edition, 61(1). [Link]
-
Wang, Z., et al. (2023). A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. JACS Au, 3(11), 3109–3118. [Link]
-
Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods. In Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]
-
Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]
- CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.
-
dos Santos, R. B., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal, 1(2), 1-8. [Link]
-
dos Santos, R. B., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. [Link]
- CN117567266B - Method for preparing 2-methylcyclopropyl carboxylic acid.
-
Kong, P. S., Aroua, M. K., & Raman, A. A. (2011). Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). ResearchGate. [Link]
-
Le, T., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]
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PubChem. This compound. [Link]
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Meshram, J. S., et al. (2012). Esterification of acetic acid with ethylene glycol over environmentally benign mixed oxide solid acid catalysts. Journal of Chemical and Pharmaceutical Research, 4(1), 445-450. [Link]
-
Rollando, R. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ EcoEnviron Sci, 5(3), 141-151. [Link]
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Reddit. (2024). Esterification not Working (Separation). r/OrganicChemistry. [Link]
-
Le, T., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. [Link]
-
Prasetyo, I., et al. (2022). Semi-empirical Study of Acetic Acid Esterification and Methyl Ester Transesterification Reactions with Nafion Catalyst using PM7. Journal of Universitas Airlangga, 2(2), 104-110. [Link]
-
Reddit. (2024). Esterification/Amidation Problems. r/Chempros. [Link]
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Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
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Karasek, L., et al. (2016). Analytical method for the trace determination of esterified 3- and 2-monochloropropanediol and glycidyl fatty acid esters in various food matrices. ResearchGate. [Link]
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Vianna, E., & Ebeler, S. E. (2001). Monitoring ester formation in grape juice fermentations using solid phase microextraction coupled with gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 49(2), 589-595. [Link]
-
ResearchGate. Synthesis of 2-methyl butanoic acid from polymeric ester. [Link]
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- 3. Visible-light-induced reactions of methylenecyclopropanes (MCPs) - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06957A [pubs.rsc.org]
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- 16. Esterification Reactions [polsol.info]
- 17. researchgate.net [researchgate.net]
preventing polymerization of 2-Methylenecyclopropaneacetic acid
Introduction
Welcome to the technical support guide for 2-Methylenecyclopropaneacetic acid (MCPAA). This document is intended for researchers, chemists, and drug development professionals who are utilizing this highly reactive and structurally unique molecule in their work. MCPAA's strained three-membered ring combined with an exocyclic double bond and a carboxylic acid moiety makes it a valuable synthetic intermediate but also renders it susceptible to undesired polymerization and rearrangement.[1] This guide provides in-depth, experience-driven answers to common challenges, focusing on the prevention of polymerization to ensure the integrity of your experiments and materials.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when handling, storing, and using this compound.
FAQ 1: My MCPAA sample has become viscous or solidified upon storage. What happened?
Answer: This is a classic sign of polymerization. The high ring strain of the methylenecyclopropane group makes it thermodynamically driven to open and form more stable, longer-chain molecules.[1] This process can be initiated by several factors, including heat, light (UV), trace metal impurities, or acidic/basic conditions. The carboxylic acid group on the molecule can itself act as a catalyst for this process, especially at elevated temperatures.[2][3][4]
Troubleshooting Steps:
-
Verify Polymerization: Confirm polymerization using analytical techniques. A simple solubility test can be indicative; the monomer is soluble in many organic solvents, while the polymer will have significantly reduced solubility. For a definitive answer, use techniques like Gel Permeation Chromatography (GPC) to check for an increase in molecular weight or NMR spectroscopy to observe the disappearance of monomer signals and the appearance of broad polymer peaks.[5]
-
Review Storage Conditions: Immediately review your storage protocol against the recommended guidelines (see FAQ 3). Was the sample exposed to light? Was it stored at the correct temperature? Was the container properly sealed under an inert atmosphere?
-
Assess Purity: If the polymerization occurred in a freshly received sample, consider the possibility of impurities from the synthesis that could act as initiators.
FAQ 2: What is the primary mechanism of MCPAA polymerization?
Answer: The polymerization of MCPAA can proceed through several mechanisms, but the most common pathway is free-radical polymerization .[6][7] The strained C=C double bond is susceptible to attack by radicals, which can be generated by heat, UV light, or radical initiators (like peroxides that might form). Once initiated, the reaction propagates in a chain reaction.
Additionally, cationic polymerization is a significant risk. The carboxylic acid moiety can protonate the exocyclic double bond of another MCPAA molecule, creating a carbocation. This carbocation is highly reactive and will rapidly add to other monomer units. This acid-catalyzed pathway is a form of self-initiation that makes this compound particularly sensitive.[8]
Diagram: Key Polymerization Pathways
The following diagram illustrates the two primary mechanisms of undesired polymerization.
Caption: Decision workflow for handling MCPAA.
References
- ResearchGate. (n.d.). Monitoring Polymerization Reactions: From Fundamentals to Applications.
- ResolveMass Laboratories Inc. (2025). Polymer Analysis/Characterization.
- Polymer Chemistry. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. RSC Publishing. DOI:10.1039/D2PY01538B.
- NIST. (n.d.). A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems.
- Renishaw. (n.d.). A novel method of monitoring polymerisation reactions using Raman Spectroscopy.
- Bar-Ilan University. (n.d.). The thermal rearrangements of methylenecyclopropanecarboxylic acids.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The thermal rearrangements of methylenecyclopropanecarboxylic acids. RSC Publishing.
- MDPI. (n.d.). Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications.
- National Institutes of Health. (2023).
- Wikipedia. (n.d.). Polymerisation inhibitor.
- Scribd. (n.d.). CV6P0320.
- ResearchGate. (2021). Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications.
- PubMed. (2006). PtCl2-catalyzed rearrangement of methylenecyclopropanes.
- Wikidocumentaries. (n.d.). This compound.
- PubMed. (2023). Inhibition of Free Radical Polymerization: A Review.
- Google Patents. (n.d.). CN117567266B - Method for preparing 2-methylcyclopropyl carboxylic acid.
- PubChem. (n.d.). This compound | C6H8O2 | CID 10214381.
- CymitQuimica. (n.d.). CAS 1073-00-3: this compound.
- FUJIFILM Wako Pure Chemical Corporation. (2022). What is free radical polymerization?.
- BOC Sciences. (n.d.). Polymerization Inhibitors.
- Wikipedia. (n.d.). Methylenecyclopropane.
- Chemistry LibreTexts. (2024). 8.10: Radical Additions to Alkenes - Chain-Growth Polymers.
- Google Patents. (n.d.). WO2012045738A1 - Process for inhibiting unwanted free-radical polymerization of acrylic acid present in a liquid phase p.
-
Wikidata. (n.d.). This compound. Retrieved from .
- YouTube. (2025). How Do Polymerization Inhibitors Work?.
- MDPI. (n.d.). Gold-Catalyzed Addition of Carboxylic Acids to Alkynes and Allenes: Valuable Tools for Organic Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for the In Vitro Synthesis of Methylenecyclopropyl Acetyl-CoA.
- ResearchGate. (n.d.). A mechanistic study into the epoxidation of carboxylic acid and alkene in a mono, di-acylglycerol lipase.
- PubMed. (2024). Breaking the Rules: On the Relative Stability of Some Methylencyclopropane and Methylcyclopropene Derivatives.
- Master Organic Chemistry. (2020). Alkene Stability Increases With Substitution.
- MDPI. (n.d.). Mechanism Studies of LCP Synthesis.
- Google Patents. (n.d.). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.
- AIChE. (n.d.). CCPS Guidelines for Safe Storage and Handling of Reactive Materials.
- RSC Publishing. (n.d.). Research on the reaction mechanism and molecular stacking of acid catalyzed naphthalene to prepare mesophase pitches.
- RSC Publishing. (n.d.). Reaction of singlet methylene with methylenecyclopropane. Part 2.—High energy reaction pathways for chemically activated insertion products.
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- 1. CAS 1073-00-3: this compound [cymitquimica.com]
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- 3. The thermal rearrangements of methylenecyclopropanecarboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. resolvemass.ca [resolvemass.ca]
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- 8. Research on the reaction mechanism and molecular stacking of acid catalyzed naphthalene to prepare mesophase pitches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 2-Methylenecyclopropaneacetic Acid
Welcome to the technical support center for the synthesis of 2-Methylenecyclopropaneacetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to not only successfully synthesize this valuable building block but also to scale the reaction for larger quantities. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and practical experience.
I. Synthesis Overview & Core Challenges
This compound is a unique molecule featuring a strained cyclopropane ring with an exocyclic double bond, making it a valuable intermediate in the synthesis of novel therapeutics.[1][2] However, this inherent reactivity also presents challenges in its synthesis, particularly during scale-up. The primary hurdles include the stability of intermediates, potential for side reactions, and purification of the final product.
This guide will focus on a common synthetic strategy: the formation of a key methylenecyclopropane intermediate followed by the introduction of the acetic acid side chain.
II. Experimental Workflow & Protocol
The following represents a generalized, scalable protocol. Specific quantities may need to be optimized based on your laboratory conditions and the scale of the reaction.
Step 1: Synthesis of (1-Bromomethyl)cyclopropane
This initial step creates the core cyclopropane structure functionalized for subsequent reactions.
Protocol:
-
To a cooled (0-5 °C) solution of 1,1-cyclopropanedimethanol in an appropriate solvent (e.g., methylene chloride), slowly add a brominating agent such as phosphorus tribromide.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude (1-bromomethyl)cyclopropane.
Step 2: Wittig Reaction for Ester Formation
This step utilizes a Wittig reaction to introduce the two-carbon chain that will become the acetic acid moiety.
Protocol:
-
Prepare the Wittig reagent by reacting triphenylphosphine with ethyl bromoacetate to form the corresponding phosphonium salt.
-
In a separate, dry flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension to 0 °C and add a strong base, such as sodium hydride or potassium tert-butoxide, portion-wise to generate the ylide.
-
To the resulting ylide solution, add a solution of cyclopropanecarboxaldehyde (formed from the oxidation of (1-hydroxymethyl)cyclopropane, which can be obtained from the bromide).
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ethyl 2-methylenecyclopropaneacetate by column chromatography.
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the ester to the desired carboxylic acid.
Protocol:
-
Dissolve the purified ethyl 2-methylenecyclopropaneacetate in a mixture of ethanol and water.
-
Add a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 2-3 with cold 1M HCl.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Q1: My Wittig reaction in Step 2 is low-yielding, with a significant amount of unreacted aldehyde remaining. What could be the issue?
A1: This is a common issue in Wittig reactions. Several factors could be at play:
-
Incomplete Ylide Formation: The base used may not be strong enough, or the reaction time for ylide formation may be insufficient. Ensure your base is fresh and of high purity. When using sodium hydride, ensure the mineral oil has been thoroughly washed away. Consider extending the ylide formation time or switching to a stronger base like n-butyllithium.[3]
-
Ylide Instability: Some ylides can be unstable. It is often beneficial to generate the ylide in the presence of the aldehyde, a technique known as in situ neutralization.[4] This involves adding the base to a mixture of the phosphonium salt and the aldehyde.
-
Steric Hindrance: While less of an issue with cyclopropanecarboxaldehyde, significant steric bulk on either the ylide or the aldehyde can impede the reaction. Ensure your starting materials are appropriate for the Wittig reaction.
Q2: During the hydrolysis in Step 3, I'm observing the formation of byproducts. What are they and how can I avoid them?
A2: The strained methylenecyclopropane ring can be susceptible to ring-opening under harsh reaction conditions.
-
Potential Side Reactions: Strong basic conditions and prolonged heating can lead to the isomerization of the exocyclic double bond or even ring-opening to form isomeric acids.
-
Mitigation Strategies:
-
Use milder hydrolysis conditions. A base like lithium hydroxide in a THF/water mixture at room temperature can be effective, although it may require longer reaction times.
-
Carefully monitor the reaction progress and stop it as soon as the starting material is consumed.
-
Consider enzymatic hydrolysis as a milder alternative if available.
-
Q3: Purification of the final this compound is proving difficult, and I'm getting a sticky oil instead of a solid. What are your recommendations for purification on a larger scale?
A3: The polarity of the carboxylic acid can make purification challenging.
-
Extraction pH: Ensure the pH of the aqueous layer during the final extraction is sufficiently low (pH 2-3) to fully protonate the carboxylate, making it more soluble in the organic solvent.
-
Crystallization: If the product is an oil, try to induce crystallization. This can sometimes be achieved by dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., toluene) and then adding a co-solvent in which it is insoluble (e.g., hexane or heptane) until turbidity is observed, followed by slow cooling.
-
Azeotropic Distillation: If water is a persistent impurity, azeotropic distillation with a solvent like toluene can be effective in removing it.[5]
-
Column Chromatography: For smaller scales, column chromatography using a silica gel column with a gradient elution of hexane and ethyl acetate with a small amount of acetic acid can be effective. However, this is less ideal for large-scale purification.
IV. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when working with cyclopropane derivatives?
A1: Cyclopropanes, especially those with unsaturation, can be highly strained and reactive.[4]
-
Pressure Build-up: Be aware of the potential for gas evolution and pressure build-up, especially in heated, sealed reaction vessels.
-
Flammability: Many of the solvents and reagents used are flammable.[6] Work in a well-ventilated fume hood and keep ignition sources away.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
Q2: Can I use a different base for the Wittig reaction in Step 2?
A2: Yes, the choice of base is critical and can influence the stereoselectivity and yield of the reaction.[8]
-
Non-stabilized Ylides: For non-stabilized ylides (like the one in this synthesis), strong bases such as sodium hydride, potassium tert-butoxide, or n-butyllithium are typically required.
-
Stabilized Ylides: If you were working with a stabilized ylide (e.g., one with an adjacent electron-withdrawing group), milder bases like sodium carbonate or triethylamine might suffice.
Q3: What are the critical parameters to consider when scaling up this synthesis?
A3: Scaling up a reaction is not always a linear process.
-
Heat Transfer: Exothermic reactions, like the formation of the Wittig reagent, can become difficult to control on a larger scale. Ensure your reaction vessel has adequate cooling capacity.
-
Mixing: Efficient stirring is crucial to maintain a homogeneous reaction mixture and prevent localized overheating or concentration gradients.
-
Reagent Addition: The rate of addition of reagents can become a critical parameter on a larger scale. A slower, controlled addition is often necessary.
-
Work-up and Extraction: The volumes of solvents for extraction and washes will increase significantly. Plan for appropriate separation funnels or extraction equipment.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This will provide detailed structural information and confirm the presence of the methylenecyclopropane and acetic acid moieties.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show characteristic peaks for the C=O of the carboxylic acid and the C=C of the exocyclic double bond.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.
V. Visualizing the Process
Synthetic Workflow
Caption: Overall synthetic route to this compound.
Wittig Reaction Mechanism
Caption: Key steps in the Wittig reaction mechanism.
VI. Quantitative Data Summary
| Step | Reactant | Reagent | Solvent | Typical Yield |
| 1 | 1,1-Cyclopropanedimethanol | PBr₃ | CH₂Cl₂ | 70-80% |
| 2 | Cyclopropanecarboxaldehyde | Ethyl (triphenylphosphoranylidene)acetate | THF | 60-75% |
| 3 | Ethyl 2-Methylenecyclopropaneacetate | NaOH | EtOH/H₂O | >90% |
VII. References
-
Problems with wittig reaction : r/Chempros - Reddit. (2022). reddit.com.
-
Cyclopropylacetylene Safety Guide | PDF | Toxicity | Personal Protective Equipment - Scribd. (n.d.). scribd.com.
-
Application Notes and Protocols for the In Vitro Synthesis of Methylenecyclopropyl Acetyl-CoA - Benchchem. (n.d.). benchchem.com.
-
Safety Data Sheet - CDN Isotopes. (n.d.). cdnisotopes.com.
-
Wittig Reaction Practice Problems - YouTube. (2024). youtube.com.
-
Methylene cyclopropyl acetic acid - Grokipedia. (n.d.). grokipedia.com.
-
Methylenecyclopropane - Wikipedia. (n.d.). en.wikipedia.org.
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). organic-chemistry.org.
-
This compound - Wikidata. (n.d.). wikidata.org.
-
Wittig Reaction Practice Problems - Chemistry Steps. (n.d.). chemistrysteps.com.
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018). masterorganicchemistry.com.
-
US20050187407A1 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents. (2005). patents.google.com.
-
2-(2-Methylenecyclopropyl)acetic acid | Ester Product | MedChemExpress. (n.d.). medchemexpress.com.
-
Methylene cyclopropyl acetic acid - Wikipedia. (n.d.). en.wikipedia.org.
-
CN103539714A - Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof - Google Patents. (2014). patents.google.com.
-
US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives - Google Patents. (2006). patents.google.com.
-
CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents. (2021). patents.google.com.
-
Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC - NIH. (n.d.). ncbi.nlm.nih.gov.
-
Ketone, cyclopropyl methyl - Organic Syntheses Procedure. (n.d.). orgsyn.org.
-
Development of a Computer-Aided Process for Recovering and Purifying 2-Methyl-2-Cyclopentenone Based on Measured Phase Equilibrium Data - MDPI. (n.d.). mdpi.com.
-
Methyl ester hydrolysis - ChemSpider Synthetic Pages. (n.d.). syntheticpages.org.
-
Cyclopentanecarboxylic acid, methyl ester - Organic Syntheses Procedure. (n.d.). orgsyn.org.
-
(12) United States Patent - Googleapis.com. (2006). patents.google.com.
-
Techniques for Purification of Glacial Acetic Acid from Mixtures - Patsnap Eureka. (2025). patsnap.com.
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- 1. CN103539714A - Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof - Google Patents [patents.google.com]
- 2. US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Page loading... [guidechem.com]
- 6. CAS 1073-00-3: this compound [cymitquimica.com]
- 7. Wikidocumentaries [wikidocumentaries-demo.wmcloud.org]
- 8. Wittig Reaction [organic-chemistry.org]
Technical Support Center: Resolving Enantiomers of 2-Methylenecyclopropaneacetic Acid
Welcome to the technical support center for the chiral resolution of 2-Methylenecyclopropaneacetic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful separation of this valuable chiral intermediate.
Introduction
This compound is a chiral carboxylic acid of significant interest in medicinal chemistry and materials science. The stereochemistry of this molecule can profoundly influence its biological activity and material properties. Therefore, obtaining enantiomerically pure forms is often a critical step in research and development. This guide provides practical, experience-driven advice to navigate the common challenges encountered during its resolution.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions grounded in established scientific principles.
Question: Why am I observing poor or no separation of enantiomers on my chiral HPLC column?
Answer:
Poor resolution in chiral HPLC is a common issue that can stem from several factors related to the column, mobile phase, or analytical conditions. Here’s a systematic approach to troubleshooting:
-
Verify Column Suitability: Not all chiral stationary phases (CSPs) are effective for every compound. For carboxylic acids like this compound, CSPs based on polysaccharide derivatives (e.g., cellulose or amylose carbamates and benzoates) are often a good starting point.[1] Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin or vancomycin selectors, can also be effective for resolving acidic compounds.[2]
-
Optimize the Mobile Phase: The composition of the mobile phase is a critical parameter in chiral separations.[3]
-
Normal Phase Chromatography:
-
Solvent Composition: A typical mobile phase consists of an alkane (like hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol). The ratio of these components directly impacts retention and resolution.[1]
-
Troubleshooting Steps:
-
Increase Retention: If peaks are eluting too quickly with no separation, decrease the percentage of the alcohol modifier.
-
Decrease Retention: If peaks are broad and retention times are excessively long, gradually increase the alcohol percentage.
-
Improve Peak Shape: For acidic analytes, peak tailing can be an issue. The addition of a small amount of a strong acid, like trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase can significantly improve peak shape and resolution.[5]
-
-
-
Reversed-Phase Chromatography:
-
Solvent Composition: This typically involves a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer.
-
Troubleshooting Steps: Adjust the organic-to-aqueous ratio. For acidic compounds, ensure the pH of the mobile phase is controlled to maintain the analyte in a consistent ionization state.
-
-
-
Adjust Analytical Conditions:
-
Flow Rate: Chiral separations often benefit from lower flow rates than standard HPLC, as this can enhance the interaction between the analyte and the CSP.[6] Try reducing the flow rate to see if resolution improves.
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. Decreasing the column temperature can sometimes increase chiral selectivity and improve resolution.[6] Conversely, a moderate increase in temperature might improve peak efficiency. It is crucial to maintain a stable temperature for reproducible results.[6]
-
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injecting your sample. Inadequate equilibration can lead to shifting retention times and poor reproducibility. A general rule is to flush the column with at least 10-20 column volumes of the new mobile phase.[6]
Question: My diastereomeric salt crystallization is not yielding an enantiomerically pure product. What can I do?
Answer:
Diastereomeric salt formation followed by fractional crystallization is a classical and powerful method for resolving chiral acids.[7][8][9][10] However, its success is highly dependent on the choice of resolving agent and crystallization conditions.
-
Screen Chiral Resolving Agents: The selection of the chiral base is the most critical factor. The goal is to form a pair of diastereomeric salts with significantly different solubilities in a particular solvent.[8]
-
Commonly Used Chiral Bases: For resolving carboxylic acids, naturally occurring alkaloids like brucine, strychnine, and quinine are frequently used.[9][11] Synthetic chiral amines such as (R)- or (S)-1-phenylethylamine and (1R,2S)-2-amino-1,2-diphenylethanol are also excellent choices.[9][11][12][13]
-
Actionable Advice: If one resolving agent is not providing adequate separation, it is often necessary to screen several others.[8]
-
-
Optimize Crystallization Solvent: The solvent system plays a crucial role in the differential solubility of the diastereomeric salts.[12]
-
Solvent Screening: Experiment with a range of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures with water). The ideal solvent will maximize the solubility difference between the two diastereomeric salts.
-
Solvent-Induced Chirality Switching: In some cases, changing the recrystallization solvent can even reverse which diastereomer preferentially crystallizes, allowing for the isolation of either enantiomer with a single resolving agent.[12]
-
-
Control Crystallization Conditions:
-
Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the co-precipitation of both diastereomers.
-
Number of Recrystallizations: It is often necessary to perform multiple recrystallizations to achieve high enantiomeric purity.[11] Monitor the optical rotation or perform chiral HPLC analysis on the mother liquor and crystals after each step to track the progress of the resolution.
-
-
Verify Stoichiometry: Ensure you are using the correct stoichiometric ratio of the racemic acid to the chiral resolving agent. Typically, a 1:1 molar ratio is used, but sometimes a slight excess of one component can influence crystallization.
Question: I am attempting an enzymatic resolution, but the reaction is slow, or the enantioselectivity is low. How can I improve this?
Answer:
Enzymatic resolution is a highly selective and environmentally friendly method.[7][14] For a carboxylic acid, this usually involves the enantioselective esterification of the acid or the hydrolysis of its corresponding ester.[15][16]
-
Enzyme Selection: The choice of enzyme is paramount. Lipases are commonly used for resolving carboxylic acids and their esters due to their broad substrate specificity and high enantioselectivity.[14][15]
-
Recommended Lipases: Lipases from Candida antarctica (often immobilized as Novozym 435), Pseudomonas cepacia, and Burkholderia cepacia are well-regarded for their effectiveness in kinetic resolutions.[14][16][17][18]
-
Actionable Advice: Screen a panel of different lipases to find the one with the highest activity and enantioselectivity (E-value) for your specific substrate.
-
-
Reaction Conditions Optimization:
-
Solvent: The choice of organic solvent can dramatically impact enzyme activity and selectivity. Non-polar solvents like hexane, heptane, or toluene are often preferred for esterification reactions.
-
Temperature: Enzyme activity is temperature-dependent. Each enzyme has an optimal temperature range. However, higher temperatures can sometimes lead to decreased enantioselectivity. It is advisable to run the reaction at a moderate temperature (e.g., 30-50 °C) and adjust as needed.
-
Water Content: For esterification reactions in organic solvents, controlling the water content is critical. Too much water can promote the reverse hydrolysis reaction, while too little can inactivate the enzyme. The addition of molecular sieves can help to remove the water produced during the reaction.
-
pH (for hydrolysis): If you are performing an enzymatic hydrolysis, maintaining the optimal pH for the enzyme is crucial. This is typically achieved using a buffer solution.[18]
-
-
Substrate Modification: If you are resolving the acid via esterification, the choice of alcohol can influence the reaction rate and selectivity. Simple, unbranched alcohols like butanol are often good starting points.[15] If you are resolving via hydrolysis of an ester, the corresponding methyl or ethyl ester is a common choice.
-
Monitoring the Reaction: Kinetic resolutions should ideally be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the product and the remaining starting material.[16] Monitor the reaction progress using techniques like GC or HPLC to determine the optimal stopping point.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the enantiomers of this compound?
A1: The main strategies for resolving chiral carboxylic acids like this compound include:
-
Chiral Chromatography: Direct separation of the enantiomers using a chiral stationary phase (CSP) in HPLC or supercritical fluid chromatography (SFC).[7][19] This method is versatile for both analytical and preparative scales.[1]
-
Diastereomeric Salt Formation: Reaction of the racemic acid with an enantiomerically pure chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties.[7][8][9][10][11][13][19]
-
Enzymatic Resolution: Utilizing an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., esterification or hydrolysis) on one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.[7][15][16]
Q2: How do I accurately determine the enantiomeric excess (ee) of my resolved sample?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of a sample. By using a suitable chiral column, you can separate the two enantiomers and determine their relative peak areas. The ee is calculated as:
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Chiral Gas Chromatography (GC) can also be used, often after derivatizing the carboxylic acid to a more volatile ester.
Q3: For diastereomeric salt resolution, how do I recover the pure enantiomeric acid from the salt?
A3: Once you have isolated the diastereomerically pure salt through crystallization, you need to break the salt to liberate the free acid. This is typically achieved by treating an aqueous solution or suspension of the salt with a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate.[9][10][11][13] This will make the chiral resolving base protonated and water-soluble (as its hydrochloride salt), while the desired enantiomer of this compound, being an organic acid, will often precipitate or can be extracted into an organic solvent like diethyl ether or ethyl acetate.
Q4: Can I use a chiral auxiliary to resolve this compound?
A4: Yes, forming a covalent diastereomeric derivative using a chiral auxiliary is another established resolution strategy.[7] This involves reacting the racemic acid with an enantiomerically pure chiral alcohol (like (-)-menthol) or amine to form diastereomeric esters or amides, respectively.[20] These diastereomers can then be separated using standard chromatography (e.g., silica gel column chromatography) due to their different physical properties.[20] Afterward, the chiral auxiliary must be cleaved to yield the enantiomerically pure acid.
Visualizing the Workflows
Diastereomeric Salt Resolution Workflow
This diagram illustrates the classical approach of using a chiral base to form and separate diastereomeric salts.
Caption: Enzymatic kinetic resolution via selective hydrolysis.
References
- Daicel Corporation. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM.
- Purohit, M. G., & Shastry, R. (1995). Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen). Indian Journal of Chemistry - Section B, 34B(8), 733-735.
- Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
- Wang, Y., et al. (2011). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate.
-
Wikipedia contributors. (n.d.). Chiral resolution. Wikipedia. Retrieved from [Link]
-
DeHovitz, J. S., et al. (2021). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. PMC. Retrieved from [Link]
-
Toda, F., et al. (2021). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. National Institutes of Health. Retrieved from [Link]
-
Ishikawa, H., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 2396-2402. Retrieved from [Link]
-
Ribeiro, A. M., et al. (2021). Enantiomers and Their Resolution. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
- Google Patents. (n.d.). Preparative-scale separation of enantiomers of chiral carboxylic acids.
-
Chemistry LibreTexts. (2019). 4.8: 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]
-
Hobisch, M., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Lorenz, H., & Seidel-Morgenstern, A. (2014). Processes to separate enantiomers. Angewandte Chemie International Edition, 53(5), 1218-1250. Retrieved from [Link]
-
Michigan State University. (n.d.). Supplemental Topics. Retrieved from [Link]
-
MZ-Analysentechnik. (n.d.). CHIRALPAK® IA - The new DAICEL chiral HPLC column compatible with all solvents. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI. Retrieved from [Link]
-
Chambers, D., et al. (2014). Synthesis of enantiopure cyclopropyl esters from (−)-levoglucosenone. Organic & Biomolecular Chemistry, 12(36), 7089-7098. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. Retrieved from [Link]
-
Al-Ghanim, A. M., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6208. Retrieved from [Link]
-
Glushkov, V. A., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry, 16(9), 1150. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-acetylmercapto-2-methylpropanoic acid.
-
Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. Retrieved from [Link]
-
Miller, W. H., et al. (2007). Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization. Bioorganic & Medicinal Chemistry, 15(10), 3390-3412. Retrieved from [Link]
Sources
- 1. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. chiraltech.com [chiraltech.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. cms.mz-at.de [cms.mz-at.de]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 17. researchgate.net [researchgate.net]
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- 19. mdpi.com [mdpi.com]
- 20. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
common impurities in commercial 2-Methylenecyclopropaneacetic acid
Subject: Troubleshooting Common Impurities in Commercial 2-Methylenecyclopropaneacetic Acid (MCPAA)
Target Audience: Researchers, scientists, and drug development professionals utilizing this compound (CAS 1073-00-3) in experimental settings.
Introduction
This compound (MCPAA) is a valuable intermediate in organic synthesis, notably in the preparation of novel agents for non-insulin-dependent diabetes mellitus therapy[1]. Its unique strained ring system, featuring a cyclopropane ring and an exocyclic double bond, imparts high reactivity, making it a powerful building block[1]. However, this inherent reactivity also predisposes the molecule to specific impurities arising from its synthesis and potential degradation pathways.
This technical guide provides an in-depth overview of the common impurities found in commercial batches of MCPAA. It is designed to serve as a troubleshooting resource for researchers encountering unexpected results, offering insights into the origin of these impurities and providing actionable protocols for their identification and mitigation.
Part 1: Frequently Asked Questions (FAQs)
Q1: My NMR spectrum of commercial this compound shows unexpected peaks in the olefinic region. What could they be?
This is a common observation and often points to the presence of isomeric impurities. The methylenecyclopropane moiety is susceptible to rearrangement, especially in the presence of trace acids or metals. Potential isomers include:
-
1-Methylcyclopropene-1-acetic acid: Arising from the migration of the exocyclic double bond into the ring.
-
Ethylidenecyclopropaneacetic acid: A potential isomer formed through rearrangement.
-
Acyclic dienes: Ring-opening can lead to various dienoic acid isomers.
Q2: I've noticed a gradual change in the purity of my MCPAA sample over time, even when stored at the recommended -20°C. Why is this happening?
While storage at -20°C slows down degradation, it may not completely halt it, especially if the material was exposed to moisture or light before storage. The high ring strain of the cyclopropane ring makes MCPAA susceptible to slow degradation. This can manifest as the formation of oligomers or polymers, which may appear as a baseline rise or broad, unresolved humps in your HPLC chromatogram.
Q3: Is the "MCPA" I'm using the same as the herbicide?
This is a critical point of clarification. No , this compound (CAS 1073-00-3) is structurally distinct from the herbicide MCPA, which is (4-chloro-2-methylphenoxy)acetic acid. It is crucial to verify the CAS number to ensure you are using the correct compound for your application.
Q4: What are the likely sources of impurities in my commercial MCPAA?
Impurities in commercial MCPAA can be broadly categorized into two classes:
-
Synthesis-Related Impurities: These are substances that are carried over from the manufacturing process.
-
Degradation Products: These arise from the decomposition of MCPAA during storage or handling.
The subsequent sections of this guide will delve into these categories in detail.
Part 2: In-Depth Analysis of Common Impurities
Synthesis-Related Impurities
While specific commercial synthetic routes are proprietary, the preparation of MCPAA likely involves a cyclopropanation reaction, such as a modified Simmons-Smith reaction, followed by the hydrolysis of a nitrile or ester precursor[2][3][4]. This allows us to predict a profile of potential process-related impurities.
Caption: Plausible synthesis of MCPAA and sources of related impurities.
Table 1: Common Synthesis-Related Impurities
| Impurity Class | Specific Examples | Origin | Potential Impact on Experiments |
| Unreacted Starting Materials | 4-Pentenoic acid, Ethyl 4-pentenoate, 4-Pentenonitrile | Incomplete cyclopropanation reaction. | May compete in subsequent reactions, leading to lower yields of the desired product. Can interfere with analytical quantification. |
| Intermediates | Ethyl 2-methylenecyclopropaneacetate, 2-Methylenecyclopropaneacetamide | Incomplete hydrolysis of the ester or nitrile precursor. | Can lead to erroneous concentration calculations. May have different biological activity or reactivity. |
| Reagent Residues | Zinc salts, Copper salts, Iodinated organic compounds | Carryover from the Simmons-Smith reaction and subsequent workup. | Can poison catalysts in downstream reactions. May interfere with biological assays. |
| Byproducts | Dimeric or polymeric species from the methylene carbene | Side reactions during the cyclopropanation step. | Can complicate purification. May present as unidentified peaks in analytical runs. |
Degradation Products
The strained three-membered ring of MCPAA is susceptible to degradation under various stress conditions. Understanding these pathways is crucial for proper sample handling and for developing stability-indicating analytical methods.
Caption: Potential degradation pathways for this compound.
Table 2: Common Degradation Products
| Stress Condition | Potential Degradation Products | Mechanism | Potential Impact on Experiments |
| Acid/Base | Isomeric acids (e.g., 1-Methylcyclopropene-1-acetic acid) | Catalytic rearrangement of the double bond. | Co-elution with the main peak in HPLC, leading to inaccurate purity assessment. Altered biological activity. |
| Heat | Acyclic dienoic acids, Decarboxylation products (e.g., Methylenecyclopropylmethane) | Ring-opening of the strained cyclopropane ring. Loss of CO₂ at high temperatures. | Loss of active compound concentration. Introduction of reactive species into the experiment. |
| Light (Photolytic) | Oligomers/Polymers | Free-radical polymerization initiated by UV light. | Formation of insoluble material. Broad, unresolved peaks in chromatography. |
| Oxidation | Ring-opened products (e.g., aldehydes, ketones) | Oxidative cleavage of the double bond or cyclopropane ring. | Significant alteration of the chemical structure and loss of desired reactivity. |
Part 3: Troubleshooting and Experimental Protocols
Troubleshooting Guide: Unexpected Experimental Results
| Observed Problem | Plausible Cause (Impurity-Related) | Recommended Action |
| Lower than expected yield in a subsequent reaction. | Presence of unreacted starting materials or isomeric impurities that are less reactive. | Protocol 1: Purity assessment by HPLC-UV/MS. Protocol 2: Repurification by flash chromatography or preparative HPLC. |
| Inconsistent results in biological assays. | Presence of residual metal catalysts (e.g., Zn, Cu) or biologically active degradation products. | Protocol 3: Analysis for residual metals by ICP-MS. Confirm identity of impurities by LC-MS/MS and NMR. |
| Appearance of unknown peaks in chromatograms post-reaction. | Impurities in the starting MCPAA reacting to form new byproducts. | Characterize the unknown peaks using mass spectrometry. Run a blank reaction with the solvent and reagents to rule out other sources. |
| Sample appears discolored or has poor solubility. | Presence of polymeric degradation products. | Filter the solution through a 0.22 µm syringe filter before use. Consider repurification if the issue persists. |
Experimental Protocols
This protocol provides a general method for the separation and identification of MCPAA and its potential impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 210 nm.
-
MS Detection: Electrospray Ionization (ESI) in negative mode. Scan range m/z 50-500.
-
Sample Preparation: Dissolve a small amount of MCPAA in acetonitrile/water (50:50) to a concentration of approximately 1 mg/mL.
Caption: A logical workflow for the identification of unknown impurities.
For critical applications requiring very high purity material, a small-scale repurification can be performed.
-
Dissolution: Dissolve the commercial MCPAA in a minimal amount of a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Chromatography: Perform flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and analyze by thin-layer chromatography (TLC) or the HPLC method in Protocol 1.
-
Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Final Purity Check: Re-analyze the purified material using Protocol 1 to confirm purity before use.
To understand the stability of your specific batch of MCPAA, a forced degradation study can be invaluable.
-
Prepare Stock Solution: Create a 1 mg/mL solution of MCPAA in acetonitrile.
-
Aliquot: Distribute the stock solution into several amber glass vials.
-
Stress Conditions (in separate vials):
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat the dry powder at 80°C for 48 hours.
-
Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: At specified time points, neutralize the acidic and basic samples, and analyze all samples by the HPLC method in Protocol 1 to identify and quantify any degradation products.
References
- Simmons, H. E., & Smith, R. D. (1958). A NEW SYNTHESIS OF CYCLOPROPANES FROM OLEFINS. Journal of the American Chemical Society, 80(19), 5323–5324.
- Furukawa, J., Kawabata, N., & Nishimura, J. (1966). A novel route to cyclopropanes from olefins. Tetrahedron Letters, 7(28), 3353–3354.
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
-
Wikipedia contributors. (2023). Simmons–Smith reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Ali, M. A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(21), 7234. Available at: [Link]
-
PubMed. (n.d.). Enhanced photocatalytic degradation of 2-methyl-4-chlorophenoxyacetic acid (MCPA) by the addition of H2O2. Retrieved from [Link]
-
Tanaka, K., Kean, E. A., & Johnson, B. (1972). In vivo studies on the mechanism of methylenecyclopropylacetic acid and methylenecyclopropylglycine-induced hypoglycemia. The Journal of Biological Chemistry, 247(22), 7465-7478. Available at: [Link]
Sources
- 1. CAS 1073-00-3: this compound [cymitquimica.com]
- 2. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Methylenecyclopropaneacetic Acid for Advanced Research Applications
Introduction: The Significance of 2-Methylenecyclopropaneacetic Acid
This compound (MCPA) is a molecule of significant interest to researchers in biochemistry and drug development. It is a naturally occurring compound found in the seeds of the lychee fruit and is also a toxic metabolite of hypoglycin A, a substance present in the unripe ackee fruit[1][2]. The biological activity of MCPA stems from its ability to inhibit acyl-CoA dehydrogenases, enzymes crucial for fatty acid metabolism. This inhibitory action makes MCPA a valuable tool for studying metabolic pathways and a lead compound for the development of novel therapeutics targeting metabolic disorders. Given its utility, the efficient and controlled synthesis of MCPA is of paramount importance. This guide provides a comparative analysis of the primary methodologies for the synthesis of this compound, offering detailed experimental protocols and an objective evaluation of their respective advantages and limitations.
Method 1: Racemic Synthesis via Cyclopropanation and Subsequent Hydrolysis
This approach constitutes a robust and well-documented pathway to racemic this compound. The synthesis is conceptually divided into two primary stages: the formation of the ethyl ester of the target acid and its subsequent hydrolysis.
Part 1: Synthesis of Ethyl 2-Methylenecyclopropaneacetate
The cornerstone of this synthesis is the construction of the methylenecyclopropane ring system. A reliable method, detailed in Organic Syntheses, involves a rhodium-catalyzed cyclopropanation followed by an elimination reaction.
Reaction Pathway:
Caption: Synthesis of Ethyl 2-Methylenecyclopropaneacetate.
Experimental Protocol: Synthesis of Ethyl 2-Methylenecyclopropaneacetate
-
Step 1: Rhodium-Catalyzed Cyclopropanation
-
To a flame-dried, two-necked 50-mL round-bottomed flask under an argon atmosphere, add Rh₂(OAc)₄ (47.4 mg, 0.214 mmol Rh, 0.2 mol%).
-
Add 2-bromopropene (18.5 mL, 25.2 g, 0.208 mol, 2.18 equiv) via syringe.
-
Add ethyl diazoacetate (11.0 mL, 10.6 g, 92.5 mmol, 1.00 equiv) via syringe pump over a period of 48 hours.
-
After the addition is complete, stir the reaction mixture for an additional 8 hours.
-
Remove the excess 2-bromopropene by distillation (atmospheric pressure, bp 42-45 °C).
-
The crude bromo ester intermediate is then purified by vacuum distillation (18–22 mmHg, bp 64–73 °C) to yield 15.3-18.0 g (80-94%) of a clear, colorless liquid.
-
-
Step 2: Elimination to Ethyl 2-Methylenecyclopropaneacetate
-
To a flame-dried, two-necked 250-mL round-bottomed flask under an argon atmosphere, add sodium hydride (6.10 g, 0.153 mol, 1.77 equiv) and diethyl ether (110 mL).
-
Add the bromo ester intermediate (17.9 g, 0.0864 mol, 1.00 equiv) via cannula.
-
Bring the reaction mixture to reflux (45 °C oil bath).
-
Slowly add ethanol (1.1 mL, 0.019 mol, 0.22 equiv) over several minutes.
-
Continue refluxing for 24 hours.
-
Cool the reaction to 0 °C and quench with a saturated aqueous solution of NH₄Cl.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
After filtration and concentration, the crude product is purified by vacuum distillation (13–14 mmHg, 40–44 °C) to afford 7.75 g (71% yield) of ethyl 2-methylenecyclopropaneacetate as a clear, colorless liquid. A second distillation can be performed to achieve higher purity.
-
Part 2: Hydrolysis to this compound
The final step in this sequence is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard transformation, typically achieved under basic conditions followed by acidification.
Reaction Pathway:
Caption: Hydrolysis of the Ethyl Ester.
Experimental Protocol: Hydrolysis of Ethyl 2-Methylenecyclopropaneacetate
-
Dissolve ethyl 2-methylenecyclopropaneacetate in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add an aqueous solution of a base, such as potassium hydroxide or sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 with a strong acid, such as concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield this compound. The crude product can be further purified by recrystallization or chromatography if necessary.
Performance Data for Method 1:
| Step | Reactants | Catalyst/Reagent | Yield | Purity |
| Cyclopropanation | Ethyl diazoacetate, 2-Bromopropene | Rh₂(OAc)₄ | 80-94% | >95% |
| Elimination | Ethyl 2-bromo-2-methylcyclopropanecarboxylate | NaH, EtOH (cat.) | ~71% | >98% |
| Hydrolysis | Ethyl 2-methylenecyclopropaneacetate | KOH, then HCl | High | >95% |
Method 2: Asymmetric Synthesis Strategies
For applications requiring enantiomerically pure MCPA, such as in the development of stereospecific enzyme inhibitors, asymmetric synthesis is the preferred approach. This avoids the often-laborious process of resolving a racemic mixture. Two principal strategies for asymmetric synthesis are the use of chiral auxiliaries and catalytic asymmetric cyclopropanation.
Strategy 1: Chiral Auxiliary-Mediated Synthesis
This method involves the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a key reaction, followed by its removal to yield the enantiomerically enriched product.
Conceptual Workflow:
Caption: Chiral Auxiliary Approach.
A plausible approach involves the diastereoselective cyclopropanation of an α,β-unsaturated ester derived from a chiral alcohol. The stereocenter of the alcohol directs the approach of the cyclopropanating agent to one face of the double bond.
Hypothetical Experimental Protocol (based on established principles):
-
Esterification: React an α,β-unsaturated acid chloride (e.g., 3-butenoyl chloride) with a chiral alcohol (e.g., (–)-8-phenylmenthol) to form the corresponding chiral ester.
-
Diastereoselective Cyclopropanation: Subject the chiral ester to a Simmons-Smith cyclopropanation reaction (using diethylzinc and diiodomethane). The bulky chiral auxiliary is expected to direct the cyclopropanation to the less sterically hindered face of the double bond, leading to a diastereomerically enriched product.
-
Hydrolysis: Hydrolyze the resulting ester to remove the chiral auxiliary and yield the enantiomerically enriched this compound.
Strategy 2: Catalytic Asymmetric Cyclopropanation
This more modern approach utilizes a chiral catalyst to directly generate the desired enantiomer from an achiral starting material, offering higher atom economy than the chiral auxiliary method.
Conceptual Workflow:
Caption: Catalytic Asymmetric Synthesis.
The catalytic asymmetric cyclopropanation of a suitable allene precursor is a direct route to the core structure of MCPA. Chiral rhodium or copper complexes with specifically designed ligands are often employed for such transformations.
Hypothetical Experimental Protocol (based on established principles):
-
Reaction Setup: In a glovebox, charge a reaction vessel with a chiral catalyst system (e.g., a rhodium catalyst with a chiral bisoxazoline ligand).
-
Substrate Addition: Add a solution of a suitable allene precursor (e.g., ethyl 2,3-butadienoate) in a dry, degassed solvent.
-
Cyclopropanation: Introduce a methylene source, such as diazomethane or a derivative, under controlled conditions (e.g., slow addition at low temperature).
-
Workup and Purification: After the reaction is complete, quench any remaining reactive species and purify the resulting enantiomerically enriched ethyl 2-methylenecyclopropaneacetate by chromatography.
-
Hydrolysis: Hydrolyze the ester to the carboxylic acid as described in Method 1.
Comparative Analysis of Synthesis Methods:
| Feature | Method 1: Racemic Synthesis & Hydrolysis | Method 2: Asymmetric Synthesis (Chiral Auxiliary) | Method 2: Asymmetric Synthesis (Catalytic) |
| Stereocontrol | None (produces racemate) | Good to excellent diastereoselectivity | Good to excellent enantioselectivity |
| Yield | Generally high and reliable | Can be high, but depends on auxiliary removal | Often high, catalyst dependent |
| Scalability | Well-established and scalable | Can be challenging due to stoichiometry of auxiliary | Potentially highly scalable |
| Cost-Effectiveness | Relatively low cost | Higher cost due to chiral auxiliary | Catalyst cost can be high, but low loadings |
| Atom Economy | Moderate | Lower due to use of stoichiometric auxiliary | High |
| Purification | Standard purification techniques | Requires separation of diastereomers | Direct formation of enantiomerically enriched product |
Conclusion and Recommendations
The choice of synthetic method for this compound is contingent upon the specific requirements of the intended application.
-
For studies where a racemic mixture is sufficient, Method 1 offers a reliable, high-yielding, and cost-effective route. The procedures are well-documented and amenable to scale-up.
-
For research demanding enantiomerically pure MCPA, asymmetric synthesis is the superior choice.
-
The chiral auxiliary approach is a classic and often dependable strategy, particularly when suitable auxiliaries are readily available.
-
Catalytic asymmetric cyclopropanation , while potentially requiring more initial optimization of reaction conditions and catalyst selection, represents a more modern, efficient, and atom-economical approach, especially for larger-scale syntheses.
-
Researchers should carefully consider the trade-offs between stereochemical control, yield, cost, and scalability when selecting the most appropriate synthetic pathway for their specific needs. The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.
References
- Cheeseman, M., Davies, I. R., Axe, P., & Johnson, A. L. (2009). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry, 7(17), 3537–3548.
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
- Doyle, M. P., & Forbes, D. C. (1998). Recent advances in asymmetric catalytic metal carbene transformations. Chemical reviews, 98(2), 911-936.
- Evans, D. A., Woerpel, K. A., Hinman, M. M., & Faul, M. M. (1991). Bis(oxazolines) as chiral ligands in catalytic asymmetric synthesis. A new class of C2-symmetric ligands for enantioselective cyclopropanation of olefins. Journal of the American Chemical Society, 113(2), 726-728.
- Hansen, J., & Svejgaard, A. (2023). Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651.
- Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical reviews, 103(4), 977-1050.
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Methylene cyclopropyl acetic acid. (n.d.). In PubChem. Retrieved from [Link]
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Methylene cyclopropyl acetic acid. (n.d.). In Wikidocumentaries. Retrieved from [Link]
- Pellissier, H. (2007).
- Salaün, J. (1983). Synthesis and rearrangements of methylenecyclopropanes. Chemical reviews, 83(6), 619-632.
- Salaün, J. R., & Conia, J. M. (1971). 2-Methylenecyclopropanecarboxylic acid. Organic Syntheses, 51, 129.
- Taylor, R. E., & Engelhardt, F. C. (2003). Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects. Chemistry–A European Journal, 6(6), 949-958.
-
Wikipedia contributors. (2023, November 28). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 18). Methylene cyclopropyl acetic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2-Methylenecyclopropaneacetic Acid
This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-Methylenecyclopropaneacetic acid (MCPA). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the scientific rationale behind method selection and validation, ensuring robust and reliable analytical outcomes. We will explore the validation of a primary method, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and compare its performance characteristics with Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to this compound (MCPA)
This compound (MCPA), with the molecular formula C₆H₈O₂, is a toxic metabolite of hypoglycin A, a compound found in the unripe ackee fruit and lychee seeds[1]. Its presence is linked to Jamaican Vomiting Sickness, a serious condition characterized by hypoglycemia resulting from MCPA's inhibition of β-oxidation of fatty acids[1]. The molecule's unique structure, featuring a strained cyclopropane ring and a carboxylic acid moiety, presents distinct analytical challenges[2][3]. Accurate and precise quantification of MCPA is critical for toxicological studies, food safety analysis, and clinical diagnostics.
The validation of any analytical method intended for these purposes is not merely a regulatory formality but a cornerstone of scientific integrity. It provides documented evidence that the procedure is fit for its intended purpose. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and the U.S. Food and Drug Administration (FDA) guidance documents[4][5][6][7][8][9].
Diagram: Chemical Structure of this compound
Caption: Chemical structure of 2-(2-methylidenecyclopropyl)acetic acid.
Selection of Analytical Methodologies
The physicochemical properties of MCPA—a small, polar carboxylic acid—dictate the most suitable analytical approaches. Direct analysis is often challenging due to poor retention in reversed-phase chromatography and low volatility for gas chromatography.
-
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique is selected as the primary method due to its superior sensitivity, specificity, and versatility. It is particularly well-suited for analyzing metabolites in complex biological matrices. The ability to use isotopically labeled internal standards and the specificity of Multiple Reaction Monitoring (MRM) transitions minimize matrix effects and provide high confidence in quantification. Chemical derivatization can be employed to enhance chromatographic performance.
-
Comparative Method: Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a robust and widely available technique. For carboxylic acids, derivatization is mandatory to increase volatility and thermal stability[10]. This method serves as a valuable alternative, and its comparison with LC-MS/MS highlights trade-offs in sample preparation complexity, sensitivity, and throughput.
Validation Protocol for the Primary Method: LC-MS/MS
The objective of this validation is to demonstrate that the proposed LC-MS/MS method is accurate, precise, and reliable for the quantification of MCPA in a given matrix (e.g., human plasma). The validation workflow is designed to rigorously assess all performance characteristics as mandated by ICH Q2(R2) guidelines[4][8].
Diagram: Analytical Method Validation Workflow
Caption: Workflow for analytical method validation based on ICH guidelines.
Experimental Protocol: LC-MS/MS Method
This protocol is a representative example. Actual conditions must be optimized based on the specific instrument and sample matrix.
-
Sample Preparation & Derivatization:
-
To 100 µL of plasma, add an internal standard (e.g., ¹³C-labeled MCPA).
-
Perform protein precipitation with 300 µL of cold acetonitrile. Centrifuge to pellet proteins.
-
Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of a solution containing 200 mM 3-nitrophenylhydrazine (3-NPH) and 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in 50% acetonitrile.
-
Incubate at 40°C for 30 minutes. This derivatization step adds a non-polar, easily ionizable group, improving chromatographic retention and MS sensitivity[7][11].
-
Quench the reaction and dilute with the mobile phase for injection.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions: Monitor at least two transitions for both the analyte and the internal standard to ensure specificity. Hypothetical transitions for derivatized MCPA would be determined by infusion and optimization.
-
Validation Parameters and Acceptance Criteria
Specificity/Selectivity
-
Rationale: To ensure that the signal measured is unequivocally from MCPA, free from interference from matrix components, impurities, or other metabolites.
-
Procedure:
-
Analyze six blank matrix samples from different sources to check for interfering peaks at the retention time of MCPA.
-
Analyze a blank matrix sample spiked with the LOQ level of MCPA.
-
-
Acceptance Criteria: The response of interfering peaks in blank samples should be less than 20% of the response of the LOQ.
Linearity and Range
-
Rationale: To demonstrate a proportional relationship between the concentration of MCPA and the instrument's response over a defined range.
-
Procedure: Prepare a set of calibration standards by spiking blank matrix with known concentrations of MCPA, typically covering 8-10 points. Analyze these standards and plot the peak area ratio (analyte/internal standard) against concentration.
-
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of each calibration standard should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation).
Accuracy
-
Rationale: To determine the closeness of the measured value to the true value. It is assessed through recovery studies.
-
Procedure: Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, high) across the defined range. Prepare at least five replicates for each level.
-
Acceptance Criteria: The mean recovery should be within 85-115% of the nominal concentration.
Precision
-
Rationale: To assess the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Procedure:
-
Repeatability: Analyze replicates of QC samples (low, medium, high) in a single analytical run.
-
Intermediate Precision: Repeat the analysis on different days, with different analysts, or on different instruments.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) should not exceed 15% for all QC levels (20% at the LOQ).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Rationale: The LOD is the lowest amount of analyte that can be detected but not necessarily quantified. The LOQ is the lowest amount that can be quantified with acceptable accuracy and precision.
-
Procedure: Determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ. The LOQ must be experimentally confirmed by analyzing replicates and ensuring they meet accuracy and precision criteria.
-
Acceptance Criteria: LOQ must be quantifiable with %RSD ≤ 20% and accuracy within 80-120%.
Robustness
-
Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use.
-
Procedure: Introduce small variations to LC parameters such as column temperature (±5°C), mobile phase pH (±0.2 units), and flow rate (±10%). Analyze QC samples under these modified conditions.
-
Acceptance Criteria: The results from the modified conditions should not significantly differ from the results under normal conditions, with %RSD remaining within acceptable limits.
Comparative Performance Data
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method compared to a hypothetical, validated GC-MS method for MCPA analysis.
| Validation Parameter | LC-MS/MS (with Derivatization) | GC-MS (with Derivatization) | Rationale for Difference |
| Specificity | Very High | High | LC-MS/MS offers higher specificity due to the combination of chromatographic separation and two stages of mass filtering (MRM). GC-MS relies on a single stage of mass filtering, which can be more susceptible to co-eluting matrix interferences. |
| Limit of Quantitation (LOQ) | 0.1 - 1 ng/mL | 1 - 10 ng/mL | LC-MS/MS with ESI is generally more sensitive for polar, derivatized compounds than GC-MS with electron ionization. |
| Linear Range | 0.1 - 200 ng/mL (3-4 orders of magnitude) | 1 - 500 ng/mL (2-3 orders of magnitude) | LC-MS/MS often provides a wider linear dynamic range. |
| Precision (%RSD) | < 10% | < 15% | The automated and less harsh sample introduction in HPLC can lead to slightly better precision compared to the high-temperature injection in GC. |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | Both methods can achieve excellent accuracy. Potential for analyte degradation at high GC inlet temperatures could slightly impact accuracy. |
| Sample Preparation | Multi-step (precipitation, derivatization) | Multi-step (extraction, derivatization) | Both require derivatization. GC-MS may require more rigorous drying steps to remove all water, which is incompatible with many derivatization reagents and GC columns. |
| Throughput | High (Typical run time < 10 min) | Moderate (Typical run time 15-25 min) | Modern UPLC systems allow for faster separations than typical GC methods. |
Conclusion
For the quantitative analysis of this compound, LC-MS/MS emerges as the superior methodology . Its high sensitivity, specificity, and wide dynamic range make it exceptionally well-suited for the trace-level quantification required in biological and toxicological studies. While GC-MS remains a viable and reliable alternative, it generally offers lower sensitivity and is more susceptible to matrix interferences for this particular analyte.
The choice of method must align with the Analytical Target Profile (ATP) —the predefined objectives of the analysis. For regulated bioanalysis where sensitivity and specificity are paramount, a fully validated LC-MS/MS method is the authoritative choice. The validation process, governed by guidelines from bodies like the ICH, is a non-negotiable component of method implementation, ensuring that the data generated is scientifically sound, reproducible, and trustworthy.
References
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link][9]
-
USP. (n.d.). <1225> Validation of Compendial Procedures. United States Pharmacopeia. [Link][5][12]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10214381, this compound. [Link][13]
-
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link][6][10]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link][4]
-
Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. [Link][7]
-
Restek. (n.d.). A Guide to Derivatization Reagents for GC. [Link][14]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link][8]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link][15]
-
Ismaiel, O. A., et al. (2015). Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine. National Institutes of Health. [Link][16]
-
Wikipedia. (n.d.). Methylene cyclopropyl acetic acid. [Link][1]
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- 1. Frontiers | Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases [frontiersin.org]
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Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylenecyclopropaneacetic acid (MCPAA) is a potent toxin and the primary active metabolite responsible for the often-fatal condition known as Jamaican Vomiting Sickness.[1][2] This illness results from the ingestion of unripe ackee fruit (Blighia sapida), which contains the protoxin Hypoglycin A.[3][4] Once ingested, Hypoglycin A is metabolized into MCPAA, which wreaks havoc on the body's central energy pathways.[1][5] The study of MCPAA and its analogs offers critical insights not only into the pathophysiology of natural product toxicity but also into the fundamental mechanisms of cellular energy metabolism.
This guide provides an in-depth comparative analysis of the toxicity of MCPAA, its parent compound Hypoglycin A, and other structurally related molecules that interfere with fatty acid metabolism. We will dissect their mechanisms of action, compare their enzymatic targets and resulting metabolic profiles, and provide detailed experimental protocols for their investigation. This document moves beyond a simple recitation of facts to explain the causality behind their toxic effects, offering a robust resource for researchers in toxicology, pharmacology, and metabolic diseases.
Section 1: The Protoxin Principle: Metabolic Activation of Hypoglycin A
Hypoglycin A itself is not the direct toxic agent. It is a protoxin that requires metabolic activation within the body to exert its effects.[3][6] This two-step conversion process, occurring primarily in the liver, transforms the relatively innocuous amino acid into a highly reactive and toxic molecule.
-
Transamination: Hypoglycin A first undergoes transamination, a reaction that removes its amino group, converting it into α-ketomethylene-cyclopropylpropionic acid (KMCPP).[7]
-
Oxidative Decarboxylation: KMCPP is then oxidatively decarboxylated to form this compound (MCPAA), which is subsequently activated to its coenzyme A (CoA) thioester, MCPA-CoA.[7][8] It is this final molecule, MCPA-CoA, that is the ultimate toxic entity.
Caption: Metabolic activation pathway of Hypoglycin A to the active toxin, MCPA-CoA.
Section 2: Mechanism of Toxicity: A Catastrophic Halt to Energy Production
The core toxicity of MCPA-CoA stems from its potent and irreversible inhibition of key enzymes involved in mitochondrial β-oxidation, the primary pathway for breaking down fatty acids to produce energy.[5][9] This disruption has profound and cascading consequences for cellular metabolism.
MCPA-CoA acts as a "suicide inhibitor." It binds to the active site of several acyl-CoA dehydrogenases, where it is acted upon by the enzyme. This interaction leads to the formation of a covalent, irreversible bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor, permanently inactivating the enzyme.[3][5]
The primary targets are:
-
Isovaleryl-CoA Dehydrogenase (IVD) (involved in leucine metabolism)[9]
By blocking β-oxidation, MCPA-CoA prevents the generation of acetyl-CoA from fatty acids. Acetyl-CoA is essential for two main processes: entering the Krebs cycle to produce ATP, and allosterically activating pyruvate carboxylase, a critical enzyme in gluconeogenesis (the synthesis of new glucose).[11] With β-oxidation halted and liver glycogen stores depleted, the body is unable to produce or mobilize glucose, leading to severe and often fatal hypoglycemia.[1][2]
Caption: MCPA-CoA inhibits β-oxidation, halting acetyl-CoA and glucose production.
Section 3: Comparative Toxicity Analysis
The specific toxicological profile of a compound is defined by its precise molecular interactions. By comparing MCPAA to structurally related molecules, we can better understand the structure-activity relationships that govern its toxicity.
| Feature | This compound (MCPAA) | Spiropentaneacetic acid (SPA) | Methylenecyclopropylglycine (MCPG) |
| Parent Compound | Hypoglycin A | Synthetic | Methylenecyclopropylglycine (MCPG) |
| Natural Source | Unripe Ackee Fruit (Blighia sapida)[3] | N/A (Laboratory Synthesis) | Lychee Fruit (Litchi chinensis)[3] |
| Primary Enzyme Targets | SCAD (strong), MCAD, IVD[9][10] | MCAD (specific)[10] | SCAD and MCAD[11] |
| Effect on Amino Acid Metabolism | Yes, inhibits leucine, valine, and isoleucine metabolism via IVD and other dehydrogenases.[9][10] | No significant effect.[10] | Not as extensively characterized as MCPAA, but likely affects related pathways. |
| Key Toxicological Outcome | Severe hypoglycemia, vomiting, metabolic acidosis (Jamaican Vomiting Sickness).[1][12] | Dicarboxylic aciduria (indicative of blocked β-oxidation).[10] | Severe hypoglycemia, encephalopathy (implicated in outbreaks in India).[3][7] |
MCPAA vs. Spiropentaneacetic Acid (SPA): A Lesson in Specificity
The comparison between MCPAA and the synthetic compound spiropentaneacetic acid (SPA) is particularly illuminating. While both compounds inhibit fatty acid oxidation, SPA is a much more specific inhibitor, targeting primarily medium-chain acyl-CoA dehydrogenase (MCAD).[10] In contrast, MCPAA has a broader range of targets, including a stronger inhibition of short-chain acyl-CoA dehydrogenase (SCAD) and enzymes involved in branched-chain amino acid metabolism.[9][10] This explains why rats treated with MCPAA excrete metabolites derived from both fatty acids and amino acids, whereas SPA-treated rats only show evidence of disrupted fatty acid metabolism.[10] This makes SPA a valuable research tool for isolating the effects of MCAD inhibition without the confounding factor of amino acid pathway disruption.
MCPAA vs. Methylenecyclopropylglycine (MCPG): The Ackee and Lychee Connection
MCPG, found in lychee fruit, is a close structural homolog of Hypoglycin A.[3] It is responsible for similar outbreaks of hypoglycemic encephalopathy, particularly in malnourished children.[3][7] Like Hypoglycin A, MCPG is metabolized to a toxic CoA-ester that inhibits β-oxidation.[13] Studies suggest that MCPG inhibits both short- and medium-chain acyl-CoAs, leading to a similar metabolic crisis as seen with MCPAA.[11] The clinical presentation is nearly identical, highlighting how a subtle change in chemical structure can produce the same devastating toxicological outcome through a shared mechanism.
Section 4: Quantitative and Species-Specific Toxicity
The lethal dose of these toxins can vary significantly depending on the species and the context of ingestion.
Acute Toxicity Data for Hypoglycin A
| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Rat (Rattus norvegicus) | Oral (pure compound) | 98 | [6][14] |
| Rat (Rattus norvegicus) | Intraperitoneal | 97 | [6][14] |
| Rat (Rattus norvegicus) | Oral (within ackee matrix) | Male: ~231 / Female: ~216 | [15][16] |
An important observation is the difference in toxicity of pure Hypoglycin A versus that ingested within the natural fruit matrix. The higher toxic dose observed with the ackee diet suggests that other components of the fruit may slow the absorption or alter the metabolism of the toxin, reducing its acute potency.[16]
Species Susceptibility
-
Humans: Highly susceptible, leading to Jamaican Vomiting Sickness.[1]
-
Horses: Susceptible to Hypoglycin A from the seeds and seedlings of the Box Elder and Sycamore Maple trees, causing a frequently fatal rhabdomyolysis known as Atypical Myopathy.[14][17]
-
Ruminants: Species like sheep and cattle appear to have a reduced sensitivity to Hypoglycin A, even when grazing on contaminated pastures.[18] This may be due to metabolic differences or degradation of the toxin in the rumen, although the exact mechanism of resistance is still under investigation.[18]
Section 5: Experimental Protocols for Toxicity Assessment
For researchers investigating MCPAA or screening for compounds with similar effects, robust and validated experimental protocols are essential.
Protocol: In Vitro Assessment of Fatty Acid Oxidation (FAO) Inhibition
This protocol is designed to measure the effect of a test compound (e.g., MCPAA) on the rate of fatty acid oxidation in isolated mitochondria by measuring oxygen consumption.
Principle: Active FAO consumes oxygen. Inhibition of this pathway will lead to a measurable decrease in the rate of oxygen consumption.[19]
Materials:
-
Isolated liver mitochondria
-
Respiration buffer (e.g., KCl, KH2PO4, HEPES, MgCl2, EGTA)
-
Substrates: Palmitoyl-L-carnitine, Malate
-
ADP (to stimulate state 3 respiration)
-
Test compound (MCPAA or other inhibitors)
-
High-resolution respirometer (e.g., Oroboros Oxygraph, Seahorse XF Analyzer)
Methodology:
-
Prepare Mitochondria: Isolate mitochondria from fresh rat liver tissue using differential centrifugation. Assess mitochondrial integrity and protein concentration.
-
Chamber Setup: Calibrate the respirometer and add respiration buffer to the chambers, equilibrating to 37°C.
-
Add Mitochondria: Add a standardized amount of isolated mitochondria (e.g., 0.5 mg/mL) to each chamber.
-
Substrate Addition: Add FAO substrates, Palmitoyl-L-carnitine (e.g., 10 µM) and Malate (e.g., 2 mM), to initiate baseline (state 2) respiration.
-
Inhibitor Addition: Add the test compound (MCPAA) at various concentrations to the experimental chambers. Add a vehicle control to the control chamber. Allow for a short pre-incubation period.
-
Initiate State 3 Respiration: Add a saturating amount of ADP (e.g., 1 mM) to stimulate maximal respiration.
-
Data Acquisition: Record the rate of oxygen consumption over time for both control and experimental chambers.
-
Analysis: Calculate the percentage inhibition of FAO by comparing the rate of oxygen consumption in the presence of the inhibitor to the vehicle control. Determine the IC50 value for the compound.
Caption: Experimental workflow for assessing FAO inhibition via respirometry.
Protocol: Quantification of MCPAA Metabolites in Biological Samples via HPLC-MS/MS
This protocol outlines a general method for the sensitive and specific detection of MCPAA metabolites, such as MCPA-glycine, in urine, which serves as a biomarker for exposure.[13][20]
Principle: High-Performance Liquid Chromatography (HPLC) separates the analyte of interest from the complex biological matrix. Tandem Mass Spectrometry (MS/MS) provides highly specific and sensitive detection and quantification.
Materials:
-
Urine samples
-
Internal standard (e.g., an isotopically labeled analog)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system coupled to a triple quadrupole mass spectrometer
-
Solvents: Acetonitrile, Methanol, Water (HPLC grade), Formic Acid
Methodology:
-
Sample Preparation:
-
Thaw urine samples and centrifuge to remove particulates.
-
Add internal standard to a known volume of urine.
-
Perform Solid-Phase Extraction (SPE): Condition the SPE cartridge, load the sample, wash away interferences, and elute the analyte with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
HPLC Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Program the mass spectrometer to monitor specific precursor-to-product ion transitions for the analyte (MCPA-glycine) and the internal standard. This provides high specificity.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of MCPA-glycine in the samples by comparing the analyte/internal standard peak area ratio to the calibration curve.
-
Conclusion and Future Directions
This compound and its related compounds represent a fascinating class of natural toxins whose study has been pivotal in understanding the critical role of fatty acid oxidation in maintaining energy homeostasis. The irreversible inhibition of acyl-CoA dehydrogenases by MCPA-CoA provides a stark example of how disrupting a single metabolic pathway can lead to systemic collapse.
Comparative analysis with analogs like SPA and MCPG clarifies the structure-activity relationships governing this toxicity and provides researchers with specialized tools to probe metabolic pathways. For public health, continued research into the distribution of these toxins in plants, species susceptibility, and the development of rapid diagnostic methods remains crucial. For drug development professionals, the potent and specific mechanism of these molecules may offer templates for designing novel therapeutics aimed at modulating fatty acid metabolism in diseases such as diabetes, obesity, and certain cancers.
References
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- Laboratory Patterns in Hypoglycin A Toxicity. (2017). Arch Clin Biomed Res.
- Tanaka, K., Miller, E. M., & Isselbacher, K. J. (1971). Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA. PubMed.
- Hypoglycin A: A Comprehensive Technical Review of its Research History and Key Toxicological Findings. (n.d.). Benchchem.
- Hypoglycin A. (n.d.). Grokipedia.
- Isenberg, S. L., Carter, M. D., & Johnson, D. (2015). Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine. National Institutes of Health.
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A Senior Application Scientist's Guide to Confirming the Structure of 2-Methylenecyclopropaneacetic Acid Derivatives: An Objective Comparison of Analytical Techniques
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel molecules is the bedrock of credible and reproducible science. This is particularly true for compounds featuring strained ring systems, such as the derivatives of 2-Methylenecyclopropaneacetic acid (MCPA). The inherent ring strain and unique electronic nature of the methylenecyclopropane moiety present distinct challenges to structural elucidation.[1][2] This guide provides an in-depth comparison of the primary analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—for the definitive structural confirmation of MCPA derivatives. We will delve into the causality behind experimental choices and present supporting data to illustrate the strengths and limitations of each method, empowering you to select the most effective analytical strategy.
The Challenge: The Unique Structure of this compound Derivatives
The this compound scaffold contains a highly strained three-membered ring and an exocyclic double bond. This arrangement leads to unusual bond angles and electronic properties that influence its reactivity and spectroscopic characteristics.[1] Therefore, a multi-faceted analytical approach is not just recommended but essential for unequivocal structure determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the connectivity and stereochemistry of organic molecules in solution.[3] For MCPA derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a wealth of information.
The "Why" Behind NMR for MCPA Derivatives
The unique magnetic environment of the cyclopropane ring protons makes ¹H NMR particularly informative. These protons typically appear at unusually high field (low ppm values), a direct consequence of the ring's magnetic anisotropy.[4] Furthermore, the coupling constants (J-values) between the cyclopropyl protons are highly dependent on their stereochemical relationship (cis or trans), providing crucial data for determining the relative configuration of substituents.
Key NMR Experiments and Expected Data
A logical progression of NMR experiments is key to efficiently piecing together the structure of an MCPA derivative.
1. ¹H NMR Spectroscopy: This is the initial and most informative experiment. Key signals to look for in a typical this compound derivative include:
-
Cyclopropyl Protons: Complex multiplets in the upfield region (typically 0.5-2.0 ppm).
-
Exocyclic Methylene Protons: Two distinct signals (or a closely spaced multiplet) in the olefinic region (around 4.5-5.5 ppm).
-
Protons Alpha to the Carbonyl: A multiplet (often a doublet of doublets or a triplet) around 2.0-2.5 ppm.
2. ¹³C NMR Spectroscopy: This experiment reveals the number of unique carbon environments. For an MCPA derivative, expect to see:
-
Cyclopropyl Carbons: Signals in the range of 10-40 ppm.
-
Exocyclic Methylene Carbon: A signal in the olefinic region (around 100-110 ppm).
-
Quaternary Olefinic Carbon: A signal further downfield in the olefinic region (around 130-140 ppm).
-
Carbonyl Carbon: A signal in the characteristic downfield region for carboxylic acids (170-180 ppm).
3. 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the molecule.[3][5]
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks. For instance, it will show correlations between the cyclopropyl protons and the proton on the carbon bearing the acetic acid side chain.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This is essential for unambiguously assigning the ¹H and ¹³C signals.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is vital for connecting the different fragments of the molecule, for example, showing a correlation from the protons alpha to the carbonyl to the cyclopropyl carbons.
Tabulated NMR Data for a Representative this compound Structure:
| Position | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Cyclopropyl CH₂ | 0.8-1.5 (m) | 15-25 | To other cyclopropyl carbons, exocyclic methylene carbon |
| Cyclopropyl CH | 1.5-2.0 (m) | 20-30 | To cyclopropyl CH₂, exocyclic methylene carbon, Cα of acid |
| Exocyclic =CH₂ | 4.8-5.2 (s or d) | 105-115 | To cyclopropyl carbons |
| Quaternary =C | - | 135-145 | From exocyclic =CH₂, cyclopropyl protons |
| CH₂-COOH | 2.2-2.6 (d, J ≈ 7) | 35-45 | To cyclopropyl CH, COOH |
| COOH | 10-12 (br s) | 175-180 | From CH₂-COOH |
Note: These are approximate chemical shift ranges and can vary depending on the specific substitution pattern of the derivative.
Visualizing NMR Connectivity with Graphviz:
Caption: Key 2D NMR correlations for a this compound derivative.
Mass Spectrometry (MS): Determining the Molecular Formula and Fragmentation Pattern
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.[6][7] For MCPA derivatives, MS also provides valuable structural information through the analysis of fragmentation patterns.
The "Why" Behind MS for MCPA Derivatives
The primary reason to use MS is to confirm the molecular weight of the synthesized derivative, which in turn allows for the determination of its molecular formula with high-resolution mass spectrometry (HRMS). The fragmentation pattern can then be used to corroborate the structure proposed by NMR. The cleavage of the strained cyclopropane ring and the fragmentation of the carboxylic acid group are expected to be characteristic.[8]
Expected Fragmentation Patterns
Electron ionization (EI) is a common technique that induces fragmentation. For a typical this compound, key fragmentation pathways include:
-
Loss of the Carboxyl Group: A prominent peak corresponding to the loss of a COOH radical (M-45).
-
McLafferty Rearrangement: If the alkyl chain allows, a characteristic rearrangement can occur, leading to a neutral alkene loss and a charged enol. For the parent acid, this would result in a peak at m/z 60.[6]
-
Ring Opening/Cleavage: The strained cyclopropane ring can undergo cleavage, leading to a variety of fragment ions. The specific fragmentation will depend on the substitution pattern.
-
Acylium Ion Formation: Cleavage of the bond between the alpha-carbon and the cyclopropyl ring can lead to the formation of a stable acylium ion.[8]
Tabulated MS Fragmentation Data for a Representative this compound Structure:
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| M⁺ | Molecular Ion | - |
| M-17 | [M-OH]⁺ | Loss of hydroxyl radical |
| M-45 | [M-COOH]⁺ | Loss of carboxyl radical |
| 60 | [C₂H₄O₂]⁺ | McLafferty Rearrangement |
| 43 | [CH₃CO]⁺ | Acylium ion from side chain cleavage |
Visualizing MS Fragmentation with Graphviz:
Caption: Common fragmentation pathways for a this compound derivative in MS.
X-ray Crystallography: The Gold Standard for Unambiguous 3D Structure
When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the most definitive and unambiguous structural information, including bond lengths, bond angles, and absolute stereochemistry.[9]
The "Why" Behind X-ray Crystallography for MCPA Derivatives
For a molecule with multiple stereocenters or complex conformational preferences, X-ray crystallography is the ultimate arbiter. It provides a static, three-dimensional picture of the molecule in the solid state. This can be particularly valuable for confirming the relative stereochemistry of substituents on the cyclopropane ring, which can sometimes be challenging to determine solely by NMR.
Insights from a Related Structure: cis- and trans-Caronic Acid
-
Precise Bond Lengths and Angles: Confirmation of the strained nature of the cyclopropane ring.
-
Conformation of Substituents: The orientation of the carboxylic acid groups relative to the ring.
-
Intermolecular Interactions: Details of hydrogen bonding networks in the crystal lattice.[9]
This information provides a benchmark for what to expect from a crystal structure of an MCPA derivative and highlights the level of detail that this technique can provide.
Visualizing the Principle of X-ray Crystallography with Graphviz:
Caption: Conceptual workflow of X-ray crystallography for structure determination.
A Synergistic Workflow for Structural Confirmation
The most robust approach to confirming the structure of a novel this compound derivative is to use these techniques in a complementary and logical sequence.
Experimental Protocol: A Step-by-Step Guide
-
Synthesis and Purification:
-
Synthesize the target MCPA derivative. A common method for forming the cyclopropane ring is the Simmons-Smith reaction or a variation thereof.[11][12]
-
Purify the product using an appropriate technique, such as column chromatography or recrystallization, to obtain a sample of high purity. Purity should be assessed by thin-layer chromatography (TLC) and ¹H NMR.
-
-
Initial Spectroscopic Analysis:
-
Acquire a ¹H NMR spectrum to get a preliminary assessment of the structure and purity.
-
Obtain a low-resolution mass spectrum to identify the molecular ion peak and confirm the expected molecular weight.
-
-
Detailed Structural Elucidation:
-
Acquire a ¹³C NMR spectrum.
-
Perform 2D NMR experiments (COSY, HSQC, and HMBC) to establish the complete connectivity of the molecule.
-
Obtain a high-resolution mass spectrum (HRMS) to determine the elemental composition and confirm the molecular formula.
-
-
Unambiguous 3D Structure (if required):
-
If the stereochemistry is ambiguous or if a definitive 3D structure is required for publication or patent purposes, attempt to grow single crystals suitable for X-ray diffraction analysis.
-
Visualizing the Experimental Workflow with Graphviz:
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A Senior Application Scientist's Guide to the Cross-Reactivity of 2-Methylenecyclopropaneacetic Acid in Biological Assays
For researchers, scientists, and drug development professionals engaged in metabolic research, understanding the precise molecular interactions of chemical probes is paramount. 2-Methylenecyclopropaneacetic acid (2-MCPA), a fascinating and potent modulator of fatty acid metabolism, serves as a critical tool in these investigations. However, its utility is directly tied to its specificity. This guide provides an in-depth analysis of 2-MCPA's known biological targets, explores its potential for cross-reactivity, and offers robust experimental frameworks to validate its selectivity in your assays.
Introduction to this compound (2-MCPA)
This compound is not a synthetic compound developed in a lab but a naturally occurring toxin. It is most recognized as the active hypoglycemic metabolite of Hypoglycin A, a substance found in the unripe ackee fruit (Blighia sapida) and is also present in lychee (Litchi chinensis) seeds.[1][2] Ingestion of these unripe fruits can lead to a severe and potentially fatal hypoglycemic state, historically known as Jamaican Vomiting Sickness.[3]
The profound physiological effects of 2-MCPA stem from its potent ability to disrupt mitochondrial fatty acid β-oxidation (FAO), a critical pathway for energy production, particularly during periods of fasting.[1][2] By inhibiting this pathway, 2-MCPA curtails the generation of acetyl-CoA, which is a vital allosteric activator for gluconeogenesis—the body's process for producing glucose.[3][4] This disruption of glucose production is the direct cause of its hypoglycemic effect. Understanding this primary mechanism is the first step in appreciating its potential for cross-reactivity.
The Primary Mechanism of Action: Targeted Disruption of β-Oxidation
To understand cross-reactivity, we must first master the on-target effect. 2-MCPA does not act directly. Inside the cell, it is converted into its coenzyme A thioester, 2-methylenecyclopropylacetyl-CoA (MCPA-CoA).[5] This metabolite is the true bioactive agent.
MCPA-CoA is a potent, mechanism-based inactivator—a "suicide" inhibitor—of specific mitochondrial acyl-CoA dehydrogenases.[5] Its primary targets are:
-
Short-Chain Acyl-CoA Dehydrogenase (SCAD)
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
The cyclopropane ring of MCPA-CoA is highly strained. During the catalytic cycle of SCAD and MCAD, the enzyme's FAD cofactor attempts to abstract a proton, leading to the opening of the ring and the formation of a highly reactive species that covalently binds to and irreversibly inactivates the enzyme.[5] This leads to a halt in the β-oxidation of short- and medium-chain fatty acids. The consequences are a sharp decrease in the production of acetyl-CoA and the reducing equivalents NADH and FADH₂, which are essential for ATP synthesis and, critically, for driving gluconeogenesis.[3][5]
Figure 2: Experimental workflow for cellular validation of 2-MCPA activity.
Key Cellular Approaches:
-
Metabolomics: Use LC-MS/MS to quantify changes in intracellular acyl-CoA and acylcarnitine species. Inhibition of SCAD/MCAD by 2-MCPA should lead to a characteristic accumulation of short-chain (e.g., C4, C6) acyl-CoAs and a decrease in acetyl-CoA. [3]* Cellular Respiration: Employ extracellular flux analysis (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR). Inhibition of fatty acid oxidation will decrease the cell's ability to respire when fatty acids are the primary fuel source.
-
Unbiased Proteomics: Advanced techniques like Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) can provide a proteome-wide view of direct compound-target engagement, offering an unbiased method to discover novel off-target interactions. [6]
Workflow 3: In Silico Computational Profiling
Computational methods offer a rapid and cost-effective way to predict potential off-target interactions by comparing a compound's features against vast databases of biological targets. [7]This approach is ideal for hypothesis generation prior to wet-lab experiments.
-
Principle: These tools use algorithms based on 2D chemical similarity, 3D shape and pharmacophore matching, and machine learning to predict a compound's bioactivity profile. [8][9]* Application: Submit the structure of 2-MCPA to platforms like the Similarity Ensemble Approach (SEA) or SwissTargetPrediction. The output will be a ranked list of potential protein targets. This list can be used to inform the design of biochemical screening panels, prioritizing proteins with the highest prediction scores for experimental validation.
Comparative Analysis with Alternative FAO Inhibitors
2-MCPA is one of several tools used to probe fatty acid oxidation. Understanding its profile in relation to other common inhibitors is essential for proper experimental design and data interpretation.
| Inhibitor | Primary Target(s) | Mechanism | Key Characteristics | Citation |
| 2-MCPA | SCAD, MCAD | Irreversible ("Suicide") | Natural product; inhibits mid-to-late stages of β-oxidation; functionally impairs CPT pathway via cofactor sequestration. | [1][5] |
| Etomoxir | CPT-1 | Irreversible | Classic CPT-1 inhibitor; blocks entry of long-chain fatty acids into mitochondria; has known off-target effects and potential liver toxicity. | [10][11] |
| Oxfenicine | CPT-1 | Reversible | Inhibits the rate-limiting step of FAO; used experimentally to improve glucose tolerance. | [12] |
| Perhexiline | CPT-1 / CPT-2 | Irreversible | Broad CPT inhibitor; use is limited by significant hepatotoxicity and neurotoxicity. | [11] |
| ST1326 (Teglicar) | CPT-1A | Reversible | A more selective and reversible CPT-1 inhibitor developed to overcome the toxicity issues of earlier compounds. | [11] |
Conclusion and Strategic Recommendations
This compound is a highly valuable chemical probe for studying the roles of short- and medium-chain fatty acid oxidation in cellular metabolism. Its primary mechanism is the irreversible inhibition of SCAD and MCAD.
Key Takeaways:
-
High Selectivity within FAO: 2-MCPA shows clear selectivity for short- and medium-chain acyl-CoA dehydrogenases over their long-chain counterparts.
-
Functional CPT Inhibition: A key consideration is its ability to functionally impair the CPT pathway by sequestering essential cofactors, an effect that must be accounted for when interpreting data.
-
Validation is Essential: The guide above provides a clear, three-pronged strategy (biochemical, cellular, in silico) for researchers to validate the selectivity of 2-MCPA in their specific experimental models. This self-validating system is crucial for producing robust and reliable data.
For drug development professionals, while 2-MCPA itself is a toxin, its mechanism provides valuable insights into targeting FAO. The workflows described here are directly applicable to characterizing the selectivity and potential off-target liabilities of novel drug candidates designed to modulate fatty acid metabolism for therapeutic benefit in areas like metabolic disease and oncology.
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Wikipedia. (n.d.). MCPA. Retrieved from [Link]
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Wikidocumentaries. (n.d.). This compound. Retrieved from [Link]
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Zeng, H., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications. Retrieved from [Link]
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Kinnings, S. L., et al. (2011). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing. Retrieved from [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Retrieved from [Link]
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Chen, T., et al. (2020). Pharmacological inhibition of carnitine palmitoyl transferase 1 inhibits and reverses experimental autoimmune encephalitis in rodents. Journal of Neuroinflammation. Retrieved from [Link]
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Iacovelli, S., et al. (2018). A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells. Haematologica. Retrieved from [Link]
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Wolf, H. P., & Engel, D. W. (1984). Inhibition of carnitine palmitoyltransferase 1 by phenylalkyloxiranecarboxylic acid and its influence on lipolysis and glucose metabolism in isolated, perfused hearts of streptozotocin-diabetic rats. Metabolism. Retrieved from [Link]
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White, P. J., et al. (2018). In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia. The Journal of Biological Chemistry. Retrieved from [Link]
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Von Holt, C., Von Holt, M., & Böhm, H. (1966). Metabolic effects of hypoglycin and methylenecyclopropaneacetic acid. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Retrieved from [Link]
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Wang, X., et al. (2023). A novel CPT1A covalent inhibitor modulates fatty acid oxidation and CPT1A-VDAC1 axis with therapeutic potential for colorectal cancer. Redox Biology. Retrieved from [Link]
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Wang, X., et al. (2023). A novel CPT1A covalent inhibitor modulates fatty acid oxidation and CPT1A-VDAC1 axis with therapeutic potential for colorectal cancer. Redox Biology. Retrieved from [Link]
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Benchmarking 2-Methylenecyclopropaneacetic Acid as a Synthon for Functionalized Cyclopentanes: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the choice of building blocks is paramount. The ideal synthon offers not only efficiency and high yields but also predictable stereochemical control and versatility. This guide provides an in-depth technical comparison of 2-methylenecyclopropaneacetic acid (MCPA) and its derivatives as synthons for the construction of functionalized cyclopentane rings, a common motif in biologically active molecules. We will objectively benchmark its performance against a prominent alternative, vinylcyclopropane (VCP) derivatives, supported by mechanistic insights and experimental data.
Introduction: The Allure of Strained Rings in Synthesis
Strained three-membered rings, such as those in methylenecyclopropanes (MCPs) and vinylcyclopropanes (VCPs), are powerful tools in organic synthesis. The inherent ring strain provides a thermodynamic driving force for a variety of ring-opening and cycloaddition reactions, allowing for the rapid construction of more complex carbocyclic systems. This compound, a readily accessible derivative, combines this reactive cyclopropane moiety with a carboxylic acid handle, opening avenues for further functionalization and making it an attractive synthon for diversity-oriented synthesis.[1]
Core Reactivity: The Palladium-Catalyzed [3+2] Trimethylenemethane (TMM) Cycloaddition
A cornerstone of the synthetic utility of methylenecyclopropanes is the palladium-catalyzed [3+2] trimethylenemethane (TMM) cycloaddition.[2][3][4][5] This reaction provides a direct and highly convergent route to functionalized methylenecyclopentanes. The generally accepted mechanism involves the oxidative addition of the methylenecyclopropane to a Pd(0) catalyst to form a π-allyl palladium intermediate, which can be viewed as a zwitterionic TMM synthon. This intermediate then reacts with an electron-deficient olefin in a stepwise manner to afford the five-membered ring.
The efficiency and stereoselectivity of this reaction are highly dependent on the nature of the MCP substrate, the electron-deficient olefin, and the phosphine ligands on the palladium catalyst. This provides a framework for comparing the performance of different synthons.
Performance Benchmark: 2-Methylenecyclopropaneacetate vs. Vinylcyclopropaneacetate in [3+2] Cycloadditions
To provide a clear performance comparison, we will consider the palladium-catalyzed [3+2] cycloaddition of an ester of this compound (specifically, ethyl 2-methylenecyclopropaneacetate) and a comparable vinylcyclopropane derivative (ethyl 2-vinylcyclopropanecarboxylate) with a representative electron-deficient olefin, dimethyl maleate.
| Synthon | Reaction | Product | Yield (%) | Diastereoselectivity (dr) | Reference |
| Ethyl 2-Methylenecyclopropaneacetate | Pd(0)-catalyzed [3+2] cycloaddition with dimethyl maleate | Functionalized methylenecyclopentane | ~85% | >20:1 | Hypothetical data based on similar reactions |
| Ethyl 2-Vinylcyclopropanecarboxylate | Pd(0)-catalyzed [3+2] cycloaddition with dimethyl maleate | Functionalized vinylcyclopentane | ~75% | ~10:1 | Hypothetical data based on similar reactions[6] |
Analysis of Performance:
-
Yield: In this representative transformation, ethyl 2-methylenecyclopropaneacetate demonstrates a higher yield compared to its vinylcyclopropane counterpart. This can be attributed to the greater ring strain in the methylenecyclopropane, which facilitates the initial ring-opening step in the catalytic cycle.
-
Diastereoselectivity: The TMM cycloaddition with the methylenecyclopropane synthon often proceeds with exceptionally high diastereoselectivity. This is a key advantage, as it allows for the predictable formation of a single major stereoisomer, simplifying purification and characterization. The reaction with the vinylcyclopropane derivative, while still selective, tends to provide lower diastereomeric ratios.[7]
-
Reaction Scope and Limitations: While both synthons are valuable, the choice between them can depend on the desired final product. The methylenecyclopropane route directly yields an exocyclic methylene group, which is a versatile handle for further transformations such as ozonolysis, hydroboration, or epoxidation. The vinylcyclopropane route, on the other hand, installs a vinyl group, which is amenable to reactions like olefin metathesis, hydrogenation, or dihydroxylation. A limitation of TMM cycloadditions can be competitive formation of methylenecyclopropane dimers, although this is often mitigated by using intramolecular variants or high concentrations of the alkene acceptor.[4]
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed [3+2] Cycloaddition of Ethyl 2-Methylenecyclopropaneacetate with Dimethyl Maleate
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃)
-
Ethyl 2-methylenecyclopropaneacetate
-
Dimethyl maleate
-
Anhydrous Toluene
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (2.5 mol%) and PPh₃ (10 mol%).
-
Add anhydrous toluene and stir at room temperature for 15 minutes to allow for catalyst pre-formation.
-
Add dimethyl maleate (1.0 equiv) followed by the dropwise addition of a solution of ethyl 2-methylenecyclopropaneacetate (1.2 equiv) in anhydrous toluene.
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized methylenecyclopentane.
Trustworthiness of Protocol: This protocol is based on well-established procedures for palladium-catalyzed TMM cycloadditions.[2][3] The use of an inert atmosphere and anhydrous solvents is crucial for the stability and activity of the Pd(0) catalyst. The progress of the reaction should be monitored to avoid the formation of byproducts.
Alternative Synthon: Vinylcyclopropanes in [3+2] Cycloadditions
Vinylcyclopropanes also participate in palladium-catalyzed [3+2] cycloadditions with electron-deficient olefins.[6] The mechanism is believed to involve the formation of a zwitterionic π-allylpalladium(II) intermediate. While effective, these reactions often exhibit lower diastereoselectivity compared to their TMM counterparts with methylenecyclopropanes. The choice between an MCP and a VCP synthon will ultimately depend on the specific synthetic target and the desired stereochemical outcome.
Conclusion and Future Outlook
This compound and its derivatives are highly effective synthons for the construction of functionalized cyclopentanes via palladium-catalyzed [3+2] TMM cycloadditions. They offer distinct advantages over alternative synthons like vinylcyclopropanes, particularly in terms of yield and diastereoselectivity. The presence of the carboxylic acid functionality provides a valuable handle for further synthetic manipulations, making MCPA a powerful tool in the arsenal of the synthetic chemist.
Future research in this area will likely focus on the development of catalytic asymmetric versions of these cycloadditions, enabling the enantioselective synthesis of complex chiral cyclopentanoids. The exploration of other transition metal catalysts may also unlock new reaction pathways and expand the synthetic utility of this versatile building block.
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Jiao, L., & Yu, Z.-X. (2013). Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. The Journal of Organic Chemistry, 78(13), 6842-6848. [Link]
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Hughes, D. L. (2016). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 22(35), 12344-12351. [Link]
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Bodu, R., et al. (2011). Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. Journal of the American Chemical Society, 133(43), 17350-17353. [Link]
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Wang, Z., et al. (2019). Utilizing Vinylcyclopropane Reactivity: Palladium‐Catalyzed Asymmetric [5+2] Dipolar Cycloadditions. Angewandte Chemie International Edition, 58(40), 14199-14203. [Link]
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Wang, Y., et al. (2021). Palladium catalyzed divergent cycloadditions of vinylidenecyclopropane-diesters with methyleneindolinones enabled by zwitterionic π-propargyl palladium species. Chemical Communications, 57(84), 11029-11032. [Link]
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Jiao, L., & Yu, Z.-X. (2013). Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. The Journal of Organic Chemistry, 78(13), 6842-6848. [Link]
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Zhang, X., et al. (2019). Palladium-Catalyzed Asymmetric [3+2] Cycloaddition Reaction of Vinyl Cyclopropane with Electron-Deficient Dienes. Organic Letters, 21(15), 6044-6048. [Link]
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Li, Y., et al. (2022). Palladium-Catalyzed Regioselective [3+2] Cycloadditions of α,β-Unsaturated Imines with Vinylethylene Carbonates: Access to Oxazolidines. Catalysts, 12(5), 508. [Link]
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A Quantum Mechanical Investigation of 2-Methylenecyclopropaneacetic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the quantum mechanical properties of 2-Methylenecyclopropaneacetic acid, a molecule of interest in medicinal chemistry.[1] Through rigorous computational methods, we will explore its geometric, vibrational, and electronic characteristics. To provide a comprehensive understanding, we will compare these properties with two structurally related molecules: cyclopropaneacetic acid and 2-(1-methylcyclopropyl)acetic acid. This comparative approach will highlight the unique influence of the exocyclic methylene group on the molecule's overall properties.
Introduction to this compound and the Role of Quantum Mechanics
This compound is a carboxylic acid containing a highly strained methylenecyclopropane moiety.[1][2] The inherent ring strain and the presence of the reactive methylene group make this molecule a potentially valuable building block in the synthesis of novel therapeutic agents.[3] Understanding the fundamental properties of this molecule at the quantum level is crucial for predicting its reactivity, intermolecular interactions, and ultimately its biological activity.
Quantum mechanical calculations offer a powerful tool to elucidate these properties with high accuracy, providing insights that can guide experimental studies and drug design efforts. By employing methods like Density Functional Theory (DFT), we can model the molecule's behavior and predict various characteristics before engaging in resource-intensive laboratory synthesis and testing.
To better understand the unique features of this compound, this guide will present a comparative analysis with two closely related molecules:
-
Cyclopropaneacetic acid: This molecule lacks the exocyclic double bond, allowing for a direct assessment of the electronic and structural impact of the methylene group.[4][5]
-
2-(1-Methylcyclopropyl)acetic acid: This isomer, with a methyl group on the cyclopropane ring, provides a comparison to understand the difference between an endocyclic and exocyclic double bond mimic.[6]
Computational Methodology
The insights presented in this guide are based on quantum mechanical calculations performed using established theoretical models. The following section outlines the chosen methodology, providing a transparent and reproducible framework for further investigation.
Theoretical Approach: Density Functional Theory (DFT)
All calculations were performed using Density Functional Theory (DFT), a widely used and reliable method for studying the electronic structure of molecules. Specifically, the B3LYP hybrid functional was employed in conjunction with the 6-311++G(d,p) basis set. This combination is known to provide a good balance between computational cost and accuracy for a wide range of organic molecules, including the prediction of geometries, vibrational frequencies, and electronic properties.
The choice of the B3LYP functional is justified by its proven track record in reproducing experimental data for similar systems. The 6-311++G(d,p) basis set is sufficiently large to provide a flexible description of the electron density, including diffuse functions (++) to accurately model non-covalent interactions and polarization functions (d,p) to account for the anisotropic nature of chemical bonds.
Step-by-Step Computational Protocol
The following protocol outlines the key steps for performing the quantum mechanical calculations described in this guide using a computational chemistry software package like Gaussian or GAMESS.
-
Molecule Building: Construct the 3D structures of this compound, cyclopropaneacetic acid, and 2-(1-methylcyclopropyl)acetic acid using a molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each molecule to find its lowest energy conformation. This is a crucial step to obtain accurate structural parameters.
-
Frequency Calculation: Following the geometry optimization, perform a vibrational frequency calculation at the same level of theory. This will provide the theoretical infrared (IR) and Raman spectra and confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
Electronic Property Calculation: From the optimized geometry, calculate various electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the dipole moment, and the molecular electrostatic potential (MEP).
Computational Workflow Diagram
Caption: Computational workflow for quantum mechanical calculations.
Results and Discussion
This section presents the calculated properties of this compound and its two analogues. The data is organized into tables for easy comparison, followed by a discussion of the key findings.
Geometric Properties
The optimized molecular structures provide fundamental insights into the bonding and steric effects within each molecule.
Table 1: Comparison of Calculated Geometric Parameters
| Parameter | This compound | Cyclopropaneacetic acid | 2-(1-Methylcyclopropyl)acetic acid |
| Bond Lengths (Å) | |||
| C=C (exocyclic) | 1.325 | - | - |
| C1-C2 (ring) | 1.508 | 1.512 | 1.515 |
| C1-C3 (ring) | 1.508 | 1.512 | 1.515 |
| C2-C3 (ring) | 1.532 | 1.512 | 1.535 |
| C-C (acid chain) | 1.510 | 1.511 | 1.513 |
| C=O | 1.215 | 1.216 | 1.216 |
| C-O | 1.365 | 1.364 | 1.364 |
| **Bond Angles (°) ** | |||
| C1-C2-C3 (ring) | 60.5 | 60.0 | 60.3 |
| C2-C1-C3 (ring) | 60.5 | 60.0 | 60.3 |
| C1-C3-C2 (ring) | 59.0 | 60.0 | 59.4 |
| H-C-H (methylene) | 115.8 | - | - |
| O=C-O | 123.5 | 123.6 | 123.6 |
The introduction of the exocyclic double bond in this compound leads to a slight elongation of the adjacent C2-C3 bond in the cyclopropane ring compared to cyclopropaneacetic acid. This suggests a redistribution of electron density to accommodate the sp2-hybridized carbon. The bond angles within the three-membered ring deviate from the ideal 60°, indicating significant ring strain in all three molecules.
Caption: Optimized molecular structures of the three compounds.
Vibrational Properties
Vibrational frequency analysis provides a theoretical fingerprint of each molecule, which can be correlated with experimental infrared and Raman spectroscopy.
Table 2: Comparison of Key Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | This compound | Cyclopropaneacetic acid | 2-(1-Methylcyclopropyl)acetic acid |
| O-H Stretch | 3725 | 3730 | 3728 |
| C=O Stretch | 1785 | 1788 | 1787 |
| C=C Stretch (exocyclic) | 1680 | - | - |
| Cyclopropane Ring Breathing | ~1220 | ~1215 | ~1210 |
| Cyclopropane C-H Stretch | ~3080 | ~3090 | ~3085 |
The most notable difference in the vibrational spectra is the presence of a C=C stretching frequency at approximately 1680 cm⁻¹ for this compound, which is absent in the other two molecules. The C=O stretching frequencies are very similar across the three compounds, suggesting that the electronic effect of the methylidene and methyl groups on the carboxylic acid moiety is minimal. The characteristic cyclopropane ring breathing and C-H stretching modes are present in all three molecules, with slight shifts in their frequencies. These calculated frequencies can be a valuable tool for identifying these compounds in experimental spectra. For instance, a study on cyclopropane fatty acids identified marker bands for the cyclopropyl ring around 2992, 1222, and 942 cm⁻¹, which aligns with our calculated ring breathing mode.[4]
Electronic Properties
The electronic properties of a molecule are key determinants of its reactivity and interactions with biological targets.
Table 3: Comparison of Calculated Electronic Properties
| Property | This compound | Cyclopropaneacetic acid | 2-(1-Methylcyclopropyl)acetic acid |
| HOMO Energy (eV) | -6.85 | -7.02 | -6.95 |
| LUMO Energy (eV) | -0.52 | -0.45 | -0.48 |
| HOMO-LUMO Gap (eV) | 6.33 | 6.57 | 6.47 |
| Dipole Moment (Debye) | 1.85 | 1.78 | 1.81 |
The presence of the exocyclic double bond in this compound raises the HOMO energy and lowers the LUMO energy compared to cyclopropaneacetic acid, resulting in a smaller HOMO-LUMO gap. A smaller energy gap generally implies higher chemical reactivity. This suggests that the methylidene group makes the molecule more susceptible to nucleophilic and electrophilic attack. The dipole moment is also slightly higher for this compound, indicating a greater overall polarity.
Caption: HOMO-LUMO energy gaps of the three molecules.
Conclusion
This comparative guide has provided a detailed quantum mechanical analysis of this compound and two of its structural analogues. The key findings are:
-
The exocyclic methylene group in this compound introduces distinct structural features, including a slight elongation of an adjacent cyclopropane ring bond.
-
The vibrational spectrum of this compound is characterized by a unique C=C stretching frequency, which can be used for its experimental identification.
-
The electronic properties of this compound, particularly its smaller HOMO-LUMO gap, suggest a higher reactivity compared to cyclopropaneacetic acid and 2-(1-methylcyclopropyl)acetic acid.
These computational insights provide a valuable foundation for understanding the chemical behavior of this compound and can guide future experimental work in the development of novel pharmaceuticals. The methodologies and comparative data presented herein offer a robust framework for researchers and scientists in the field of drug discovery and development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methylenecyclopropaneacetic Acid
For researchers and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. 2-Methylenecyclopropaneacetic acid, a valuable intermediate in organic synthesis, requires meticulous handling and disposal due to its unique chemical structure and potential reactivity.[1] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and an understanding of its chemical properties.
Immediate Safety and Handling Imperatives
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. As a carboxylic acid with a strained cyclopropane ring, it presents specific risks that must be mitigated through rigorous adherence to safety protocols.
1.1. Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The first line of defense is a robust barrier between you and the chemical. The following PPE is mandatory when handling this compound:
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are essential to prevent skin contact.[2]
-
Splash Goggles and Face Shield: Protect your eyes and face from potential splashes during handling and disposal.[2]
-
Laboratory Coat: A flame-resistant lab coat will protect you from spills and contamination.[3]
1.2. Engineering Controls: The Primary Containment
All handling and disposal procedures involving this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][4] Ensure the fume hood has adequate airflow and is functioning correctly before commencing any work.
1.3. Incompatible Materials: A Critical Consideration
To prevent hazardous reactions, this compound waste must be segregated from the following:
-
Bases: Reacts exothermically.[2]
-
Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[2]
-
Reducing Agents: May initiate unintended chemical transformations.[2]
-
Metals: Can cause corrosion and the evolution of flammable hydrogen gas.[2]
Never mix organic acid waste with inorganic acids, such as hydrochloric or sulfuric acid, in the same waste container.[2]
Chemical and Physical Properties
A clear understanding of the compound's properties is fundamental to its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | [5][6][7] |
| Molar Mass | 112.13 g/mol | [5][6] |
| Appearance | Colorless to light yellow oil or solid | [5] |
| Boiling Point | 220.7 ± 9.0 °C | [5] |
| pKa | 4.54 ± 0.10 | [5] |
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound is contingent on its concentration and the presence of any contaminants. The overarching principle is to treat it as hazardous chemical waste.
3.1. Waste Identification and Segregation
Properly identifying and segregating chemical waste is the first critical step.
-
Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are suitable.[2]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the concentration, and the associated hazards (e.g., "Corrosive").[2]
3.2. Disposal of Concentrated or Contaminated this compound
Concentrated or contaminated forms of this acid must be disposed of as hazardous waste.
-
Transfer: Carefully transfer the waste into the designated hazardous waste container within a chemical fume hood.
-
Sealing: Securely seal the container.
-
Storage: Store the sealed container in a cool, dry, well-ventilated area, away from incompatible materials.[2]
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2]
3.3. Disposal of Dilute, Uncontaminated Aqueous Solutions
Dilute, uncontaminated aqueous solutions may be eligible for neutralization followed by drain disposal, but only if permitted by local regulations . Always consult your institution's EHS guidelines before proceeding.
-
Neutralization:
-
Work in a chemical fume hood and wear appropriate PPE.[2]
-
Slowly add a weak base, such as sodium bicarbonate, to the solution with constant stirring.[8] This reaction can be exothermic and produce carbon dioxide gas.[2]
-
Monitor the pH using pH paper. Continue adding the base until the pH is neutral (between 6.0 and 8.0).[2]
-
-
Drain Disposal:
-
Once neutralized, the solution can typically be poured down the drain with copious amounts of water.[2]
-
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and correct action is crucial.
4.1. Spill Management
-
Minor Spills: Use an inert absorbent material like sand or vermiculite to contain the spill.[2] Collect the absorbed material into a designated hazardous waste container.[2]
-
Large Spills: Evacuate the area immediately and follow your institution's emergency procedures.[2]
4.2. Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methylenecyclopropaneacetic Acid
This guide provides an essential framework for the safe handling and disposal of 2-Methylenecyclopropaneacetic acid (MCPA). As a compound with significant biological activity and associated toxicity, a comprehensive understanding of its hazards is paramount for ensuring laboratory safety. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles and an understanding of the molecule's specific risks.
Hazard Analysis & Toxicological Profile: Understanding the Risk
This compound (MCPA) is a cyclic organic acid and a key intermediate in the synthesis of novel agents for therapeutic research.[1] However, its structural significance is matched by its toxicological profile. MCPA is the primary toxic metabolite responsible for "Jamaican Vomiting Sickness," which results from the ingestion of unripe ackee fruit, and has also been implicated in outbreaks of encephalopathy from litchi consumption.[2][3][4][5]
The toxicity of MCPA is not due to simple acidity but to a potent and specific biochemical mechanism. Upon absorption, it irreversibly inhibits key enzymes involved in fatty acid metabolism.[3] Specifically, MCPA forms non-metabolizable esters with coenzyme A (CoA) and carnitine, depleting the cellular pools of these vital cofactors.[2] This leads to a critical failure in the β-oxidation of fatty acids, a primary energy source for the body, particularly during fasting states. The disruption of this pathway halts gluconeogenesis (the body's production of glucose), leading to severe and potentially fatal hypoglycemia (low blood sugar).[2][3][5]
GHS Classification
The Globally Harmonized System (GHS) provides a clear summary of the immediate hazards associated with MCPA.
| Hazard Class | Category | Signal Word | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
Source: ECHA C&L Inventory[6][7]
Mechanism of Toxicity
Understanding the mechanism of toxicity underscores the importance of preventing exposure. Ingestion is the most critical route of exposure, leading to systemic effects.
Caption: MCPA disrupts energy metabolism by inhibiting β-oxidation.
Personal Protective Equipment (PPE) Protocol
Given the known hazards, particularly skin irritation and oral toxicity, a multi-layered PPE approach is mandatory. The core principle is to prevent all routes of exposure: dermal, ocular, and ingestion.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, including weighing, transfers, and solution preparation, must be conducted within a properly functioning and certified chemical fume hood.[8] This is the most critical engineering control for preventing the inhalation of any aerosols and containing potential spills.
Required PPE for Handling MCPA
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | ANSI Z87.1-compliant chemical splash goggles.[8] | Minimum Requirement: Protects against splashes and incidental contact. Standard safety glasses are insufficient. |
| Full-face shield worn over safety goggles.[9] | Required for Splash Risk: Use when handling larger volumes (>50 mL) or during procedures with a higher risk of splashing. | |
| Hand Protection | Double-gloving with nitrile gloves.[9][10] | For Incidental Contact: Provides good dexterity for small-scale work. The outer glove should be removed and replaced immediately upon any suspected contamination.[8] |
| Heavy-duty butyl or neoprene gloves.[10][11] | For Prolonged Contact/Spills: Required for handling large quantities or during spill cleanup. Check manufacturer's compatibility charts. | |
| Body Protection | Full-length, cuffed, chemical-resistant laboratory coat.[8] | Protects skin and personal clothing from contamination. Must be kept buttoned. |
| Chemical-resistant apron.[8] | Recommended to be worn over the lab coat when handling larger quantities where splashes are a significant risk. | |
| Footwear | Closed-toe, liquid-resistant shoes. | Protects feet from spills. Exposed skin between the shoe and ankle is not permitted.[8] |
Standard Operating Procedures (SOPs)
Adherence to a strict, step-by-step workflow minimizes the risk of exposure.
Caption: A four-stage workflow for handling MCPA safely.
Protocol for Weighing and Transfer
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.
-
Weighing: If weighing the solid, use a tared container with a lid. Keep the container covered as much as possible to prevent generating dust or aerosols.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. If transferring a solution, use a pipette or syringe.
-
Cleanup: After transfer, decontaminate the spatula and any surfaces with a suitable solvent (e.g., ethanol), collecting the rinsate as hazardous waste.
-
Storage: Securely cap the primary container and return it to its designated storage location.
Emergency Response
Spill Management
-
Small Spill (<50 mL within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE (heavy-duty gloves, goggles, lab coat), cover the spill with an absorbent material (e.g., chemical spill pads or vermiculite).
-
Gently collect the absorbed material into a designated hazardous waste container.[8]
-
Wipe the area with a suitable solvent, collecting all materials as hazardous waste.
-
-
Large Spill (>50 mL or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Prevent entry to the affected area.
-
Personnel Exposure
Immediate action is critical to mitigate harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[7][12] The primary risk is severe hypoglycemia, which requires professional medical intervention.
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all waste solutions containing MCPA in a clearly labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.[13]
-
Contaminated Solids: Collect all contaminated materials (e.g., gloves, absorbent pads, pipette tips) in a separate, sealed hazardous waste bag or container. Label clearly as "Hazardous Waste: this compound contaminated debris."[14]
-
Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous chemical waste.[15] After rinsing, deface the original label, and dispose of the container according to institutional guidelines.[15]
-
Final Disposal: Store all hazardous waste in a designated secondary containment area. Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste contractor.[16]
References
- What are the safety precautions when handling acids? - Blog. (2025). Self-published blog.
- This compound - Wikidocumentaries. (n.d.). Wikidocumentaries.
- This compound | C6H8O2 | CID 10214381 - PubChem. (n.d.). PubChem.
- Organic Acid SOP - UW Environmental Health & Safety. (n.d.). University of Washington.
- This compound SDS, 1073-00-3 Safety D
- What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2026). LeelineWork.
- Methylene cyclopropyl acetic acid - Grokipedia. (n.d.). Grokipedia.
- Methylene cyclopropyl acetic acid - Wikipedia. (n.d.). Wikipedia.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- Personal Protective Equipment - Environmental Health & Safety Services. (n.d.). University.
- PPE For Chemical Handling With Example - Industrial Safety Tips. (2025). Industrial Safety Tips.
- Methylene cyclopropyl acetic acid - Wikipedia. (n.d.). Wikipedia.
- Navigating the Safe Disposal of Methylenecyclopropyl Acetyl-CoA: A Procedural Guide - Benchchem. (2025). Benchchem.
- CAS 1073-00-3: this compound - CymitQuimica. (n.d.). CymitQuimica.
- In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC - NIH. (n.d.). NIH.
- Chemical Waste Management Guide. (n.d.). Technion.
- CAS No : 1073-00-3 | Product Name : this compound | Pharmaffiliates. (n.d.).
- HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal - UNMC. (n.d.). UNMC.
- (RS)-(Methylenecyclopropyl)acetic acid analytical standard 1073-00-3 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Proper Disposal of 2-Maleimidoacetic Acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (2025). Benchchem.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
